molecular formula C7H7BO3 B1427082 1,3-dihydro-2,1-benzoxaborole-1,5-diol CAS No. 1187190-70-0

1,3-dihydro-2,1-benzoxaborole-1,5-diol

Cat. No.: B1427082
CAS No.: 1187190-70-0
M. Wt: 149.94 g/mol
InChI Key: GEQGETTVGJBBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0) is a high-purity benzoxaborole-based building block essential for advanced chemical and biochemical research. This compound is characterized by a benzene ring fused to a five-membered oxaborole heterocycle, a structure that confers unique physicochemical properties distinct from acyclic boronic acids . A key feature of the benzoxaborole scaffold is its depressed pKa (approximately 7.3) compared to simple phenylboronic acids, which enables efficient binding of diol-containing molecules in aqueous media at physiological pH . This mechanism involves the formation of cyclic boronate esters with sugars and other 1,2-diols, making it a critical tool for molecular recognition . Researchers leverage this specific reactivity for applications such as carbohydrate sensing and the enrichment of glycosylated proteins . Beyond diol binding, this compound serves as a versatile precursor in medicinal chemistry. It is a key synthon for developing carbonic anhydrase (CA) inhibitors, with multivalent derivatives showing enhanced potency and selectivity against tumor-associated isoforms like hCA IX . The benzoxaborole core is also a privileged structure in drug discovery, foundational to the development of several therapeutic agents with antifungal, antibacterial, and antiprotozoal activities . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGETTVGJBBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262259
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187190-70-0
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a member of the versatile benzoxaborole class of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this heterocyclic scaffold.

Introduction: The Benzoxaborole Scaffold

Benzoxaboroles have garnered significant attention in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities.[1] These compounds are heterocyclic boronic acid derivatives that combine structural features of both boronic acids and cyclic boronic esters.[2] The presence of a boron atom within the five-membered oxaborole ring imparts distinct Lewis acidity and a remarkable ability to interact with biological nucleophiles, particularly cis-diols, under physiological conditions.[3][4] This reactivity profile, coupled with generally low biotoxicity and favorable pharmacokinetic properties, has established benzoxaboroles as a privileged scaffold in the development of novel therapeutics, including antifungal, antibacterial, and anti-inflammatory agents.[1][5][6]

This compound, the subject of this guide, is a functionalized derivative bearing two hydroxyl groups. This substitution pattern is anticipated to influence its solubility, reactivity, and potential for further chemical modification.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its behavior in both chemical and biological systems. While specific experimental data for this exact diol is not extensively available in the public literature, we can infer key properties based on the well-characterized benzoxaborole core and related analogues.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₇BO₃[7]
Molecular Weight 149.94 g/mol [7]
IUPAC Name 1-hydroxy-3H-2,1-benzoxaborol-5-ol[7]
CAS Number 1187190-70-0[8]
Appearance White to light yellow powder/crystal (predicted)Inferred from related compounds
Melting Point 156-159°C (reported by some suppliers, may vary)
Solubility Expected to have good solubility in water and polar organic solvents like DMSO and methanol due to the presence of two hydroxyl groups. Benzoxaboroles, in general, exhibit better aqueous solubility than their corresponding phenylboronic acids.[1][5][1][5]
pKa The pKa of the boronic acid moiety in benzoxaboroles is generally lower (more acidic) than that of simple phenylboronic acids, typically in the range of 7-8.[3] The presence of a second hydroxyl group (a phenol) will introduce another acidic proton with a pKa value characteristic of phenols (around 10). The specific pKa values for this compound would require experimental determination but are crucial for understanding its ionization state at physiological pH.[3]

Synthesis of Benzoxaboroles: A Representative Protocol

Experimental Protocol: Synthesis of a 5-Substituted Benzoxaborole Analogue

This protocol is adapted from the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[9]

Step 1: Protection of the Aldehyde

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in methanol, add trimethoxymethane (1.0 eq) and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1 hour.

  • Cool the solution and basify to pH ~11 with a solution of sodium methoxide in methanol.

  • Remove the solvent under reduced pressure to yield the crude acetal, 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene, which can be purified by distillation.

Causality: The aldehyde must be protected as an acetal to prevent its reaction with the organolithium reagent in the subsequent step.

Step 2: Ortho-Lithiation and Borylation

  • Dissolve the acetal from Step 1 in dry diethyl ether under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Slowly add triethyl borate (1.1 eq), again keeping the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Acidify the reaction mixture to pH ~3 with 3 M aqueous HCl.

  • Separate the aqueous layer and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 4-fluoro-2-formylphenylboronic acid can be purified by recrystallization from hot water.

Causality: The ortho-lithiation directs the borylation to the position adjacent to the protected aldehyde, which is essential for the subsequent cyclization. Triethyl borate serves as the boron source.

Step 3: Reduction and Cyclization

  • Dissolve the 4-fluoro-2-formylphenylboronic acid from Step 2 in methanol.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in water and recrystallize to obtain 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as yellowish crystals.[9]

Causality: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, which then undergoes spontaneous intramolecular cyclization with the adjacent boronic acid to form the stable benzoxaborole ring.

Synthesis_Workflow A 2-Bromo-5-fluorobenzaldehyde B Protection (Acetal Formation) A->B CH(OCH₃)₃, H⁺ C 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene B->C D Ortho-lithiation & Borylation C->D 1. n-BuLi, -78°C 2. B(OEt)₃ E 4-Fluoro-2-formylphenylboronic acid D->E F Reduction & Cyclization E->F NaBH₄ G 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole F->G Diol_Binding_Mechanism cluster_reactants Reactants cluster_product Product Benzoxaborole Benzoxaborole (Trigonal Boron) Intermediate Intermediate Benzoxaborole->Intermediate + Diol Diol cis-Diol Diol->Intermediate Spiro_Ester Tetrahedral Boronate Spiro Ester Water + H₂O Intermediate->Spiro_Ester - H₂O

Sources

Introduction: The Emergence of Oxaboroles in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)

The benzoxaboroles represent a novel class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and electronic properties, stemming from the integrated boron atom, have paved the way for new therapeutic agents. This guide focuses on the specific compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, known clinically as tavaborole (formerly AN2690).[2] While the user query specified 1,3-dihydro-2,1-benzoxaborole-1,5-diol, the vast body of scientific literature on this mechanistic class centers on the 5-fluoro, 1-hydroxy variant, tavaborole, the first oxaborole antifungal approved by the U.S. Food and Drug Administration (FDA) for the treatment of onychomycosis.[3]

Tavaborole's development marked a significant advancement in topical antifungal therapy, primarily due to a mechanism of action distinct from established agents like azoles or allylamines, and physicochemical properties optimized for penetrating the dense keratin of the human nail plate.[2][4] This document provides a detailed exploration of its core mechanism, the scientific principles underpinning its selectivity, and the experimental methodologies used to validate its action.

Part 1: The Core Mechanism – A Novel Approach to Protein Synthesis Inhibition

Tavaborole exerts its antifungal effect by potently inhibiting protein synthesis, a fundamental process for cellular viability.[5] Unlike many antibiotics that target the ribosome, tavaborole's action is exquisitely specific, targeting a crucial enzyme in the translation process: leucyl-tRNA synthetase (LeuRS) .[3]

The Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes responsible for the first step of protein synthesis: charging transfer RNA (tRNA) molecules with their cognate amino acids.[6] LeuRS is specifically tasked with catalyzing the attachment of leucine to the 3' end of its corresponding tRNA (tRNALeu). This function is critical for ensuring the correct amino acid is incorporated into a growing polypeptide chain at the ribosome.[7]

To maintain the fidelity of translation, many AARSs, including LeuRS, possess a distinct "editing" or "proofreading" domain. This domain, known as the CP1 domain in LeuRS, functions to hydrolyze and remove incorrectly charged amino acids from the tRNA, such as when isoleucine is mistakenly attached to tRNALeu.[7] It is this editing site, not the primary aminoacylation site, that is the target of tavaborole.[6]

The "tRNA Trapping" Mechanism of Inhibition

Tavaborole's mechanism is a sophisticated process of molecular trapping that locks the LeuRS enzyme in an inactive state.[6]

  • Target Engagement : Tavaborole enters the fungal cell and binds to the editing site within the CP1 domain of the cytoplasmic LeuRS enzyme.[7]

  • Adduct Formation : The key to its inhibitory action is the formation of a stable, covalent adduct. The boron atom of tavaborole interacts with the 2'- and 3'-hydroxyl groups of the terminal adenosine residue of tRNALeu, which is also present in the editing site.[7]

  • Enzyme Inactivation : This [tRNALeu-tavaborole] adduct becomes trapped within the editing site, effectively locking the enzyme in a non-functional conformation.[7] This prevents the catalytic turnover and release of the tRNA molecule, thereby halting the synthesis of leucyl-tRNALeu.[8]

  • Cessation of Protein Synthesis : The depletion of the cellular pool of charged leucyl-tRNALeu leads to a global shutdown of protein synthesis, resulting in the termination of cell growth and, ultimately, fungal cell death.[5]

This novel "oxaborole tRNA trapping" mechanism establishes the editing site of an AARS as a viable and druggable target for antimicrobial development.[7]

Tavaborole Mechanism of Action cluster_cell Fungal Cell cluster_editing_site LeuRS Editing Site tava Tavaborole (AN2690) leuRS Leucyl-tRNA Synthetase (LeuRS) tava->leuRS Enters & Binds adduct Trapped [tRNA-Tavaborole] Adduct leuRS->adduct Forms Adduct in Editing Site tRNA tRNA(Leu) tRNA->leuRS Binds protein_synthesis Protein Synthesis adduct->protein_synthesis Blocks Catalytic Turnover cell_death Cell Growth Arrest & Cell Death protein_synthesis->cell_death Halts

Figure 1: The tRNA trapping mechanism of tavaborole.

Part 2: Scientific Basis for Selectivity

A critical feature of any antimicrobial agent is its ability to selectively target the pathogen with minimal effect on the host. Tavaborole achieves this through significant differences between the fungal and human LeuRS enzymes. It exhibits a greater than 1,000-fold higher affinity for fungal LeuRS compared to its human counterpart.[2] This selectivity is rooted in structural distinctions within the editing domain active site. While the core structure is conserved, eukaryotic LeuRS enzymes contain additional features, such as an extra helix that closes over the active site, which can be exploited to enhance fungal-specific binding and minimize interaction with the human enzyme.[7]

Part 3: Understanding Resistance

As with any antimicrobial, the potential for resistance is a key consideration. For tavaborole, resistance mechanisms have been identified and provide further insight into the enzyme's function.

  • Active Site Mutations : Spontaneous mutations have been found within the LeuRS editing pocket, directly interfering with drug binding.[6]

  • Distal Mutations : More complex resistance has been observed through mutations located far from the editing active site, such as at position Asp487.[9] This residue is part of a "cap" that sits over the editing site.[6] Mutations here can disrupt an important electrostatic interaction (a salt bridge) that stabilizes this cap, thereby altering the enzyme's conformation in a way that undermines the drug's ability to trap the tRNA, even without directly altering the binding pocket.[6][9]

Part 4: Physicochemical Properties and Pharmacokinetics

The clinical success of tavaborole as a topical treatment for onychomycosis is intrinsically linked to its chemical properties, which allow it to overcome the formidable barrier of the human nail plate.[2]

PropertyValue / DescriptionSignificance for Topical Delivery
Molecular Formula C₇H₆BFO₂Low molecular weight facilitates penetration through dense keratin.[2]
Molecular Weight 151.93 g/mol Significantly smaller than other topical antifungals, enhancing diffusion.[2]
Nail Penetration 524.7 µg/cm²After 14 days, tavaborole penetration is >250-fold higher than ciclopirox 8% solution (13.0 µg/cm²).[2]

Table 1: Key Physicochemical Properties of Tavaborole.

Systemic absorption of topically applied tavaborole is low, providing a wide margin of safety.[2]

Pharmacokinetic ParameterValue (Mean ± SD)
Peak Concentration (Cmax) - Single Dose3.54 ± 2.26 ng/mL[7]
Peak Concentration (Cmax) - 2 Weeks Daily5.17 ± 3.47 ng/mL[7]
Biological Half-Life 28.5 hours[5]
Route of Elimination Primarily renal, following extensive metabolism.[7]

Table 2: Human Pharmacokinetic Data for Tavaborole 5% Solution.

Part 5: Experimental Protocols for Mechanistic Validation

The mechanism of action of tavaborole is supported by robust, reproducible experimental data. The following protocols represent the foundational assays used to characterize its activity.

Protocol: In Vitro LeuRS Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the aminoacylation function of LeuRS.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tavaborole against purified fungal LeuRS.

Methodology:

  • Reagent Preparation:

    • Purified recombinant fungal LeuRS enzyme.

    • Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, ATP).

    • Substrates: L-Leucine, [³H]-labeled L-Leucine (for detection), and a pool of total tRNA isolated from a relevant fungal species (e.g., Saccharomyces cerevisiae).

    • Test Compound: Tavaborole, serially diluted in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, [³H]-Leucine, and total tRNA.

    • Add the serially diluted tavaborole (or DMSO for the vehicle control).

    • Initiate the reaction by adding the purified LeuRS enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for the formation of [³H]leucyl-tRNALeu.

  • Precipitation and Washing:

    • Stop the reaction by adding cold trichloroacetic acid (TCA), which precipitates the large tRNA molecules while leaving small molecules like unincorporated leucine in solution.

    • Spot the reaction mixture onto a filter paper disc.

    • Wash the filter discs multiple times with cold TCA and then ethanol to remove all unincorporated [³H]-Leucine.

  • Quantification:

    • Dry the filter discs and place them in scintillation vials with scintillation fluid.

    • Measure the retained radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]leucyl-tRNALeu synthesized.

  • Data Analysis: Plot the percentage of LeuRS activity against the log concentration of tavaborole. Use a non-linear regression model to calculate the IC₅₀ value.

LeuRS Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification prep1 Prepare Serial Dilutions of Tavaborole react1 Combine Tavaborole & Master Mix prep1->react1 prep2 Prepare Master Mix: Buffer, ATP, [3H]Leucine, tRNA prep2->react1 react2 Initiate with LeuRS Enzyme react1->react2 react3 Incubate at 30°C react2->react3 quant1 Stop Reaction & Precipitate tRNA with TCA react3->quant1 quant2 Filter & Wash to Remove Free [3H]Leucine quant1->quant2 quant3 Measure Radioactivity via Scintillation Counting quant2->quant3 quant4 Calculate IC50 Value quant3->quant4

Figure 2: Experimental workflow for the LeuRS inhibition assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This cellular assay determines the antifungal activity of a compound against whole fungal organisms.

Objective: To determine the lowest concentration of tavaborole that inhibits the visible growth of a target fungal pathogen (e.g., Trichophyton rubrum).

Methodology:

  • Culture Preparation: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture. Prepare a standardized inoculum suspension in a sterile saline solution.

  • Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of tavaborole in a liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only).

  • Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 28-30°C) for several days, until robust growth is visible in the positive control well.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of tavaborole at which there is no visible growth of the fungus.

Conclusion

5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (tavaborole) represents a triumph of rational drug design, leveraging the unique chemistry of boron to create a highly specific and potent inhibitor of a fundamental cellular process. Its core mechanism—the trapping of tRNALeu in the editing site of fungal leucyl-tRNA synthetase—is a novel strategy that circumvents known resistance pathways for other antifungal classes. This distinct mechanism, combined with physicochemical properties that confer excellent nail penetration, establishes tavaborole as an important and effective agent in the management of onychomycosis and a foundational molecule for the broader class of therapeutic benzoxaboroles.

References

  • National Center for Biotechnology Information. "Tavaborole." PubChem Compound Summary for CID 11499245, [Link].

  • Palencia, A. et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." Office of Scientific and Technical Information, [Link].

  • GlobalRx. "Clinical Profile of Tavaborole 5% Topical Solution." GlobalRx, [Link].

  • Medicosis Perfectionalis. "Topical Antifungals in Dermatology - Agent, Mechanism of Action, Use, Side-effects..." YouTube, [Link].

  • Gupta, A.K. et al. "Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults." Expert Opinion on Investigational Drugs, [Link].

  • Madura, I.D. et al. "5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol." ResearchGate, [Link].

  • Sarkar, J. et al. "Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap." FEBS Letters, [Link].

  • Wikipedia. "Tavaborole." Wikipedia, [Link].

  • Bhatia, N. et al. "Spotlight on tavaborole for the treatment of onychomycosis." Drug Design, Development and Therapy, [Link].

  • Aggarwal, R. & Targhotra, M. "An upcoming drug for onychomycosis: Tavaborole." Journal of Clinical and Diagnostic Research, [Link].

  • Dąbrowska, A.M. et al. "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews, [Link].

  • Markham, A. "Tavaborole: First Global Approval." Drugs, [Link].

  • Petrone, G. et al. "Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding." Organic Letters, [Link].

  • Madura, I.D. et al. "5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol." Acta Crystallographica Section E, [Link].

  • PharmaCompass. "Tavaborole." PharmaCompass, [Link].

  • Rich, P. "Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis." Journal of Drugs in Dermatology, [Link].

Sources

An In-Depth Technical Guide to 1,3-Dihydro-2,1-benzoxaborole-1,5-diol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a member of the benzoxaborole class of compounds. Benzoxaboroles have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their unique chemical properties and broad therapeutic potential. This document will delve into the nomenclature, physicochemical properties, synthesis, and biological significance of this important scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the Benzoxaborole Scaffold

The benzoxaborole moiety is a heterocyclic chemical structure that features a boron atom incorporated into a bicyclic system. This unique arrangement confers distinct chemical and physical properties, making it a "privileged scaffold" in medicinal chemistry. Benzoxaboroles are recognized for their ability to interact with biological targets, often through the formation of reversible covalent bonds. This has led to the development of several successful drugs and numerous candidates in clinical trials for a wide range of therapeutic areas, including fungal, bacterial, viral, parasitic, and inflammatory diseases.[1]

Nomenclature and Structure of this compound

The precise naming of chemical structures is critical for unambiguous scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Systematic IUPAC Name: this compound

This name can be deconstructed as follows:

  • benzoxaborole: Indicates the core bicyclic structure containing a benzene ring fused to an oxaborole ring.

  • 2,1-benzoxaborole: Specifies the arrangement of the oxygen and boron atoms within the heterocyclic ring relative to the fused benzene ring.

  • 1,3-dihydro: Denotes the saturation of the heterocyclic ring at positions 1 and 3.

  • -1,5-diol: Indicates the presence of two hydroxyl (-OH) groups at positions 1 and 5.

Alternative systematic names for this compound include:

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol

  • Benzo[c][2][3]oxaborole-1,5(3H)-diol

The chemical structure is as follows:

Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BO₃[4]
Molecular Weight 149.94 g/mol [4]
CAS Number 1187190-70-0
Appearance Solid (predicted)
Stereochemistry Achiral[4]
Charge 0[4]

Synthesis of Benzoxaboroles: A Representative Protocol

The causality behind this multi-step synthesis lies in the controlled construction of the benzoxaborole ring system from a readily available substituted benzene derivative. The initial protection of the aldehyde group allows for a subsequent lithium-halogen exchange and borylation, which would otherwise be incompatible with a free aldehyde. The final deprotection and reduction sequence then yields the target heterocyclic system.

Experimental Protocol: Synthesis of a Substituted Benzoxaborole

This protocol is adapted from the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[5]

Step 1: Protection of the Aldehyde

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in methanol, add trimethoxymethane (1.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the solution for one hour.

  • Cool the reaction mixture and adjust the pH to approximately 11 with a solution of sodium methoxide in methanol.

  • Remove the solvent under reduced pressure to yield the acetal-protected intermediate, 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

Step 2: Borylation

  • Dissolve the product from Step 1 in dry diethyl ether under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the solution for one hour at -78 °C.

  • Add triethyl borate slowly, again keeping the temperature below -70 °C.

  • Remove the cooling bath and allow the reaction to stir for an additional hour.

Step 3: Deprotection and Cyclization

  • Acidify the reaction mixture to approximately pH 3 with 3 M aqueous HCl.

  • Separate the aqueous layer and extract with diethyl ether.

  • Combine the organic layers and partially remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in hot water.

  • Upon cooling, the intermediate 4-fluoro-2-formylphenylboronic acid will crystallize and can be collected by filtration.

Step 4: Reduction to the Benzoxaborole

  • Dissolve the 4-fluoro-2-formylphenylboronic acid from Step 3 in methanol.

  • Add sodium borohydride in small portions.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in water and allow it to crystallize to yield the final product, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Bromo-5-fluorobenzaldehyde B Acetal Protection A->B Trimethoxymethane, H₂SO₄ (cat.) C 1-Bromo-2-(dimethoxymethyl)- 4-fluorobenzene B->C D Borylation C->D 1. n-BuLi 2. Triethyl borate E Boronic Ester Intermediate D->E F Deprotection & Cyclization E->F aq. HCl G 4-Fluoro-2-formylphenylboronic acid F->G H Reduction G->H NaBH₄ I 5-Fluoro-1,3-dihydro-1-hydroxy- 2,1-benzoxaborole H->I

Caption: A representative synthetic workflow for a substituted benzoxaborole.

Biological Activity and Mechanism of Action

Benzoxaboroles exhibit a wide spectrum of biological activities, making them a highly attractive scaffold for drug discovery.[1] Their mechanism of action is often attributed to the electron-deficient nature of the boron atom, which can form reversible covalent bonds with nucleophilic groups in biological macromolecules, such as the hydroxyl groups of serine residues in enzymes or the diol moieties of saccharides.[3]

A prominent example is the antifungal agent Tavaborole (AN2690), the 5-fluoro analogue of the title compound's core structure. Tavaborole exerts its antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. It forms a stable adduct with the terminal adenosine of tRNA(Leu) within the editing site of the enzyme, effectively trapping the tRNA and halting protein production, which leads to fungal cell death.

While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active benzoxaboroles suggests potential for various therapeutic applications. The presence of the diol functionality could influence its biological activity and pharmacokinetic properties. For instance, benzoxaboroles are known to have antimalarial properties, and structure-activity relationship studies have demonstrated that the boron atom is essential for this activity.[7][8]

Applications and Future Perspectives

The benzoxaborole scaffold is at the forefront of research in medicinal chemistry. The FDA approval of Tavaborole for onychomycosis and Crisaborole for atopic dermatitis validates the therapeutic potential of this class of compounds.[9] Ongoing research continues to explore the utility of benzoxaboroles as antibacterial, antiviral, and antiparasitic agents.[1]

For this compound, its potential applications could lie in areas where the diol functionality can be exploited for enhanced binding to biological targets or improved physicochemical properties. Further research is warranted to fully elucidate its biological activity profile and potential as a therapeutic agent.

Conclusion

This compound belongs to the medicinally significant class of benzoxaboroles. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a representative synthetic approach. The broader biological activities and mechanisms of action of the benzoxaborole class highlight the potential of this specific diol-substituted analogue. As research into boron-containing heterocycles continues to expand, it is anticipated that the therapeutic applications of benzoxaboroles will continue to grow, addressing unmet medical needs across various diseases.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (n.d.).
  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5258. [Link]

  • Ge, Z., Lough, A. J., & Taylor, M. S. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Canadian Journal of Chemistry, 100(10), 826-832. [Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Zhang, Y. K., et al. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(4), 1545-1548.
  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC - NIH. (n.d.).
  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414-o415. [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-OL - gsrs. (n.d.). Retrieved January 29, 2026, from [Link]

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • WO2017125835A1 - Process for preparation of tavaborole - Google Patents. (n.d.).
  • WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents. (n.d.).
  • Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture. (n.d.). Retrieved January 29, 2026, from [Link]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

The Benzoxaborole Core: A Technical Guide to 1,3-dihydro-2,1-benzoxaborole-1,5-diol and its Synonyms in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a pivotal heterocyclic compound in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthesis, and critical role as a pharmacophore and synthetic intermediate. We will explore the causality behind experimental designs and the broader implications of the benzoxaborole scaffold in modern therapeutics.

Nomenclature and Chemical Identity

This compound is a member of the benzoxaborole class, characterized by a bicyclic structure containing a boronic acid integrated into a five-membered ring fused to a benzene ring. Due to the conventions of chemical nomenclature, this compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers for this compound

Name/Identifier Value
Systematic Name This compound
Synonym 1 2,1-benzoxaborole-1,5(3H)-diol
Synonym 2 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol[1]
Synonym 3 Benzo[c][1][2]oxaborole-1,5(3H)-diol
CAS Number 1187190-70-0
Molecular Formula C₇H₇BO₃[1]
Molecular Weight 149.94 g/mol [1]

Understanding these synonyms is crucial for comprehensive literature searches and material procurement. The compound typically appears as a white solid and exhibits slight solubility in polar organic solvents such as DMSO and methanol.

The Benzoxaborole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxaborole motif has garnered significant attention in drug discovery due to its unique chemical properties. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with diols, including biological nucleophiles. This reactivity is central to the mechanism of action of many benzoxaborole-based drugs.

Two notable examples of FDA-approved drugs featuring the benzoxaborole core are:

  • Tavaborole (AN2690): An antifungal agent used to treat onychomycosis. Its mechanism involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS).

  • Crisaborole (AN2728): A non-steroidal topical treatment for atopic dermatitis that functions as a phosphodiesterase 4 (PDE4) inhibitor. This compound is a key structural component of Crisaborole.

The success of these drugs has established the benzoxaborole scaffold as a "privileged structure," prompting extensive research into its application for a wide range of therapeutic targets, including antibacterial, antimalarial, and antiviral agents.

Synthesis of this compound: A Representative Protocol

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be devised based on established protocols for analogous compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The following is a representative, multi-step protocol designed to yield the target compound.

Experimental Protocol: Synthesis of this compound

Causality of Experimental Choices: This synthesis begins with a commercially available, appropriately substituted bromobenzaldehyde. The aldehyde is protected as a dimethyl acetal to prevent side reactions during the subsequent lithium-halogen exchange and borylation steps. The core benzoxaborole structure is then formed through a lithium-halogen exchange, followed by reaction with a borate ester and subsequent acidic workup to facilitate cyclization. The final deprotection of the phenol group yields the target diol.

Step 1: Acetal Protection of 2-Bromo-5-hydroxybenzaldehyde

  • To a solution of 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in methanol, add trimethyl orthoformate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium methoxide) until the pH is approximately 7-8.

  • Remove the solvent under reduced pressure to obtain the crude 1-bromo-2-(dimethoxymethyl)-4-hydroxybenzene. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Borylation and Cyclization

  • Dissolve the protected bromophenol from Step 1 in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triethyl borate or trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2-3). The acidic conditions will hydrolyze the acetal and the borate ester, leading to the formation of the cyclic benzoxaborole.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow A 2-Bromo-5-hydroxybenzaldehyde B Acetal Protection (MeOH, Trimethyl Orthoformate, H+) A->B Step 1 C 1-Bromo-2-(dimethoxymethyl)-4-hydroxybenzene B->C D Lithium-Halogen Exchange & Borylation (n-BuLi, Trialkyl Borate, -78°C) C->D Step 2 E Intermediate Borate Ester D->E F Acidic Workup & Cyclization (aq. HCl) E->F G This compound F->G Step 3: Purification

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate: HCV NS3 Protease Inhibitors

A primary application of this compound is its use as a key building block in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease[1]. The benzoxaborole moiety often serves as a P4 capping group in macrocyclic peptide mimics designed to fit into the active site of the protease.

Experimental Protocol: Synthesis of a Benzoxaborole-Containing HCV NS3 Protease Inhibitor (Representative)

The following protocol outlines a representative coupling reaction to incorporate the benzoxaborole moiety into a peptide backbone, a common strategy in the synthesis of these inhibitors.

Causality of Experimental Choices: This procedure utilizes a standard peptide coupling reaction. The phenol group of the benzoxaborole is coupled to a suitable electrophile on the peptide backbone via a nucleophilic substitution or an etherification reaction. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.

  • Dissolve the peptide backbone containing a suitable leaving group (e.g., a fluoro or chloro substituent on an aromatic ring) (1 equivalent) and this compound (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product using preparative HPLC or column chromatography to yield the final benzoxaborole-containing inhibitor.

Mechanism of Action of the Benzoxaborole Pharmacophore

The therapeutic effects of benzoxaborole derivatives are largely attributed to the unique ability of the boron atom to form a stable, covalent adduct with specific biological targets.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

In the case of antifungal benzoxaboroles like Tavaborole, the mechanism involves the inhibition of LeuRS, an enzyme essential for protein synthesis. The benzoxaborole traps the tRNA molecule in the editing site of the enzyme.

LeuRS_Inhibition cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site cluster_1 Result LeuRS LeuRS Enzyme tRNA tRNA(Leu) tRNA->LeuRS Enters editing site Adduct Covalent Adduct (Trapped tRNA) tRNA->Adduct Forms adduct with 3'-terminal ribose of tRNA Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->LeuRS Binds to editing site Benzoxaborole->Adduct Forms adduct with 3'-terminal ribose of tRNA Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

Caption: Mechanism of LeuRS inhibition by benzoxaboroles.

Inhibition of Phosphodiesterase 4 (PDE4)

For anti-inflammatory agents like Crisaborole, the benzoxaborole moiety interacts with the active site of PDE4. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways. By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Conclusion

This compound and its synonyms represent a cornerstone of the versatile benzoxaborole chemotype. While its primary documented role is that of a synthetic intermediate, the fundamental chemical properties of its scaffold are what impart the significant biological activities seen in its more complex derivatives. A thorough understanding of its synthesis, reactivity, and the mechanistic principles of the benzoxaborole class is essential for leveraging this privileged structure in the development of next-generation therapeutics. The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this remarkable boron-containing heterocycle.

References

  • Pharmaffiliates. 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol. Available at: [Link]

Sources

Technical Guide: 1,3-dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1,3-dihydro-2,1-benzoxaborole-1,5-diol CAS Number: 1187190-70-0 Synonyms: 5-hydroxy-1,3-dihydro-2,1-benzoxaborole-1-ol; 5-hydroxy-benzoxaborole; Crisaborole Impurity/Intermediate. Molecular Formula: C₇H₇BO₃ Molecular Weight: 149.94 g/mol

This technical guide analyzes This compound , a critical benzoxaborole scaffold. While often categorized as a synthetic intermediate or degradation impurity of the PDE4 inhibitor Crisaborole (AN2728) , this compound represents the fundamental "warhead" architecture of the benzoxaborole class. Its unique physicochemical properties—specifically the strain-induced Lewis acidity of the oxaborole ring—enable it to bind bimetallic enzyme centers (Zn²⁺/Mg²⁺) effectively.

This guide details the synthesis, physicochemical behavior, and biological relevance of this scaffold, distinguishing it from its derivatized pharmaceutical counterparts.

Part 1: Chemical Architecture & Physicochemical Properties

The defining feature of CAS 1187190-70-0 is the fusion of a benzene ring with a 5-membered oxaborole ring. Unlike acyclic boronic acids, the cyclic nature induces ring strain that significantly alters the electronic properties of the boron atom.

The "Borole" Effect

In standard phenylboronic acids, the boron atom is sp² hybridized and trigonal planar. In this compound, the 5-membered ring constrains the O-B-C bond angle (~96°), increasing the Lewis acidity of the boron.

  • pKa Shift: The pKa of the benzoxaborole hydroxyl is approximately 7.3, compared to ~8.8 for phenylboronic acid.

  • Physiological Relevance: At physiological pH (7.4), a significant fraction of the compound exists in the tetrahedral sp³ anionic form (hydroxyboronate), which is the bioactive species responsible for binding to the catalytic sites of enzymes like PDE4 and LeuRS.

Structural Tautomerism

The compound exists in equilibrium between the neutral trigonal planar form and the tetrahedral adduct in aqueous solution.

PropertyValue / Characteristic
Hybridization (Neutral) sp² (Trigonal Planar)
Hybridization (Anionic) sp³ (Tetrahedral)
Acidity (pKa) ~7.3 (Facilitates anion formation at pH 7.4)
Solubility Higher aqueous solubility than corresponding phenylboronic acids due to ionization.
Stability Resistant to oxidative deboronation compared to acyclic boronic acids.

Part 2: High-Fidelity Synthesis Protocol

This protocol describes the synthesis of this compound starting from 2-bromo-5-hydroxybenzaldehyde . This route prioritizes regioselectivity and yield, utilizing a "protect-lithiate-cyclize" strategy standard in benzoxaborole chemistry.

Retrosynthetic Analysis

The 1,5-diol is accessed by constructing the oxaborole ring on a protected phenol precursor. The key transformation is the halogen-lithium exchange followed by boronation and simultaneous cyclization.

Step-by-Step Methodology
Step 1: Orthogonal Protection

Objective: Protect the 5-hydroxyl and the aldehyde to prevent interference during lithiation.

  • Reagents: 2-bromo-5-hydroxybenzaldehyde (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.

  • Procedure: Stir the mixture at 60°C for 4 hours. Isolate 2-bromo-5-(benzyloxy)benzaldehyde .

  • Acetalization: Reflux the intermediate with ethylene glycol (1.5 eq) and catalytic p-TsOH in toluene with a Dean-Stark trap to form the cyclic acetal .

    • Checkpoint: Monitor disappearance of the aldehyde peak (~10 ppm) via ¹H NMR.

Step 2: Cryogenic Borylation & Cyclization

Objective: Install the boron atom and close the ring.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: Protected acetal intermediate (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Triisopropyl borate (B(OiPr)₃, 1.2 eq), anhydrous THF.

  • Protocol:

    • Cool THF solution of the intermediate to -78°C .

    • Add n-BuLi dropwise (maintain temp < -70°C).[1][2] Stir for 30 min to generate the aryllithium species.

    • Add B(OiPr)₃ slowly. Stir for 1 hour at -78°C, then warm to room temperature (RT).

  • Acid Hydrolysis (The "Pop-and-Close"):

    • Quench with 6M HCl. Stir vigorously for 2 hours.

    • Mechanism:[3] Acid cleaves the acetal and the boronate esters. The revealed aldehyde and boronic acid spontaneously cyclize to form the benzoxaborole ring.

    • Product:5-(benzyloxy)-1,3-dihydro-2,1-benzoxaborole-1-ol .

Step 3: Global Deprotection

Objective: Reveal the 5-hydroxyl group.[3][4][5][6]

  • Reagents: 5-(benzyloxy) intermediate, Pd/C (10% wt), H₂ gas (balloon), Methanol/EtOAc.

  • Procedure: Stir under H₂ atmosphere for 4-6 hours. Filter through Celite.

  • Purification: Recrystallize from water/acetonitrile or purify via reverse-phase HPLC.

  • Final Product: This compound .

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Control Points Start 2-Bromo-5-hydroxy- benzaldehyde Step1 1. BnBr, K2CO3 2. Ethylene Glycol, H+ Start->Step1 Inter1 Protected Acetal Intermediate Step1->Inter1 Step2 1. n-BuLi (-78°C) 2. B(OiPr)3 3. HCl (aq) Inter1->Step2 Inter2 5-Benzyloxy- benzoxaborole Step2->Inter2 Step3 H2, Pd/C (Debenzylation) Inter2->Step3 Final 1,3-dihydro-2,1- benzoxaborole-1,5-diol (CAS 1187190-70-0) Step3->Final Warning1 Temp < -70°C during lithiation Warning1->Step2 Warning2 Acid Hydrolysis drives cyclization Warning2->Step2

Caption: Synthesis of this compound via lithiation-borylation-cyclization cascade.

Part 3: Biological Mechanism & PDE4 Inhibition[3][7][8][9][10][11]

While CAS 1187190-70-0 is the core scaffold, it lacks the potency of Crisaborole (AN2728). Understanding this difference is crucial for fragment-based drug design (FBDD).

Mode of Action

Benzoxaboroles inhibit Phosphodiesterase 4 (PDE4) by mimicking the transition state of cAMP hydrolysis.

  • The Warhead (Benzoxaborole): The boron atom binds to the bimetallic center (Zn²⁺/Mg²⁺) in the PDE4 active site. It coordinates with a conserved water molecule (or hydroxide) bound to the metals.

  • The Tail (Substituent at C5): In CAS 1187190-70-0, the C5 position holds a simple hydroxyl (-OH). In Crisaborole, this is a 4-cyanophenoxy group.[5]

    • Interaction: The cyanophenoxy "tail" extends into a hydrophobic pocket (the Q-pocket) of PDE4, providing nanomolar affinity.

    • Result: The 1,5-diol (CAS 1187190-70-0) binds the metal center but lacks the hydrophobic anchor, resulting in significantly higher IC₅₀ (likely µM range vs. nM for Crisaborole).

Metabolic Context

The 1,5-diol is often investigated as a potential degradation product. However, the primary metabolic pathway of Crisaborole involves:

  • Oxidative Deboronation: Opening of the oxaborole ring to form a benzyl alcohol.

  • Oxidation: Conversion to benzoic acid derivatives.

The 1,5-diol represents a pathway where the ether linkage at C5 is cleaved before the boron ring opens. This is a minor pathway but critical for stability studies.

PDE4 Binding Schematic

PDE4Binding cluster_inhibitor Benzoxaborole Scaffold Binding PDE4 PDE4 Active Site (Bimetallic Zn2+/Mg2+) Boron Boron Atom (Tetrahedral Anion) Boron->PDE4 Coordinates Metal-Bound Water Hydroxyl C5-Hydroxyl (CAS 1187190-70-0) Hydroxyl->PDE4 Weak Interaction (Low Potency) Phenoxy C5-Cyanophenoxy (Crisaborole/AN2728) Phenoxy->PDE4 Hydrophobic Pocket Fit (High Potency) Insight CAS 1187190-70-0 lacks the hydrophobic tail required for nanomolar inhibition. Insight->Hydroxyl

Caption: Comparison of binding modes: The 1,5-diol binds the catalytic metal center but lacks the hydrophobic anchor of Crisaborole.

Part 4: Experimental Validation Protocols

HPLC Purity Assay

To verify the identity of CAS 1187190-70-0 and distinguish it from Crisaborole or deboronated metabolites.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 220 nm and 254 nm.

  • Expected Retention: The 1,5-diol is significantly more polar than Crisaborole (due to the free phenolic OH and lack of the cyanophenyl group) and will elute earlier (lower RT).

11B-NMR Characterization

Boron NMR is the definitive test for the integrity of the oxaborole ring.

  • Solvent: DMSO-d6.

  • Shift: Expect a broad singlet around ~30-35 ppm (characteristic of the sp²-sp³ equilibrium of benzoxaboroles).

  • Differentiation: Boronic acids (ring-opened) typically appear at slightly different shifts, but the key is the stability in aqueous buffers where the benzoxaborole maintains the cyclic form better than simple boronic acids.

References

  • Sigma-Aldrich . This compound Product Information. Link

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis." Bioorganic & Medicinal Chemistry Letters. Link

  • Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[3][7][8][9] Future Medicinal Chemistry. Link

  • Freund, Y. R., et al. (2012).[10] "Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center." FEBS Letters. Link

  • FDA Center for Drug Evaluation and Research . (2016). Application Number: 207695Orig1s000 - Pharmacology Review (Eucrisa/Crisaborole). Link

  • Simson Pharma . 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol (Crisaborole Impurity). Link

  • Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

Sources

Molecular weight of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Characterization and Mass Spectrometry of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 1187190-70-0), a critical boron-heterocyclic scaffold used in the development of protease inhibitors (e.g., HCV NS3) and anti-infectives. Unlike standard organic small molecules, the presence of a boron atom introduces unique physicochemical behaviors—specifically regarding isotopic distribution and mass spectrometry (MS) characterization. This document details the molecular weight calculations, isotopic signatures, and validated protocols for the accurate identification and handling of this compound in drug discovery workflows.

Molecular Identity & Physicochemical Core

The benzoxaborole moiety is distinguished by a benzene ring fused to a five-membered oxaborole ring. The "1,5-diol" designation indicates hydroxyl groups attached to the boron atom (position 1) and the benzene ring (position 5).

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-hydroxy-3H-2,1-benzoxaborol-5-ol
Common Synonyms 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol; Benzo[c][1,2]oxaborole-1,5(3H)-diol
CAS Number 1187190-70-0
Molecular Formula C₇H₇BO₃
SMILES OB1OCC2=C1C=CC(O)=C2
The Boron Factor: Molecular Weight Analysis

In medicinal chemistry, "Molecular Weight" is often treated as a singular value. However, for boron-containing compounds, the distinct natural abundance of Boron-10 (


B, ~19.9%) and Boron-11 (

B, ~80.1%) creates a split isotopic envelope that must be accounted for in High-Resolution Mass Spectrometry (HRMS).

Calculated Mass Values:

Mass TypeIsotope BasisValue (Da)Application
Average Molecular Weight Weighted average of all isotopes149.94 Stoichiometry & Dosing
Monoisotopic Mass (

B)

C,

H,

B,

O
150.0488 HRMS Target (Primary)
Monoisotopic Mass (

B)

C,

H,

B,

O
149.0524 HRMS Confirmation (Secondary)

Critical Insight: Unlike chloro- or bromo-compounds where isotopes are separated by 2 Da, boron isotopes are separated by only 1 Da. In low-resolution MS, this can result in peak broadening or a centroid shift if the resolution is insufficient to resolve the


B and 

B signals.

Analytical Strategy: Mass Spectrometry Protocol

Accurate mass determination of benzoxaboroles requires specific ionization parameters to prevent dehydration artifacts (formation of boroxines) or esterification with alcoholic solvents.

Validated LC-MS Workflow

The following protocol minimizes in-source fragmentation and maximizes sensitivity for the diol functionality.

Protocol: HRMS Characterization

  • Solvent System: Use Acetonitrile/Water with 0.1% Formic Acid .

    • Why: Acidic pH stabilizes the benzoxaborole ring. Avoid Methanol, as it can exchange with the B-OH group to form a methyl ester artifact (

      
      ).
      
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-) .

    • Why: The B-OH group is Lewis acidic. While it can accept a proton, it often ionizes better by adduct formation or deprotonation of the phenolic hydroxyl (pKa ~8-9) in negative mode.

    • Target Ion: Look for

      
       at m/z 149.04  (
      
      
      
      B).
  • Positive Mode Strategy: If ESI+ is required, look for the protonated form

    
     or the ammonium adduct 
    
    
    
    .
    • Caution: Benzoxaboroles readily lose water in the source. Expect a significant peak at

      
      .
      
Isotopic Pattern Visualization

The following diagram illustrates the expected theoretical mass spectrum envelope for C₇H₇BO₃.

IsotopePattern title Theoretical Isotopic Envelope: C7H7BO3 Peak10B m/z 149.05 (10B Isotope) ~20% Abundance Peak11B m/z 150.05 (11B Isotope) ~80% Abundance Peak10B->Peak11B +1 Da mass shift PeakC13 m/z 151.05 (11B + 13C) ~6% Abundance Peak11B->PeakC13 +1 Da (Carbon-13 contribution)

Figure 1: The mass spectrum of this compound is characterized by two primary peaks separated by 1 Da, reflecting the natural abundance of Boron isotopes.

Synthesis & Purity Implications

Understanding the synthesis provides context for potential impurities that affect molecular weight determination, such as uncyclized precursors or oxidation byproducts.

Synthetic Pathway (General)

The synthesis typically proceeds via the borylation of a protected phenol derivative.

  • Precursor: 2-bromo-5-hydroxybenzaldehyde (or protected variant).

  • Borylation: Miyaura borylation to install the boron pinacol ester.

  • Cyclization: Acid-mediated hydrolysis and reductive cyclization (using NaBH₄) forms the oxaborole ring.

Impurity Profile & MW Impact
ImpurityOriginMW ShiftDetection
Boronic Acid Intermediate Incomplete cyclization+2 Da (approx)NMR (distinct CH₂ shift)
Boroxine Trimer Dehydration (thermal)[3M - 3H₂O]MS (High mass region)
Deborylated Arene Protodeboronation-44 Da (Loss of BO group)LC-MS (m/z ~108)

Drug Discovery Context

The this compound scaffold is not merely a chemical curiosity; it is a pharmacophore designed to overcome specific drug delivery challenges.

  • Solubility: The amphiphilic nature of the benzoxaborole (hydrophilic B-OH, lipophilic aromatic ring) improves solubility compared to pure carbon analogs.

  • Target Engagement: The empty p-orbital on the boron atom allows it to form reversible covalent bonds with nucleophiles (e.g., Serine-139 in HCV NS3 protease or oxygen atoms in tRNA synthetase active sites).

  • Lipinski Compliance:

    • MW < 500 (149.94 Da ✅)[1]

    • H-Bond Donors: 2 (B-OH, Phenolic-OH)

    • H-Bond Acceptors: 3

Analytical Workflow for Drug Candidates

Workflow Sample Crude Sample (1,5-diol derivative) Dissolution Dissolution (MeCN:H2O 50:50) Sample->Dissolution Prepare 1 mg/mL LCMS LC-MS Analysis (Acidic Mobile Phase) Dissolution->LCMS Inject 5 µL DataProc Data Processing (Extract 149/150 m/z) LCMS->DataProc Check Isotope Ratio Validation Purity Check (qNMR / HPLC) DataProc->Validation If >95% Purity

Figure 2: Step-by-step analytical workflow for verifying the identity and purity of benzoxaborole derivatives.

References

  • National Center for Biotechnology Information. "1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol." PubChem Compound Summary. Accessed January 29, 2026. [Link]

  • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, vol. 694, no. 22, 2009. [Link]

  • Baker, S. J., et al. "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry, vol. 1, no. 7, 2009. [Link]

  • Ding, C. Z., et al. "Design and Synthesis of Benzoxaborole-Based HCV NS3 Protease Inhibitors." ACS Medicinal Chemistry Letters, vol. 1, no. 5, 2010. [Link]

Sources

Leucyl-tRNA Synthetase as a Target for Benzoxaboroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucyl-tRNA synthetase (LeuRS) has emerged as a high-value target for antimicrobial development, validated by the FDA approval of tavaborole (Kerydin) for onychomycosis and the clinical progression of GSK656 (tuberculosis) and epetraborole (Gram-negative bacteria). Unlike competitive inhibitors that target the highly conserved synthetic active site, benzoxaboroles exploit a novel "Oxaborole tRNA Trapping" (OBORT) mechanism within the enzyme's editing domain. This guide details the mechanistic basis of this inhibition, the structure-activity relationships (SAR) driving current drug candidates, and the specific experimental protocols required to validate and characterize these inhibitors.

Mechanistic Foundation: The OBORT Paradigm[1]

The efficacy of benzoxaboroles stems from their ability to hijack the proofreading mechanism of LeuRS.

The Mechanism

LeuRS possesses two distinct active sites:

  • Synthetic Site: Aminoacylates tRNA^Leu with leucine.

  • Editing (CP1) Site: Hydrolyzes mis-acylated tRNAs (e.g., Ile-tRNA^Leu) to ensure translational fidelity.

Benzoxaboroles do not bind competitively to the synthetic site.[1] Instead, they form a reversible covalent adduct with the 3'-terminal adenosine (A76) of tRNA^Leu. The boron atom of the benzoxaborole ring forms a cyclic boronate ester with the 2',3'-cis-diol of the A76 ribose. This drug-tRNA adduct mimics the charged state of a mis-acylated tRNA and is tightly bound within the editing domain. This "traps" the tRNA in a non-productive conformation, preventing it from shuttling back to the synthetic site for leucylation, thereby shutting down protein synthesis.[2][3][4]

Visualization of the Signaling Pathway

The following diagram illustrates the transition from normal aminoacylation to the trapped drug-adduct state.

OBORT_Mechanism cluster_synthetic Synthetic Domain cluster_editing Editing Domain (CP1) LeuRS LeuRS Enzyme Aminoacylation Aminoacylation (Leu-tRNA formation) LeuRS->Aminoacylation Normal Cycle tRNA tRNA-Leu (A76) tRNA->Aminoacylation Adduct Oxaborole-tRNA Adduct (Covalent Boronate Ester) tRNA->Adduct 2',3'-cis-diol attack Benzoxaborole Benzoxaborole Inhibitor Benzoxaborole->Adduct Boron electrophile Aminoacylation->Adduct Inhibitor Present Trapped Trapped Inactive Complex (Steric Blockade) Adduct->Trapped Binds Editing Pocket Trapped->LeuRS Inhibition of Turnover

Caption: The OBORT mechanism hijacks the editing domain via a covalent tRNA-drug adduct, preventing catalytic turnover.

Compound Profiles & SAR

The benzoxaborole scaffold is tunable.[5] Modifications at the C3 and C4 positions dictate spectrum and potency.

CompoundTarget OrganismKey Structural FeatureClinical Status
Tavaborole (AN2690) Fungi (C. albicans, T. rubrum)5-fluoro substitution; simple scaffold.[6]FDA Approved (2014)
GSK656 (Ganfeborole) M. tuberculosis3-aminomethyl & 4-halogen (Cl). High selectivity for mycobacterial LeuRS.[7][8]Phase 2
Epetraborole (AN3365) Gram-negatives (E. coli, Pseudomonas)3-aminomethyl & 7-ethoxy substitution. Enhanced permeability.Phase 2 (stopped), now M. abscessus focus

Critical SAR Insight: The 3-aminomethyl group (present in GSK656 and Epetraborole) is crucial for bacterial LeuRS inhibition. It forms electrostatic interactions with specific aspartate/glutamate residues in the bacterial editing domain that are not accessible in the fungal or human cytoplasmic enzymes, driving selectivity.

Experimental Protocols (Self-Validating Systems)

To successfully develop LeuRS inhibitors, you must distinguish between simple competitive inhibition and the slow-onset, time-dependent inhibition characteristic of the OBORT mechanism.

Protocol A: Time-Dependent Aminoacylation Inhibition Assay

Purpose: To determine the IC50 and validate the "slow-onset" binding mode.

Mechanistic Logic: Benzoxaboroles require time to form the covalent adduct with tRNA and settle into the editing domain. A standard assay without pre-incubation will underestimate potency (higher IC50). This protocol mandates a pre-incubation step to reach equilibrium.

Materials:

  • Enzyme: Recombinant LeuRS (e.g., M. tuberculosis or E. coli), 10 nM final.

  • Substrate: E. coli total tRNA or in vitro transcribed tRNA^Leu (2 mg/mL).

  • Radiolabel: L-[14C]-Leucine (specific activity ~300 mCi/mmol).

  • Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT.

  • Inhibitor: Benzoxaborole (DMSO stock).

Step-by-Step Methodology:

  • Reagent Prep: Dilute LeuRS enzyme in reaction buffer. Prepare a 2X master mix of tRNA, ATP (4 mM final), and [14C]-Leucine (20 µM final).

  • Pre-Incubation (The Critical Step):

    • Mix LeuRS (20 nM) with varying concentrations of the benzoxaborole inhibitor.

    • Crucial: Add tRNA (2 mg/mL) to this pre-incubation mix. Why? The drug binds the tRNA-enzyme complex, not the free enzyme.

    • Incubate at 25°C for 20 minutes .

  • Reaction Initiation:

    • Add the ATP/[14C]-Leucine mix to the pre-incubated Enzyme/Inhibitor/tRNA solution.

    • Final reaction volume: 50 µL.

  • Quenching:

    • At defined time points (e.g., 10 min), spot 15 µL of the reaction onto TCA-soaked filter paper discs (Whatman 3MM) to precipitate the charged tRNA and quench the reaction.

  • Washing:

    • Wash filters 3x in 5% TCA (10 min each) to remove free [14C]-Leucine.

    • Wash 1x in 95% Ethanol. Dry.

  • Quantification:

    • Liquid scintillation counting.

  • Data Analysis:

    • Plot % Activity vs. Log[Inhibitor].

    • Validation Check: Run a parallel plate without pre-incubation. The IC50 with pre-incubation should be significantly lower (e.g., 10-fold) than without, confirming the slow-onset mechanism.[9]

Protocol B: Post-Transfer Editing Assay

Purpose: To confirm the drug targets the editing domain.

Mechanistic Logic: This assay measures the enzyme's ability to hydrolyze mis-charged tRNA (e.g., Ile-tRNA^Leu).[10] Benzoxaboroles block the editing site, so they should inhibit the deacylation of mis-charged tRNA.

  • Substrate Prep: Prepare [14C]-Ile-tRNA^Leu using a mutant LeuRS (T252A) or high concentrations of Ile and wild-type LeuRS, then isolate the charged tRNA via phenol/chloroform extraction and ethanol precipitation.

  • Reaction: Mix LeuRS (5 nM) with [14C]-Ile-tRNA^Leu (1 µM) in the presence or absence of the benzoxaborole.

  • Monitoring: At time intervals (0, 2, 5, 10 min), quench aliquots on TCA filters (as above).

  • Result:

    • No Drug: Rapid decrease in CPM (counts) as the enzyme hydrolyzes the "wrong" isoleucine.

    • With Drug:[2][1][4][6][8][10][11][12][13][14][15] CPM remains stable (high). The drug blocks the hydrolysis site, stabilizing the mis-charged tRNA.

Structural Biology & Resistance[7][8][11][17]

Binding Mode Visualization

Crystallography is essential for lead optimization. The defining feature in crystal structures (e.g., PDB 5AGR for M. tb LeuRS with GSK656) is the spiroboronate adduct .

  • Boron: Covalently bound to A76 2'-O and 3'-O.

  • Oxaborole Ring: Stacks against residues in the editing pocket (e.g., Y435 in E. coli).

  • Linker/Tail: Extends towards the solvent or interacts with specific domain loops (e.g., the "leucine-specific" loop), providing species selectivity.

Resistance Mechanisms

Resistance typically arises from mutations in the editing domain that sterically hinder adduct binding or alter the dynamics of the "editing loop."

Mutation HotspotMechanism of Resistance
D487 (Yeast) Located in the editing domain; alters the electrostatic environment, destabilizing the drug-tRNA complex.
T314 / L315 (M. tb) Mutations in the editing pocket that introduce steric clashes with the benzoxaborole ring.
V568 (Plasmodium) Affects the hydrophobic pocket accommodating the oxaborole; reduces binding affinity.

Note: The S403P mutation in M. tuberculosis, often cited, has been found in susceptible isolates, suggesting it is a polymorphism rather than a resistance driver.

References

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[16][5][6][10] Science, 316(5832), 1759-1761. Link

  • Palencia, A., et al. (2016). Structural basis for benzoxaborole drug efficacy and selectivity against Mycobacterium tuberculosis leucyl-tRNA synthetase.[3][8][17] ACS Chemical Biology, 11(6), 1491-1497. Link

  • Li, X., et al. (2017). Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656).[8] Journal of Medicinal Chemistry, 60(19), 8011-8026. Link

  • Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria.[2] Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. Link

  • Sonoiki, E., et al. (2016). Antimalarial benzoxaboroles target Plasmodium falciparum leucyl-tRNA synthetase. Antimicrobial Agents and Chemotherapy, 60(8), 4886-4895. Link

Sources

An In-Depth Technical Guide to 1,3-Dihydro-2,1-benzoxaborole-1,5-diol: Synthesis, Properties, and Early Research Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a key heterocyclic compound within the broader, medicinally significant class of benzoxaboroles. While early research has primarily highlighted its role as a strategic synthetic intermediate, this document delves into its fundamental chemical properties, a plausible and detailed synthetic protocol, and the broader context of its potential biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the expanding therapeutic applications of organoboron compounds.

Introduction: The Significance of the Benzoxaborole Scaffold

The benzoxaborole moiety has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable range of biological activities.[1][2] These bicyclic organoboron compounds have garnered significant attention for their unique mechanism of action, which often involves the reversible covalent inhibition of key metabolic enzymes.[2] The electrophilic nature of the boron atom allows for the formation of stable, yet reversible, adducts with nucleophilic residues in enzyme active sites, leading to potent and selective biological effects.[1]

Clinically successful benzoxaboroles, such as the antifungal agent tavaborole (AN2690) and the anti-inflammatory drug crisaborole (AN2728), underscore the therapeutic potential of this chemical class.[1] Their activities span a wide spectrum, including antifungal, antibacterial, antiparasitic, and anti-inflammatory applications.[1] The versatility of the benzoxaborole scaffold lies in its chemical stability, favorable pharmacokinetic profiles, and the tunability of its biological activity through substitution on the benzene ring.

This guide focuses specifically on this compound, a di-hydroxylated derivative that holds potential as both a critical building block for more complex benzoxaboroles and as a standalone molecule with inherent biological activity.

Physicochemical Properties and Structural Attributes

This compound, also known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-ol, possesses the following core attributes:

PropertyValueSource
Molecular Formula C₇H₇BO₃
Molecular Weight 149.94 g/mol
CAS Number 1187190-70-0
Appearance Assumed to be a white solid[3]
Solubility Expected to have good water solubilityGeneral knowledge on benzoxaboroles

The key structural features of benzoxaboroles contribute to their unique chemical behavior:

  • Lewis Acidity: The boron atom in the oxaborole ring possesses a vacant p-orbital, rendering it Lewis acidic. This allows for the acceptance of electron pairs from nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.

  • Planarity and Stability: The benzoxaborole ring system is generally planar and exhibits significant stability.[4][5] This rigid framework provides a well-defined scaffold for molecular recognition by biological targets.

  • Hydrogen Bonding: The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, influencing its solubility and potential interactions with biological macromolecules. The diol functionality is particularly noteworthy for its potential to chelate with other molecules.

Synthesis of this compound: A Detailed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and scientifically sound synthetic route can be proposed based on established methodologies for analogous benzoxaboroles, particularly the synthesis of 5-substituted derivatives.[4][6] The following multi-step protocol outlines a plausible pathway starting from the commercially available 2-bromo-5-hydroxybenzaldehyde.

Experimental Workflow Diagram

Synthesis_Workflow A Step 1: Reduction of Aldehyde B Step 2: Protection of Phenolic Hydroxyl A->B Protection C Step 3: Lithiation and Borylation B->C Halogen-Metal Exchange D Step 4: Deprotection and Cyclization C->D Acidic Workup E Final Product: This compound D->E Purification

Caption: A multi-step workflow for the synthesis of the target compound.

Step-by-Step Methodology

Step 1: Reduction of 2-bromo-5-hydroxybenzaldehyde to (2-bromo-5-hydroxyphenyl)methanol

  • To a stirred solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid (1 M HCl) to a pH of approximately 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (2-bromo-5-hydroxyphenyl)methanol. This product can be purified by column chromatography if necessary.

Step 2: Protection of the Phenolic Hydroxyl Group

Rationale: Protection of the acidic phenolic hydroxyl group is crucial to prevent interference with the subsequent organometallic reactions.

  • Dissolve the crude (2-bromo-5-hydroxyphenyl)methanol (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or THF.

  • Add a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq), and an amine base such as triethylamine (TEA) or imidazole (1.5 eq).

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting protected alcohol by flash column chromatography on silica gel.

Step 3: Lithiation and Borylation

  • Dissolve the protected (2-bromo-5-(tert-butyldimethylsilyloxy)phenyl)methanol (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C. The second equivalent of n-BuLi is to deprotonate the benzylic alcohol.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

Step 4: Deprotection and Cyclization to this compound

  • Quench the reaction at 0 °C by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

  • Stir the mixture vigorously for 1-2 hours. The acidic conditions will facilitate the removal of the TBDMS protecting group and promote the cyclization to the benzoxaborole ring.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure this compound.

Early Research and Known Applications

The primary documented application of this compound is as a key intermediate in the synthesis of more complex, biologically active molecules.[3]

Role in the Synthesis of HCV NS3 Protease Inhibitors

This diol serves as a crucial reagent in the preparation of P4-benzoxaborole-substituted macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease.[3] The NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. The 5-hydroxyl group of the benzoxaborole provides a convenient attachment point for elaboration into the larger macrocyclic structure, while the core benzoxaborole moiety is designed to interact with the enzyme's active site.

Logical Relationship Diagram

Logical_Relationship A This compound B Synthetic Intermediate A->B is a C P4-Benzoxaborole-Substituted Macrocycles B->C used to synthesize D HCV NS3 Protease Inhibitors C->D are a class of E Antiviral Drug Development D->E contributes to

Caption: The role of the diol as a key synthetic intermediate.

Future Perspectives and Potential Research Directions

While its role as a synthetic precursor is established, the inherent biological activity of this compound remains an area ripe for exploration. The presence of the 5-hydroxyl group, in particular, warrants further investigation for several reasons:

  • Modulation of Enzyme Inhibition: The electronic and steric properties of the 5-hydroxyl group could influence the binding affinity and selectivity of the benzoxaborole for various enzymatic targets. Comparative studies with other 5-substituted benzoxaboroles would be highly informative.

  • Novel Therapeutic Applications: Given the broad-spectrum activity of benzoxaboroles, it is plausible that the 1,5-diol derivative may exhibit unexplored antimicrobial or anti-inflammatory properties. High-throughput screening against various biological targets could unveil novel activities.

  • Prodrug Strategies: The phenolic hydroxyl group at the 5-position offers a site for the attachment of promoieties to create prodrugs with enhanced pharmacokinetic properties, such as improved membrane permeability or targeted delivery.

Conclusion

This compound is a valuable compound at the intersection of synthetic chemistry and drug discovery. Its established role as a key intermediate in the synthesis of potent antiviral agents highlights its importance to the medicinal chemistry community. The detailed synthetic protocol provided in this guide, based on established chemical principles, offers a practical approach for its preparation. Future research into the intrinsic biological properties of this diol could further expand the therapeutic landscape of the versatile benzoxaborole class of molecules.

References

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | Chemical Name - Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[3][7]-benzoxaborole and polymorphs thereof - Google Patents. Google Patents. Available at:

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. ScienceDirect. Available at: [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Available at: [Link]

  • JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents. Google Patents.
  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. ACS Publications. Available at: [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol, a key heterocyclic scaffold in modern medicinal chemistry. Benzoxaboroles are a privileged structural motif due to their unique chemical properties, including low biotoxicity, aqueous stability, and the ability to form reversible covalent bonds with biological targets.[1][2][3] This has led to the development of FDA-approved drugs such as Tavaborole for onychomycosis and Crisaborole for atopic dermatitis.[1][3] The protocol herein details a robust and scalable synthetic route, starting from commercially available 2-bromo-4-benzyloxytoluene. We elaborate on the causality behind critical experimental choices, provide a self-validating framework for execution, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug discovery and development.

Introduction and Scientific Rationale

The benzoxaborole moiety is a versatile boron-heterocyclic scaffold that has garnered significant attention for its broad spectrum of applications in medicinal chemistry.[1] These compounds act as unique bioisosteres and have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][4] Their mechanism often involves the reversible covalent interaction between the electron-deficient boron atom and nucleophilic residues in target proteins, such as the ribose diols in tRNA synthetases.[5]

This compound, the subject of this protocol, is a valuable intermediate and a potential pharmacophore in its own right. The presence of two hydroxyl groups—one on the borole ring and one on the benzene ring—enhances hydrophilicity and provides additional points for hydrogen bonding or further functionalization, making it an attractive building block for creating libraries of novel therapeutic agents.[5][6]

The synthesis strategy outlined below is designed for reliability and scalability. It employs a logical sequence of protection, ortho-lithiation, borylation, and tandem deprotection-cyclization. Each step has been optimized to ensure high yields and purity, minimizing the need for extensive chromatographic purification.

Overall Synthesis Workflow

The synthesis is a multi-step process beginning with a protected 4-hydroxytoluene derivative. The workflow is designed to precisely install the necessary functional groups before the key ring-forming step.

Synthesis_Workflow A Start: 2-Bromo-4-(benzyloxy)toluene B Step 1: Ortho-Lithiation & Borylation A->B  1. n-BuLi  2. B(OMe)₃  3. HCl (aq) C Intermediate: 2-(Benzyloxy)-5-methylphenylboronic acid B->C D Step 2: Radical Bromination C->D  NBS, AIBN  CCl₄, Reflux E Intermediate: 2-(Benzyloxy)-5-(bromomethyl)phenylboronic acid D->E F Step 3: Cyclization & Deprotection E->F  Aqueous Base (e.g., NaOH)  then Acidification G Final Product: this compound F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety First: All manipulations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. Reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques.

Part A: Synthesis of 2-(Benzyloxy)-5-methylphenylboronic acid

This step establishes the boronic acid functionality ortho to the protected hydroxyl group, a critical maneuver for the final cyclization.

Rationale: An ortho-directed metalation is employed. The benzyloxy group directs the lithium-halogen exchange, and the subsequent borylation occurs at the desired position. Using trimethyl borate followed by an acidic workup is a standard and high-yielding method for creating boronic acids.[7] The reaction is performed at -78 °C to prevent unwanted side reactions and ensure regioselectivity.[8]

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
2-Bromo-4-(benzyloxy)toluene 277.16 10.0 g 36.1
Anhydrous Tetrahydrofuran (THF) - 150 mL -
n-Butyllithium (2.5 M in hexanes) 64.06 15.9 mL 39.7
Trimethyl borate 103.91 4.8 mL 43.3
3 M Hydrochloric Acid (HCl) - ~50 mL -

| Diethyl Ether (Et₂O) | - | 200 mL | - |

Procedure:

  • Setup: Add 2-bromo-4-(benzyloxy)toluene (10.0 g, 36.1 mmol) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve the starting material in 150 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (15.9 mL, 39.7 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Borylation: Add trimethyl borate (4.8 mL, 43.3 mmol, 1.2 eq) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Workup: Cool the reaction to 0 °C in an ice bath and slowly quench by adding 50 mL of 3 M HCl. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 2-(benzyloxy)-5-methylphenylboronic acid as a white solid. (Expected Yield: ~80-90%).

Part B: Synthesis of 2-(Benzyloxy)-5-(bromomethyl)phenylboronic acid

This step functionalizes the methyl group, preparing it for the subsequent intramolecular cyclization.

Rationale: A free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a classic method for benzylic bromination. Carbon tetrachloride is a traditional solvent, though safer alternatives like cyclohexane can be used. Refluxing provides the necessary thermal energy to initiate the reaction.

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
2-(Benzyloxy)-5-methylphenylboronic acid 242.07 7.0 g 28.9
N-Bromosuccinimide (NBS) 177.98 5.4 g 30.4
Azobisisobutyronitrile (AIBN) 164.21 0.24 g 1.45

| Carbon Tetrachloride (CCl₄) | - | 150 mL | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask, add the boronic acid from Part A (7.0 g, 28.9 mmol), NBS (5.4 g, 30.4 mmol, 1.05 eq), and AIBN (0.24 g, 0.05 eq).

  • Reaction: Add 150 mL of CCl₄ and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(benzyloxy)-5-(bromomethyl)phenylboronic acid, is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part C: Synthesis of this compound

This is the key tandem deprotection and cyclization step to form the final product.

Rationale: The benzylic bromide is highly reactive towards intramolecular substitution by the boronic acid's hydroxyl group, facilitated by a base. The subsequent cleavage of the benzyl ether protecting group can be achieved under various conditions; however, a strong acid like HBr can achieve both cyclization and deprotection in a concerted manner, or a sequential basic cyclization followed by catalytic hydrogenation (e.g., H₂, Pd/C) for debenzylation can be used for a milder approach. Here we describe the aqueous base-promoted cyclization followed by acidic workup which can sometimes cleave the ether or be followed by a dedicated deprotection step.

Mechanism cluster_0 Cyclization & Deprotection Start Intermediate from Part B (in aqueous base) Cyclized Protected Benzoxaborole Intermediate Start->Cyclized Intramolecular SN2 reaction Final Final Product (after deprotection/acidification) Cyclized->Final Deprotection (e.g., H₂/Pd-C or HBr)

Caption: Key transformation from intermediate to final product.

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol)
Crude product from Part B ~321.0 ~9.3 g ~28.9
Tetrahydrofuran (THF) - 100 mL -
2 M Sodium Hydroxide (NaOH) - 50 mL -
Palladium on Carbon (10% Pd/C) - 0.5 g -
Hydrogen Gas (H₂) - Balloon -

| Methanol | - | 100 mL | - |

Procedure (Milder, Two-Step Approach):

  • Cyclization: Dissolve the crude 2-(benzyloxy)-5-(bromomethyl)phenylboronic acid in 100 mL of THF. Add 50 mL of 2 M NaOH solution and stir vigorously at room temperature for 3 hours.

  • Extraction: Extract the mixture with ethyl acetate (2 x 75 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 5-(benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol.

  • Deprotection: Dissolve the crude protected benzoxaborole in 100 mL of methanol. Carefully add 10% Pd/C (0.5 g).

  • Hydrogenation: Purge the flask with hydrogen gas and leave it to stir under a hydrogen balloon at room temperature overnight.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from water or a water/ethanol mixture to afford this compound as a crystalline solid. (Expected overall yield: ~60-70% from Part A product).

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH.
  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace Repository, University of Toronto.
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
  • Benzoxaboroles for Drug Design. Enamine.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • Heteroelement Analogues of Benzoxaborole and Rel
  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol. Alentris Research Pvt. Ltd.
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148.
  • Benzoxaboroles. Tokyo Chemical Industry Co., Ltd.
  • Benzoboroxoles: Synthesis and applications in medicinal chemistry.
  • Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. PMC - NIH.
  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | CAS No - 1187190-70-0. Simson Pharma Limited.

Sources

Application Notes and Protocols for Antifungal Assays of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are primarily based on established methodologies for the structurally related, FDA-approved antifungal agent, Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). Due to the limited availability of specific public data for 1,3-dihydro-2,1-benzoxaborole-1,5-diol, these protocols serve as a robust starting point for research. It is imperative that these methods are independently validated and optimized for the specific, non-fluorinated compound of interest.

Introduction: The Promise of Benzoxaboroles in Antifungal Research

Benzoxaboroles are a novel class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] A prominent member of this class, Tavaborole, has been approved for the topical treatment of onychomycosis, a fungal infection of the nails.[2] The unique mechanism of action of benzoxaboroles, coupled with their favorable physicochemical properties, makes them a compelling scaffold for the development of new antifungal therapeutics.[1]

This guide provides detailed protocols for the in vitro evaluation of the antifungal properties of this compound. We will delve into the underlying scientific principles of these assays, offering not just a series of steps, but a comprehensive framework for generating reliable and reproducible data.

Mechanism of Action: Targeting Fungal Protein Synthesis

The primary antifungal mechanism of benzoxaboroles like Tavaborole is the inhibition of fungal protein synthesis through the targeting of leucyl-tRNA synthetase (LeuRS).[3] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein translation.

Benzoxaboroles act by forming a stable adduct with the 3'-terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNALeu and ultimately leading to the cessation of protein synthesis and fungal cell death.[3]

Mechanism_of_Action cluster_fungal_cell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Produces Leucyl-tRNA_Leu for Cell_Death Fungal Cell Death LeuRS->Cell_Death Inhibition leads to tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Binds to active site Benzoxaborole This compound Benzoxaborole->LeuRS Enters editing site and forms adduct with tRNA_Leu MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (0.5 McFarland) C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare serial dilutions of This compound B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol (Adapted from CLSI M27-A3 and EUCAST E.DEF 7.3.2)

1. Preparation of RPMI 1640 Medium:

  • CLSI Recommendation: Use RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0. [4]* EUCAST Recommendation: Similar to CLSI, but with the addition of glucose to a final concentration of 2%. [5][6] 2. Preparation of Fungal Inoculum (Yeasts):

  • From a fresh 24-48 hour culture on Sabouraud Dextrose Agar, pick several distinct colonies. [2]* Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an approximate cell density of 1-5 x 106 CFU/mL. [2][5]* Dilute this stock suspension in the RPMI 1640 medium to achieve the final inoculum concentration in the microtiter plate wells (CLSI: 0.5-2.5 x 103 CFU/mL; EUCAST: 1-5 x 105 CFU/mL). [2][7] 3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

4. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours. [2] 5. MIC Endpoint Determination:

  • Visual Reading (CLSI): The MIC is the lowest concentration of the compound at which there is a significant decrease in turbidity (for yeasts, typically ≥50% inhibition) compared to the growth control. [4]* Spectrophotometric Reading (EUCAST): The MIC is the lowest concentration that produces a ≥50% reduction in absorbance at 530 nm compared to the growth control. [4] 6. Quality Control:

  • Include reference strains with known MIC values in each assay to ensure the validity of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

Expected MIC Data (Based on Tavaborole)

The following table summarizes reported MIC values for Tavaborole against a range of fungal pathogens. These values can serve as a benchmark for assessing the activity of this compound.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.25 - 2--
Candida glabrata0.25 - 2--
Candida parapsilosis0.25 - 21616
Candida tropicalis0.25 - 2--
Aspergillus fumigatus0.25 - 22-
Trichophyton rubrum0.25 - 2816
Trichophyton mentagrophytes0.25 - 2--

Data compiled from multiple sources.[3][8]

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the antifungal activity of a compound over time, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects.

Core Principle

A standardized fungal inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (CFU/mL).

Detailed Protocol

1. Inoculum and Compound Preparation:

  • Prepare the fungal inoculum and compound dilutions in RPMI 1640 medium as described for the broth microdilution assay.

2. Assay Setup:

  • In sterile tubes, combine the fungal inoculum with the test compound at concentrations of 0x, 1x, 2x, 4x, and 8x the predetermined MIC.

  • Incubate the tubes at 35°C with agitation.

3. Sampling and Plating:

  • At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each tube.

  • Perform serial ten-fold dilutions in sterile saline.

  • Plate a defined volume of each dilution onto Sabouraud Dextrose Agar plates.

4. Incubation and Colony Counting:

  • Incubate the plates at an appropriate temperature until colonies are visible.

  • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

5. Data Analysis:

  • Plot the log10 CFU/mL against time for each concentration.

  • Fungistatic activity is defined as a <3-log10 reduction (99.9%) in CFU/mL from the initial inoculum.

  • Fungicidal activity is defined as a ≥3-log10 reduction (99.9%) in CFU/mL from the initial inoculum.

Mechanism of Action Study: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

To confirm that this compound targets the same enzymatic pathway as other benzoxaboroles, a direct enzymatic assay for LeuRS inhibition can be performed.

Core Principle

This assay measures the aminoacylation of tRNALeu by LeuRS in the presence and absence of the inhibitor. The incorporation of a radiolabeled amino acid (e.g., [3H]-Leucine) into tRNA is quantified.

Detailed Protocol (Conceptual)

1. Reagents and Enzyme:

  • Purified fungal LeuRS enzyme.

  • Total tRNA from a fungal source (e.g., baker's yeast).

  • [3H]-Leucine.

  • ATP and MgCl2.

  • Tris-HCl buffer (pH 7.5).

  • This compound.

2. Reaction Mixture:

  • Prepare a reaction mixture containing buffer, ATP, MgCl2, [3H]-Leucine, and tRNA.

  • Add varying concentrations of the test compound or vehicle control (DMSO).

3. Enzyme Reaction:

  • Initiate the reaction by adding the LeuRS enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

4. Quenching and Precipitation:

  • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Precipitate the tRNA on glass fiber filters and wash with cold TCA to remove unincorporated [3H]-Leucine.

5. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the percentage of LeuRS inhibition at each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the in vitro antifungal evaluation of this compound. By employing standardized methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to advance the development of novel antifungal agents. It is crucial to reiterate that these protocols, while based on robust standards for a similar compound, should be carefully validated for the specific molecule under investigation.

References

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023). MDPI. Retrieved from [Link]

  • A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. (2022). MDPI. Retrieved from [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 204427Orig1s000. (2014). accessdata.fda.gov. Retrieved from [Link]

  • EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. (n.d.). Scribd. Retrieved from [Link]

  • SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Application Note: Antibacterial Profiling of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Target Mechanism: Leucyl-tRNA Synthetase (LeuRS) Inhibition via Boron-tRNA Trapping

Introduction & Chemical Context

1,3-dihydro-2,1-benzoxaborole-1,5-diol (also known as 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol) represents a critical scaffold in the benzoxaborole class of antimicrobials. Unlike traditional antibiotics that target cell wall synthesis or DNA replication, benzoxaboroles exploit the unique electrophilic nature of the boron atom to inhibit protein synthesis.

This Application Note provides a rigorous technical guide for evaluating the antibacterial efficacy of this specific diol scaffold. The 5-hydroxyl substituent distinguishes it from the 5-fluoro analog (Tavaborole, AN2690), altering its polarity, solubility, and metabolic stability, making it a vital compound for structure-activity relationship (SAR) studies in next-generation antibiotic development.

The "Boron Advantage"

The therapeutic utility of this molecule hinges on the empty


-orbital of the boron atom. This orbital allows the molecule to act as a Lewis acid, readily accepting electron density from oxygen-rich nucleophiles. In the context of bacterial inhibition, this property is weaponized to trap transfer RNA (tRNA).[1]

Mechanism of Action: The "Oxaborole Trap"

To properly design assays for this compound, one must understand that it does not competitively inhibit the active site of the enzyme in a traditional sense. Instead, it acts via an Oxaborole-tRNA Adduct Mechanism .

  • Target: Bacterial Leucyl-tRNA Synthetase (LeuRS).

  • Normal Function: LeuRS charges tRNA

    
     with leucine. It has a "synthetic site" (charging) and an "editing site" (proofreading to remove mischarged amino acids).
    
  • Inhibition: The benzoxaborole binds to the editing site of LeuRS.[1][2][3][4]

  • The Trap: The boron atom forms a reversible, covalent spiro-boronate complex with the cis-2',3'-hydroxyl groups of the 3'-terminal adenosine (A76) of tRNA

    
    .
    
  • Result: The tRNA is locked in the editing domain, unable to move to the synthetic domain or be released. Protein synthesis halts.

DOT Diagram: Mechanism of Action

The following diagram illustrates the pathway inhibition logic required for experimental design.

LeuRS_Mechanism Benzoxaborole 1,3-dihydro-2,1- benzoxaborole-1,5-diol LeuRS LeuRS Enzyme (Editing Domain) Benzoxaborole->LeuRS Enters Editing Site Complex Spiro-Boronate Adduct (The Trap) LeuRS->Complex Covalent Bonding (Boron + cis-diol) tRNA tRNA-Leu (3'-Adenosine) tRNA->LeuRS Normal Binding Synthesis Protein Synthesis Complex->Synthesis BLOCKS Stasis Bacteriostasis/ Cell Death Complex->Stasis Induces

Caption: The benzoxaborole hijacks the LeuRS editing domain, forming a stable adduct with tRNA that prevents aminoacylation.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To establish the baseline potency of the 1,5-diol variant against specific bacterial strains.

Critical Note on Boron Chemistry: Boron compounds are pH-sensitive. The equilibrium between the neutral trigonal planar form and the anionic tetrahedral form shifts with pH. Standard cation-adjusted Mueller-Hinton Broth (CAMHB) is generally acceptable, but pH must be strictly controlled at 7.2–7.4.

Materials:

  • Compound: this compound (purity >95%).[5]

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Boron compounds are typically soluble in DMSO. Avoid protic solvents like ethanol for stock solutions to prevent potential esterification interference.

  • Media: CAMHB.

  • Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 6.4 mg/mL.

  • Dilution: Prepare a 2-fold serial dilution in CAMHB. The final assay concentration range should typically span 64 µg/mL down to 0.06 µg/mL.

    • Constraint: Final DMSO concentration must remain <1% to avoid solvent toxicity.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Incubation: Add 50 µL of inoculum to 50 µL of drug-containing media in a 96-well plate. Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: Visual inspection for turbidity.

    • Validation: If precipitation occurs (rare for the 1,5-diol but possible at high concentrations), add 10 µL of 0.01% Resazurin (Alamar Blue). A shift from blue to pink indicates viable bacterial metabolism.

Protocol B: LeuRS Aminoacylation Inhibition Assay (The "Gold Standard")

Purpose: To confirm that antibacterial activity is specifically due to LeuRS inhibition and not off-target toxicity.

This assay measures the ability of the enzyme to charge tRNA with Leucine in the presence of the inhibitor. We utilize a radioactive filter-binding assay for maximum sensitivity and authority.

Reagents:

  • Enzyme: Recombinant E. coli LeuRS (or target organism LeuRS).

  • Substrates: Total tRNA (from E. coli), L-[4,5-

    
    H]-Leucine (specific activity ~100 Ci/mmol), ATP.
    
  • Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl

    
    , 2 mM DTT.
    

Workflow Diagram:

Assay_Workflow Step1 Pre-Incubation (LeuRS + Benzoxaborole) Step2 Initiation (Add tRNA, ATP, 3H-Leu) Step1->Step2 Step3 Reaction (25°C, 10-20 min) Step2->Step3 Step4 Quench (5% TCA + Cold Carrier) Step3->Step4 Step5 Filtration (Glass Fiber Filters) Step4->Step5 Step6 Scintillation Counting (CPM Measurement) Step5->Step6

Caption: Step-by-step workflow for the radioactive LeuRS aminoacylation inhibition assay.

Detailed Procedure:

  • Pre-incubation: Mix 20 nM LeuRS with varying concentrations of the benzoxaborole (0.1 nM to 10 µM) in the reaction buffer. Incubate for 10 minutes at 25°C. This allows the inhibitor to access the editing domain.

  • Reaction Mix: Prepare a master mix containing:

    • 4 mM ATP[6]

    • 2 mg/mL crude tRNA (or 5 µM specific tRNA

      
      )
      
    • 10 µM L-Leucine (supplemented with 1 µCi of

      
      H-Leucine per reaction).
      
  • Initiation: Add the Reaction Mix to the Pre-incubation plate. Total volume: 50 µL.[6]

  • Kinetics: Incubate at 25°C.

  • Quenching: At

    
     min (linear phase), spot 20 µL of the reaction onto Whatman GF/C glass fiber filters pre-soaked in 5% Trichloroacetic acid (TCA).
    
  • Washing: Wash filters 3x with cold 5% TCA, then 1x with 95% Ethanol. This removes free

    
    H-Leucine; only 
    
    
    
    H-Leu-tRNA precipitates on the filter.
  • Quantification: Dry filters and count in a liquid scintillation counter.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate IC

    
     using a 4-parameter logistic regression.
    

Self-Validating Control:

  • Include AN2690 (Tavaborole) as a positive control. The 1,5-diol should show a higher IC

    
     (lower potency) than the 5-fluoro analog due to electronic effects on the boron Lewis acidity. If the 1,5-diol shows no inhibition, the compound may have degraded (boron oxidation) or the pH is incorrect.
    

Data Interpretation & Reporting

When reporting results for the 1,5-diol variant, structure your data to highlight the Structure-Activity Relationship (SAR).

Table 1: Comparative Activity Profile (Example Data Structure)

CompoundSubstituent (C5)MIC (E. coli) [µg/mL]LeuRS IC

[µM]
Mechanism Validated?
Test Article -OH (1,5-diol) 4 - 8 2.5 Yes
Tavaborole (Ctrl)-F1 - 20.8Yes
Negative Ctrl(Boron-free)>64>100N/A

Interpretation:

  • High MIC / Low IC

    
    :  Indicates permeability issues (efflux pumps often affect benzoxaboroles).
    
  • High MIC / High IC

    
    :  Indicates poor intrinsic binding to the editing pocket. The 5-OH group is electron-donating, which theoretically decreases the Lewis acidity of the boron compared to the electron-withdrawing 5-F group. Expect a higher IC
    
    
    
    for the 1,5-diol compared to Tavaborole.

References

  • Mechanism of Benzoxaboroles: Rock, F. L., Mao, W., Yaremchuk, A., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[1][4] Science, 316(5832), 1759-1761.

  • LeuRS Editing Domain Analysis: Zhao, H., Palencia, A., Seiradake, E., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[1][2][4][7] ACS Chemical Biology, 10(10), 2277–2285.

  • Synthesis and SAR of Benzoxaboroles: Adamczyk-Woźniak, A., et al. (2009).[5][8] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541.

  • Aminoacylation Assay Protocols: Splan, K. E., Musier-Forsyth, K., & Ignato, P. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity.[9] Methods, 44(2), 119–128.

  • Boron Chemistry in Drug Design: Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[1][2][4][7] Future Medicinal Chemistry, 1(7), 1275-1288.

Sources

Application Note: 1,3-dihydro-2,1-benzoxaborole-1,5-diol (Tavaborole)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Boron Advantage in Ungual Pharmacology

The treatment of onychomycosis (fungal infection of the nail unit) has historically been impeded by a singular pharmacokinetic barrier: the human nail plate.[1][2] Composed of 80-90 layers of dead, keratinized cells, the nail plate acts as a formidable hydrophilic/lipophilic shield. Traditional antifungals (e.g., itraconazole, terbinafine) often require systemic administration to reach the nail bed via the blood, risking hepatotoxicity.

1,3-dihydro-2,1-benzoxaborole-1,5-diol (Tavaborole) represents a paradigm shift.[1] It is not an azole or an allylamine. It is an oxaborole—a boron-containing small molecule designed specifically to exploit the unique chemistry of the boron atom to inhibit fungal protein synthesis while simultaneously possessing the physicochemical properties required for trans-ungual penetration.

This application note details the mechanism of action, comparative physicochemical data, and three validated protocols for evaluating Tavaborole’s efficacy in pre-clinical settings.

Mechanism of Action: The Oxaborole tRNA Trap

Unlike azoles that target CYP450-dependent ergosterol synthesis, Tavaborole targets the cytoplasmic leucyl-tRNA synthetase (LeuRS) .

LeuRS has two critical functions:

  • Synthetic: Ligates leucine to tRNA(Leu).

  • Editing: Hydrolyzes mischarged amino acids (e.g., isoleucine or norvaline) from tRNA(Leu) to ensure high-fidelity translation.

The Mechanism: Tavaborole acts as a transition-state analog. The boron atom in the oxaborole ring functions as a Lewis acid (electrophile). It attacks the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine of tRNA(Leu) while the tRNA is docked in the editing domain of the LeuRS enzyme.

This reaction forms a stable, reversible tRNA-Tavaborole adduct . This adduct is trapped within the editing site, sterically blocking the enzyme from catalytic turnover.[3] Consequently, the fungus cannot synthesize essential proteins, leading to cell death.[1]

Visualization: LeuRS Inhibition Pathway

MoA_Pathway Tavaborole Tavaborole (Boron Electrophile) LeuRS Fungal LeuRS (Editing Domain) Tavaborole->LeuRS Enters Editing Site tRNA tRNA-Leu (Terminal Adenosine) tRNA->LeuRS Enters Editing Site Adduct Boron-tRNA Adduct (Trapped Complex) LeuRS->Adduct Boron-Diol Bonding Inhibition Protein Synthesis Arrested Adduct->Inhibition Steric Blockade Death Fungal Cell Death Inhibition->Death Essential Protein Depletion

Caption: The oxaborole boron atom forms a covalent adduct with tRNA terminal adenosine diols, locking the LeuRS editing domain.

Physicochemical Properties & Nail Penetration[1][2][4][5][6][7][8]

The efficacy of Tavaborole is driven by its molecular weight (MW). The nail plate keratin matrix behaves like a hydrogel with a molecular exclusion limit. Molecules >200 Da struggle to penetrate via passive diffusion.

Comparative Data: Tavaborole vs. Standard of Care

ParameterTavaborole (AN2690)CiclopiroxEfinaconazoleImpact on Permeation
Molecular Weight 151.93 Da 207.27 Da348.39 DaCritical: Tavaborole is significantly smaller, aiding diffusion.
Water Solubility HighLowLowHydrophilic nature aids transit through hydrated keratin.
Keratin Affinity LowHighModerateLow affinity prevents "drug binding" in upper nail layers.
Nail Penetration ~524 µg/cm²~13 µg/cm²VariableTavaborole shows ~40x higher cumulative penetration [1].

Protocol A: In Vitro Susceptibility Testing (Modified CLSI M38-A2)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against dermatophytes (T. rubrum, T. mentagrophytes). Standard: CLSI M38-A2 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi) [2].[4]

Materials
  • Compound: Tavaborole powder (purity >98%), dissolved in DMSO.

  • Organism: Trichophyton rubrum (e.g., ATCC 28188).

  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).

  • Plates: 96-well, U-bottom microdilution plates.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow T. rubrum on Potato Dextrose Agar (PDA) at 28°C for 7 days to induce conidiation.

    • Cover colonies with sterile saline (0.85%) + 0.1% Tween 80. Gently scrape with a loop.

    • Allow heavy particles to settle for 5 minutes. Transfer supernatant to a new tube.

    • Adjust density to an optical density (OD) of 0.09–0.13 at 530 nm (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:50 in RPMI 1640 medium to achieve final test inoculum of

      
       CFU/mL .
      
  • Compound Dilution:

    • Prepare a stock solution of Tavaborole in DMSO (e.g., 1600 µg/mL).

    • Perform serial 2-fold dilutions in RPMI 1640.

    • Final test range typically: 0.06 µg/mL to 32 µg/mL .

  • Assay Setup:

    • Add 100 µL of diluted drug to wells.

    • Add 100 µL of the standardized fungal inoculum.

    • Controls: Growth Control (Media + Inoculum + DMSO), Sterile Control (Media only).

  • Incubation & Readout:

    • Incubate at 28°C (optimal for dermatophytes) for 7 days .

    • Endpoint: Visual score. The MIC is the lowest concentration showing 80% inhibition (prominent reduction in turbidity) compared to the growth control.

    • Note: Tavaborole MICs for T. rubrum typically range from 0.25 to 2.0 µg/mL [3].[5]

Protocol B: Ex Vivo Human Nail Penetration Assay (Franz Cell)

Purpose: To quantify the flux of Tavaborole through full-thickness human nail plates.

Experimental Setup Diagram

Penetration_Assay Dose Topical Application (5% Tavaborole Sol.) Nail Human Nail Plate (Cadaveric, ~0.6mm) Dose->Nail Diffusion Chamber Franz Diffusion Cell (Receptor Chamber) Nail->Chamber Penetration Sampling Daily Sampling (Days 1-14) Chamber->Sampling Aliquot Removal Buffer Receptor Fluid (PBS + 0.1% Azide) Buffer->Chamber Constant Stirring Analysis HPLC / LC-MS Quantification Sampling->Analysis Data Gen

Caption: Modified Franz Cell setup for measuring trans-ungual flux.

Methodology
  • Nail Preparation:

    • Harvest full-thickness toenails from human cadavers.

    • Soak in sterile water for 1 hour to hydrate (mimicking physiological state).

    • Measure thickness (select nails 0.5–0.8 mm thick).

    • Mount the nail plate in a modified Franz diffusion cell (or TurChub cell) with the dorsal side facing up (donor compartment).

  • Receptor Phase:

    • Fill the receptor chamber with Phosphate Buffered Saline (PBS) pH 7.4 containing 0.01% sodium azide (to prevent bacterial growth) and 4% BSA (to maintain sink conditions if drug solubility is limiting, though Tavaborole is water-soluble).

    • Maintain at 32°C (skin surface temperature) with magnetic stirring.

  • Dosing:

    • Apply a finite dose (e.g., 10 µL/cm²) of Tavaborole 5% solution to the dorsal surface of the nail.

    • Repeat dosing daily for 14 days (mimicking clinical regimen).

  • Sampling:

    • Remove receptor fluid aliquots (200 µL) every 24 hours. Replace with fresh buffer immediately.

  • Analysis:

    • Quantify Tavaborole via HPLC-UV (254 nm) or LC-MS/MS.

    • Success Metric: Calculate the cumulative amount permeated (µg/cm²).[6] Expect values >300 µg/cm² by Day 14 for Tavaborole, compared to <20 µg/cm² for Ciclopirox [1].

Protocol C: LeuRS Editing Domain Inhibition Assay

Purpose: To biochemically validate that Tavaborole is inhibiting the editing function of Leucyl-tRNA Synthetase.

Principle

This assay measures the ability of the enzyme to aminoacylate tRNA in the presence of the inhibitor. However, because Tavaborole specifically traps the tRNA in the editing site, a standard aminoacylation assay using radiolabeled Leucine is effective because the trapped enzyme cannot turnover product.

Reagents
  • Enzyme: Recombinant T. rubrum or C. albicans LeuRS (cytoplasmic).

  • Substrate: Total tRNA from brewer's yeast (rich in tRNA-Leu) or in vitro transcribed tRNA-Leu.

  • Label: L-[

    
    C]-Leucine or L-[
    
    
    
    H]-Leucine.
  • Buffer: 50 mM HEPES (pH 7.2), 20 mM KCl, 10 mM MgCl₂, 5 mM DTT.

Procedure
  • Reaction Mix Preparation:

    • Prepare 100 µL reaction volumes containing:

      • HEPES/KCl/MgCl₂ buffer.

      • 4 mM ATP.

      • 20 µM radiolabeled Leucine.

      • 2 mg/mL crude tRNA (or 5 µM specific tRNA-Leu).

      • Tavaborole: Varying concentrations (0.1 µM to 100 µM).

  • Initiation:

    • Add 20 nM LeuRS enzyme to start the reaction.

    • Incubate at 30°C.

  • Time Course:

    • At defined intervals (0, 5, 10, 20 min), remove 15 µL aliquots.

  • Quenching & Precipitation:

    • Spot aliquots onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA).

    • Wash filters 3x in cold 5% TCA (removes free radiolabeled Leucine; only tRNA-bound Leucine remains precipitated on the filter).

    • Wash 1x in 95% Ethanol (drying).

  • Quantification:

    • Place dried filters in scintillation vials with fluid.

    • Measure CPM (Counts Per Minute).

  • Data Analysis:

    • Plot CPM vs. Time.

    • Calculate initial velocity (

      
      ).
      
    • Determine

      
       by plotting 
      
      
      
      against [Tavaborole].
    • Interpretation: A steep drop in aminoacylation indicates the formation of the tRNA-Leu-Tavaborole adduct, sequestering the enzyme.

References

  • Elewski, B. E., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.[5] Journal of Drugs in Dermatology, 14(6), 609-614.[5]

  • Clinical and Laboratory Standards Institute. (2008).[4][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[4] CLSI Document M38-A2.

  • Camp, H., et al. (2016). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum.[2][8] Antimicrobial Agents and Chemotherapy, 60(9).

  • Rock, F. L., et al. (2007).[9] An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site.[2][3] Science, 316(5832), 1759-1761.

  • Zane, L. T., et al. (2015). Tavaborole topical solution, 5% for the treatment of toenail onychomycosis.[5][10] Drugs of Today, 51(10), 585.

Sources

In vitro efficacy of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Efficacy & Characterization of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Abstract

This technical guide details the in vitro evaluation of This compound (henceforth referred to as the 5-Hydroxy Benzoxaborole Scaffold ). While the 5-fluoro analogue (Tavaborole) and 5-phenoxy analogue (Crisaborole) are clinically approved therapeutics, the 5-hydroxy variant serves as a critical reference standard in Structure-Activity Relationship (SAR) studies. This document outlines protocols for assessing its primary mechanism of action—Leucyl-tRNA Synthetase (LeuRS) inhibition —and evaluating its physicochemical properties (pKa modulation and membrane permeability), which are decisive for the efficacy of boron-heterocyclic drugs.

Introduction: The Boron Advantage

Benzoxaboroles are a unique class of boron-heterocycles that exhibit "drug-like" properties superior to simple boronic acids. The core efficacy of the 5-Hydroxy Benzoxaborole Scaffold stems from the empty


-orbital on the boron atom, which acts as a reversible electrophile.
  • Mechanism of Action (MoA): The boron atom forms a reversible covalent bond with cis-diol moieties. In antifungal applications, it traps the 2',3'-hydroxyls of the 3'-terminal adenosine of tRNA

    
    , locking it into the editing site of the LeuRS enzyme and halting protein synthesis.
    
  • The 5-Position Criticality: Substituents at the 5-position (e.g., -OH, -F, -OPh) significantly modulate the Lewis acidity (pKa) of the boron center. The 5-hydroxy derivative is essential for establishing baseline ionization parameters during lead optimization.

Chemical Handling & Stability

  • Storage: Store solid powder at -20°C under desiccant. Boron compounds can be hygroscopic.

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol. Limited solubility in neutral water; solubility increases significantly at pH > 8.0 due to ionization.

  • Equilibrium Warning: In aqueous solution, benzoxaboroles exist in equilibrium between the neutral trigonal planar form (

    
    ) and the anionic tetrahedral form (
    
    
    
    ). This equilibrium is pH-dependent and drives the binding affinity.

Protocol A: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Purpose: To determine the IC


 of the compound against the fungal LeuRS enzyme (e.g., C. albicans or T. rubrum).
Reagents & Materials
  • Enzyme: Recombinant C. albicans LeuRS (cytoplasmic).

  • Substrate: Total yeast tRNA (2 mg/mL) or specific tRNA

    
     transcript.
    
  • Radiolabel: L-[4,5-

    
    H]Leucine (specific activity ~100 Ci/mmol).
    
  • Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl

    
    , 2 mM DTT.
    
  • Precipitant: 5% Trichloroacetic acid (TCA) on filter pads.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Perform 1:3 serial dilutions in DMSO to generate an 8-point dose-response curve (Final assay concentrations: 100

      
      M to 0.04 
      
      
      
      M).
  • Reaction Assembly (96-well format):

    • Mix 1 (Enzyme Mix): Dilute LeuRS enzyme in assay buffer to 2x final concentration (typically 2-5 nM final).

    • Mix 2 (Substrate Mix): Combine tRNA (4 mg/mL), ATP (4 mM), and [

      
      H]Leucine (2 
      
      
      
      M) in assay buffer.
  • Pre-Incubation (Critical Step):

    • Add 25

      
      L of Mix 1  (Enzyme) to wells.
      
    • Add 1

      
      L of Compound dilution.
      
    • Incubate for 20 minutes at 25°C. Note: Benzoxaboroles are slow-onset inhibitors; pre-incubation ensures equilibrium binding to the editing site.

  • Initiation:

    • Add 25

      
      L of Mix 2  (Substrate) to start the reaction (Final Vol: 51 
      
      
      
      L).
    • Incubate for 20 minutes at 25°C.

  • Termination & Detection:

    • Quench reaction by spotting 40

      
      L onto 5% TCA-soaked glass fiber filters (Whatman GF/C).
      
    • Wash filters 3x with 5% TCA (removes free Leucine) and 1x with 95% Ethanol.

    • Dry filters and quantify radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Fit data to a 4-parameter logistic equation to derive IC

      
      .
      
Mechanism Visualization

The following diagram illustrates the "Boron Trap" mechanism validated by this assay.

LeuRS_Mechanism Compound Benzoxaborole (Trigonal sp2) Complex tRNA-Boron Adduct (Tetrahedral sp3) Compound->Complex Reversible Covalent Bond tRNA tRNA-Leu (3'-Adenosine Diol) tRNA->Complex Cis-diol attack Enzyme LeuRS Editing Site Complex->Enzyme Trapped in Editing Domain Inhibition Protein Synthesis BLOCKED Enzyme->Inhibition Prevents aminoacylation

Caption: The benzoxaborole boron atom attacks the cis-diol of the tRNA terminal adenosine, forming a stable adduct that locks the enzyme's editing domain.[1]

Protocol B: Physicochemical Profiling (pKa Determination)

Context: The efficacy of the 5-hydroxy scaffold is heavily dependent on its pKa. The 5-OH group acts as an electron-donating group (EDG), which may raise the pKa compared to the 5-Fluoro (EWG) analogue, potentially altering pH-dependent binding.

Method: Potentiometric Titration
  • Preparation: Dissolve 2 mg of compound in 0.1 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (methanol/water) and extrapolate to 0% organic.

  • Titration: Titrate with 0.1 M KOH using a high-precision pH meter under

    
     atmosphere (to prevent carbonate formation).
    
  • Calculation: Determine the inflection point.

    • Reference Value: Unsubstituted Benzoxaborole pKa

      
       7.3.
      
    • Target Range for 5-OH: Expect pKa shifts based on the Hammett

      
       constant of the hydroxyl group.
      
Comparative Reference Table
CompoundSubstituent (C-5)Approx. pKaRelative LeuRS Potency
Benzoxaborole Core -H7.3Baseline
Tavaborole -F6.7High (+++)
5-Hydroxy Scaffold -OH ~7.8 - 8.2 Moderate (+)
Phenylboronic Acid (Acyclic)8.8Inactive (-)

Note: Lower pKa often correlates with higher physiological potency for this class, as the anionic form is required for the final transition state mimicry, though the neutral form is required for membrane penetration.

Protocol C: In Vitro Permeability (Nail/Keratin Model)

Purpose: Benzoxaboroles are uniquely suited for trans-ungual (nail) delivery. This assay tests the 5-hydroxy scaffold's ability to penetrate keratin.

  • Apparatus: Franz Diffusion Cells (modified for nail adapter).

  • Membrane: Bovine hoof slices (standardized to 100-200

    
    m thickness) or human cadaver nail.
    
  • Donor Phase: 5% (w/v) solution of this compound in Propylene Glycol/Ethanol (80:20).

  • Receptor Phase: PBS (pH 7.4) + 5% HP-

    
    -CD (to maintain sink conditions).
    
  • Sampling: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

  • Analysis: HPLC-UV (Detection

    
     approx 270-280 nm, verify with scan).
    

References

  • Baker, S. J., et al. (2006).[2][3] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[2][4] Journal of Medicinal Chemistry.

  • Rock, F. L., et al. (2007).[3] "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[5][6] Science.

  • Adamczyk-Woźniak, A., et al. (2015).[7] "Benzoxaboroles – Old compounds with new applications."[6][8] Journal of Organometallic Chemistry.

  • Cui, H., et al. (2013). "Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Experimental design for benzoxaborole mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

From Adduct Chemistry to Functional Inhibition

Abstract

Benzoxaboroles represent a unique class of boron-heterocycles that exploit the Lewis acidity of the boron atom to engage biological targets via reversible covalent interactions. Unlike traditional competitive inhibitors, benzoxaboroles often utilize a "boron-trap" mechanism—most notably forming stable spiro-boronate adducts with cis-diols found in carbohydrates, ribose sugars (tRNA), or serine nucleophiles. This guide provides a high-level experimental framework for validating this mechanism, focusing on the Leucyl-tRNA Synthetase (LeuRS) editing pathway as the primary case study, while addressing broader applications like CPSF3 inhibition.

Module 1: The "Boron-Trap" Hypothesis (LeuRS Focus)

The defining mechanism of action (MoA) for antifungal benzoxaboroles (e.g., Tavaborole) is the inhibition of cytoplasmic Leucyl-tRNA Synthetase (LeuRS). However, the inhibition is non-competitive regarding the synthetic active site. Instead, the benzoxaborole binds to the editing domain (CP1), where it forms a covalent adduct with the 2',3'-cis-diol of the tRNA's 3'-terminal adenosine (A76). This traps the tRNA on the enzyme, preventing catalytic turnover.

1.1 Experimental Workflow Logic

To prove this mechanism, one cannot simply rely on IC50 values. One must demonstrate:

  • Functional Inhibition: Cessation of aminoacylation.

  • tRNA Dependency: The drug requires tRNA to bind tightly (the adduct target).

  • Editing Site Specificity: Mutations in the editing domain should confer resistance.

LeuRS_Mechanism tRNA tRNA-Leu LeuRS LeuRS Enzyme tRNA->LeuRS Leu Leucine + ATP Leu->LeuRS Synth Synthetic Site (Aminoacylation) LeuRS->Synth 1. Activation Editing Editing Site (Hydrolysis) Synth->Editing 2. Proofreading Adduct Oxaborole-tRNA Adduct (TRAP) Editing->Adduct + Benzoxaborole Product Leu-tRNA (Protein Synthesis) Editing->Product Normal Cycle Adduct->LeuRS Enzyme Locked

Figure 1: The "Boron-Trap" Mechanism. The benzoxaborole intercepts the tRNA at the editing site, forming a stable adduct that locks the enzyme in a non-productive state.

Module 2: Protocol - Aminoacylation Inhibition Assay

Objective: Quantify the inhibition of LeuRS activity by measuring the transfer of radiolabeled Leucine to tRNA.

Scientific Rationale: While PPi exchange assays measure amino acid activation, they do not capture the "trapping" mechanism effectively because the trap occurs after activation, during the editing/transfer phase. The aminoacylation assay is the gold standard because it requires the full catalytic cycle.

2.1 Reagents & Preparation
  • Buffer A (Reaction Buffer): 50 mM HEPES-KOH (pH 7.5), 25 mM KCl, 10 mM MgCl₂, 4 mM DTT, 0.2 mg/mL BSA.

    • Note: Avoid buffers with cis-diols (e.g., Tris can be problematic at high concentrations due to potential boron interaction, though often used; HEPES is safer).

  • Enzyme: Recombinant LeuRS (e.g., C. albicans or E. coli), final conc. 2–20 nM.

  • Substrates:

    • tRNA: Total yeast tRNA or transcribed tRNA-Leu (2–10 µM).

    • L-[

      
      C]-Leucine (Specific activity ~300 mCi/mmol).
      
    • ATP (4 mM).

  • Inhibitor: Benzoxaborole (dissolved in DMSO).

2.2 Step-by-Step Methodology
  • Compound Plating:

    • Prepare a 10-point dilution series of the benzoxaborole in DMSO.

    • Add 1 µL of compound to 96-well plates. Include "No Enzyme" and "DMSO only" controls.

  • Master Mix Preparation:

    • Mix Buffer A, tRNA, and [

      
      C]-Leucine.
      
    • Critical Step: Pre-incubate the enzyme with the compound before adding ATP if testing for slow-onset inhibition, though for benzoxaboroles, the tRNA is the co-factor for binding. Therefore, initiate with the Enzyme/tRNA mix .

  • Reaction Initiation:

    • Add 20 µL of Enzyme/tRNA mix to the wells containing compound.

    • Incubate for 15 minutes at 25°C to allow potential adduct formation (if pre-charged tRNA is present) or simply equilibrate.

    • Add 20 µL of ATP start solution to initiate catalysis.

  • Incubation:

    • Run reaction at 25°C for 10–20 minutes.

    • Linearity Check: Ensure the reaction remains in the linear velocity phase (usually <15% substrate consumption).

  • Quenching:

    • Spot 20 µL of reaction mixture onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA).

    • Mechanism:[1][2][3][4][5][6][7][8] TCA precipitates the macromolecules (tRNA-Leu) while free [

      
      C]-Leucine remains soluble.
      
  • Washing:

    • Wash filters 3x for 10 minutes in cold 5% TCA.

    • Wash 1x in 95% Ethanol (to dry).

  • Quantification:

    • Dry filters and add scintillation fluid. Measure CPM (Counts Per Minute) on a liquid scintillation counter.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.

ParameterValueNotes
Enzyme Conc 2–20 nMKeep low to satisfy

assumptions.
tRNA Conc 2–10 µMSaturating levels maximize the "trap" target.
Incubation 10–20 minMust be within linear velocity.
Z' Factor > 0.5Required for HTS validation.
Module 3: Biophysical Validation (Thermal Shift)

Objective: Confirm physical binding of the benzoxaborole to the target protein (LeuRS, CPSF3, or PDE4) using Differential Scanning Fluorimetry (DSF).

Scientific Rationale: Benzoxaboroles stabilize the protein structure upon binding. However, for LeuRS inhibitors, tRNA is a required co-factor . A standard thermal shift with only enzyme and drug may show no shift ($ \Delta T_m \approx 0 $). You must include tRNA in the mix to observe the stabilization of the Enzyme-tRNA-Drug ternary complex.

3.1 Protocol Modifications for Benzoxaboroles
  • Dye: SYPRO Orange (5000x stock).[9] Use at 5x final.

  • Protein: 2–5 µM purified protein.

  • Additives (The Secret Sauce):

    • Condition A: Enzyme + DMSO

    • Condition B: Enzyme + Benzoxaborole (50 µM)

    • Condition C: Enzyme + tRNA + Benzoxaborole

    • Expectation: Condition B may show minimal shift. Condition C should show a significant

      
       due to the covalent adduct locking the complex.
      
Module 4: Target Deconvolution (Resistance Profiling)

When the target is unknown (as was the case with Acoziborole/CPSF3), resistance generation is the definitive approach.

4.1 Workflow for Target Identification

Target_ID Screen Phenotypic Screen (Kill Curve) Selection Resistance Selection (Stepwise [Drug] Increase) Screen->Selection Sub-lethal pressure Cloning Isolate Clones (>5x IC50 Shift) Selection->Cloning WGS Whole Genome Sequencing (Identify SNPs) Cloning->WGS Validation CRISPR/Overexpression Confirmation WGS->Validation Map to Gene (e.g., CPSF3)

Figure 2: Forward Genetics Workflow. This process identified CPSF3 as the target for Acoziborole in Trypanosomes.[10]

4.2 Protocol: Stepwise Selection (Trypanosomes/Bacteria)
  • IC50 Determination: Establish the baseline sensitivity of the wild-type strain.

  • Initial Passage: Inoculate culture at

    
     IC50.
    
  • Escalation: Every 3-4 days (or upon stable growth), passage cells into media containing

    
     the previous concentration.
    
  • Endpoint: Continue until cells grow robustly at

    
     to 
    
    
    
    the original IC50.
  • Genotyping: Extract gDNA from the resistant line and the parental line. Perform WGS. Look for SNPs in genes related to protein synthesis (LeuRS) or RNA processing (CPSF3).

References
  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[1][11] Science, 316(5832), 1759-1761. Link

  • Zhao, H., et al. (2015).[2] Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[1][2][5][7][11] ACS Chemical Biology, 10(10), 2277-2285. Link

  • Wall, R. J., et al. (2018).[10] Clinical and veterinary trypanocidal benzoxaboroles target CPSF3.[10][12] Proceedings of the National Academy of Sciences, 115(38), 9616-9621. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[13][14] Nature Protocols, 2(9), 2212-2221. Link

  • Mandal, S., & Parish, T. (2021).[15] A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI.[15] Antimicrobial Agents and Chemotherapy, 65(9).[15] Link

Sources

Application Note: 1,3-Dihydro-2,1-Benzoxaborole-1,5-Diol as a Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary: The Boron Advantage[2]

The integration of boron into therapeutic scaffolds has transitioned from a chemical curiosity to a validated strategy in modern drug discovery.[1] The molecule 1,3-dihydro-2,1-benzoxaborole-1,5-diol (hereafter referred to as the 1,5-diol scaffold ) represents a "privileged structure"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike carbon-based electrophiles (e.g., acrylamides) that form irreversible covalent bonds, the benzoxaborole moiety offers reversible covalent inhibition .[2][1] The empty p-orbital on the boron atom allows it to act as a Lewis acid, intercepting nucleophilic oxygen atoms in enzyme active sites (e.g., Ser, Thr, Tyr) or biological diols (e.g., ribose in RNA).[2][1] This unique mechanism confers high potency while mitigating the toxicity risks often associated with permanent alkylators.[1]

This guide details the application of the 1,5-diol scaffold, specifically its synthesis, functionalization at the C5 position to generate libraries (e.g., PDE4 inhibitors like Crisaborole), and validation via binding assays.[2][1]

Chemical Biology & Mechanism of Action[2]

To effectively utilize this scaffold, one must understand its binding thermodynamics.[2][1] The benzoxaborole ring exists in equilibrium between a neutral trigonal planar form (


The "Warhead" Mechanism

Upon entering a protein active site, the boron atom is attacked by a nucleophilic residue (typically a hydroxyl group from Serine, Threonine, or Tyrosine, or a water molecule activated by a metal ion).[2][1] This attack converts the boron from a neutral, planar geometry to a negatively charged, tetrahedral geometry.[2][1] This transition mimics the high-energy transition state of peptide or phosphate ester hydrolysis, resulting in tight binding.[2][1]

Visualization of Binding Pathway[2]

Benzoxaborole_BindingScaffoldBenzoxaborole (sp2)Neutral/PlanarTS_MimicTransition StateMimicryScaffold->TS_Mimic Active Site EntryTargetTarget Nucleophile(Ser/Thr/Tyr-OH)Target->TS_Mimic Nucleophilic AttackComplexDrug-Target Complex (sp3)Anionic/TetrahedralTS_Mimic->Complex Reversible Covalent BondComplex->Scaffold Dissociation (Reversible)

Figure 1: Mechanism of Action. The benzoxaborole transitions from sp2 to sp3 hybridization upon nucleophilic attack, forming a reversible covalent adduct that mimics enzymatic transition states.[2][1]

Application Note 1: Synthesis of the 1,5-Diol Scaffold

The synthesis of the 1,5-diol requires protecting the phenolic hydroxyl group to prevent interference during the lithiation/boronation step.[1]

Comparative Properties Table
PropertyBenzoxaborole (Cyclic)Phenylboronic Acid (Open)Relevance to Drug Discovery
pKa ~7.3 (Physiological range)~8.8 (High)Benzoxaboroles bind more effectively at physiological pH (7.4).
Solubility High (Amphiphilic)Moderate to LowImproved formulation options for topical/oral delivery.
Stability High (Resistant to deboronation)Moderate (Oxidation prone)Better shelf-life and metabolic stability.
Binding Mode Reversible CovalentReversible CovalentBenzoxaborole ring strain enhances binding affinity.[1]
Synthesis Protocol

Objective: Synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-ol.

Reagents:

  • 2-Bromo-5-hydroxybenzaldehyde (Starting Material)[1]

  • MOM-Cl (Methoxymethyl chloride) or TBDMS-Cl for protection[1]

  • NaBH4 (Sodium borohydride)

  • n-BuLi (n-Butyllithium)[1][3]

  • Triisopropyl borate (B(OiPr)3)

  • HCl (6N and 1N)

Step-by-Step Methodology:

  • Protection (Phenol Shielding):

    • Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in dry DMF.

    • Add K2CO3 (2.0 eq) and cool to 0°C.

    • Add MOM-Cl (1.2 eq) dropwise. Stir at RT for 4 hours.

    • Why: The phenolic proton is acidic and will quench the organolithium reagent in step 3 if not protected.[1]

    • QC Check: TLC should show disappearance of starting material.[1]

  • Reduction (Aldehyde to Alcohol):

    • Dissolve the protected intermediate in MeOH.[1]

    • Add NaBH4 (1.5 eq) in portions at 0°C. Stir for 1 hour.

    • Quench with water, extract with EtOAc.[2][1]

    • Result: 2-bromo-5-(methoxymethoxy)benzyl alcohol.[1]

  • Protection (Alcohol Shielding):

    • Protect the benzylic alcohol with DHP/PPTS (forming THP ether) to prevent alkoxide interference during lithiation.

    • Alternative: Some protocols proceed with the free benzylic alcohol using 2 equivalents of n-BuLi, but full protection is higher yielding.[2][1]

  • Borylation & Cyclization (The Critical Step):

    • Dissolve the fully protected intermediate in anhydrous THF under Argon. Cool to -78°C .[1][3]

    • Add n-BuLi (1.1 eq) dropwise.[3] Stir for 30 min (Lithium-Halogen exchange).

    • Add Triisopropyl borate (1.5 eq) rapidly. Allow to warm to RT overnight.

    • Mechanism:[1][4] The aryllithium species attacks the borate ester.[1]

    • Acid Hydrolysis: Add 6N HCl and stir for 2 hours. This removes the protecting groups (MOM/THP) and induces cyclization of the boronic acid with the benzylic alcohol to form the oxaborole ring.[1]

  • Purification:

    • Adjust pH to ~7.[1] Extract with EtOAc.[1]

    • Recrystallize from water or acetonitrile/water.[1]

    • Yield Target: >60% overall.

Application Note 2: Library Generation (SAR Optimization)

The 1,5-diol is a versatile scaffold.[2][1] The C1-OH (Boron) is the "warhead" for the target, while the C5-OH (Phenol) is the "handle" for tuning potency and selectivity (Structure-Activity Relationship).[1]

Workflow for Crisaborole-like Analogs: To synthesize PDE4 inhibitors, the C5-hydroxyl is typically etherified with various aryl or heteroaryl groups.[2][1]

SAR_WorkflowStart1,5-Diol Scaffold(Core)ReactionMitsunobu or SNAr Reaction(Functionalization of C5-OH)Start->Reaction + Aryl Halides / AlcoholsLibraryBenzoxaborole Library(R-O-Scaffold)Reaction->Library Parallel SynthesisScreenBiological Screening(PDE4 Assay)Library->Screen IC50 Determination

Figure 2: SAR Optimization Workflow. The C5-OH is modified via etherification to create a library of analogs for biological screening.[1]

Protocol: Mitsunobu Coupling at C5

  • Mix: 1,5-diol scaffold (1 eq), Target Alcohol (R-OH, 1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in dry THF.

  • Activate: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 12-24 hours.

  • Note: The B-OH is generally less reactive in Mitsunobu conditions than the phenolic C5-OH, but protection of B-OH (as a pinacol ester) may be required if side reactions occur.[1]

Application Note 3: Biological Characterization

Alizarin Red S (ARS) Binding Assay

Before testing enzyme inhibition, verify that the synthesized benzoxaborole retains its ability to bind diols (a proxy for Lewis acidity and target engagement).[2]

Principle: ARS is a catechol dye that fluoresces/changes color when bound to boron.[1] A competitive binder (like a sugar or the drug target) will displace ARS.

Protocol:

  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • ARS Solution: Prepare 100 µM Alizarin Red S in buffer.

  • Titration: Add the benzoxaborole (0 to 2 mM) to the ARS solution.

  • Readout: Monitor UV-Vis absorbance. ARS alone has a

    
     ~510 nm (purple/red). The ARS-Boron complex shifts to ~460 nm (orange).
    
  • Analysis: Plot absorbance change vs. concentration to determine the binding constant (

    
    ).
    
PDE4 Enzymatic Assay (Activity)

For derivatives like Crisaborole, PDE4 inhibition is the primary metric.[2][1]

Protocol:

  • System: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.[1]

  • Enzyme: Recombinant human PDE4B (catalytic domain).

  • Substrate: Fluorescein-labeled cAMP.[1]

  • Procedure:

    • Incubate enzyme + benzoxaborole analog (serial dilutions) for 15 min.

    • Add cAMP substrate.[1] Incubate 1 hour at RT.

    • Add detection reagents (anti-cAMP antibody + lysis buffer).

  • Data: Calculate IC50 based on the decrease in cAMP hydrolysis compared to DMSO control.

    • Reference Standard: Crisaborole (IC50 ~ 50-60 nM).

References

  • Discovery of AN2690 (Tavaborole): Baker, S. J., et al. (2006).[2] Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis.[2][1][5] Journal of Medicinal Chemistry.

  • Benzoxaborole Mechanism & Applications: Adamczyk-Woźniak, A., et al. (2015).[2][1] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

  • Crisaborole PDE4 Inhibition: Freund, Y. R., et al. (2012).[2][1] Boron-Based Phosphodiesterase Inhibitors for the Treatment of Atopic Dermatitis. ACS Medicinal Chemistry Letters.

  • ARS Assay Protocol: Springsteen, G., & Wang, B. (2002).[2][1] A detailed examination of boronic acid-diol complexation. Tetrahedron.

  • Benzoxaborole Stability: Tomsho, J. W., et al. (2012).[2][1] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.

Unlocking the Benzoxaborole Scaffold: Protocols for 1,3-dihydro-2,1-benzoxaborole-1,5-diol in Antiprotozoal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical framework for utilizing 1,3-dihydro-2,1-benzoxaborole-1,5-diol (hereafter referred to as the 5-hydroxy-benzoxaborole scaffold ) in antiprotozoal drug discovery. While benzoxaboroles like tavaborole and crisaborole have achieved FDA approval for topical indications, the 5-hydroxy scaffold represents a critical "privileged structure" for systemic antiprotozoal research, particularly against Trypanosoma brucei (Human African Trypanosomiasis) and Leishmania spp. This guide details the chemical handling, derivatization strategies, and validated biological screening protocols required to exploit the unique boron-driven mechanism of action.

Part 1: Chemical Handling & Stability

The Boron Equilibrium

Unlike standard organic scaffolds, benzoxaboroles exist in a dynamic equilibrium. The boron atom is Lewis acidic and sp² hybridized (trigonal planar) in its neutral state but readily accepts a nucleophile (such as water or a biological hydroxyl group) to become sp³ hybridized (tetrahedral).

  • pKa Considerations: The pKa of the B-OH group in this scaffold is typically between 7.0 and 9.0. At physiological pH (7.4), a significant fraction exists as the anionic tetrahedral boronate.

  • Storage: Store the solid scaffold at -20°C under argon. While relatively stable to air, prolonged exposure to humidity can shift the equilibrium toward the open-ring boronic acid form, though this cyclizes back readily under dehydrating conditions.

  • Solubility: Soluble in DMSO (up to 100 mM). Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent solvolysis adducts.

Part 2: Mechanism of Action (The "Why")

The efficacy of benzoxaboroles stems from their ability to form reversible covalent bonds with cis-diol moieties or specific nucleophilic residues (serine/threonine) in the active sites of target enzymes.

Primary Target (Kinetoplastids): CPSF3 (Cleavage and Polyadenylation Specificity Factor 3).[1][2] The benzoxaborole moiety binds to the catalytic center of the CPSF3 endonuclease, blocking pre-mRNA processing.[2][3] This leads to the accumulation of unprocessed mRNA and subsequent parasite death.

Secondary Target: LeuRS (Leucyl-tRNA Synthetase). In some contexts, the boron atom traps the 3'-terminal adenosine of tRNA^Leu, locking the enzyme in an unproductive editing conformation.

Visualization: Mechanism of Action

Benzoxaborole_MOA Scaffold Benzoxaborole (sp2 Planar) Binding Active Site Entry Scaffold->Binding Diffusion Target Target Enzyme (CPSF3 or LeuRS) Target->Binding Adduct Tetrahedral Adduct (sp3 Anionic) Binding->Adduct Reversible Covalent Bond Formation Death Inhibition of mRNA Processing Adduct->Death Downstream Effect

Figure 1: The benzoxaborole warhead transitions from sp2 to sp3 hybridization upon binding to the target nucleophile, creating a high-affinity, reversible complex.

Part 3: Protocol - Chemical Derivatization

The 5-hydroxyl group on the benzene ring is the primary "handle" for SAR (Structure-Activity Relationship) expansion. Modifying this position allows researchers to extend the molecule into hydrophobic pockets of the target enzyme, significantly increasing potency (from µM to nM range).

Workflow: 5-O-Alkylation via Mitsunobu Reaction

This method is preferred over simple alkyl halide substitution to avoid side reactions at the boron center.

Materials:

  • This compound (1.0 eq)

  • Target Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Dissolve the benzoxaborole scaffold, R-OH, and PPh3 in anhydrous THF under an inert atmosphere (N2 or Ar). Cool to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS. Note: The Boron moiety may show variable ionization; look for the corresponding ester mass or the boronic acid hydrate.

  • Workup: Quench with water. Extract with EtOAc.

  • Purification: Silica gel chromatography. Crucial: Acidify the mobile phase (e.g., 0.5% acetic acid in DCM/MeOH) to ensure the benzoxaborole remains protonated and does not streak on the column.

Part 4: Protocol - In Vitro Antiprotozoal Assay (T. brucei)

This protocol uses the Resazurin (Alamar Blue) viability assay. It is the industry standard for high-throughput screening of kinetoplastids.

Experimental Setup
ParameterSpecification
Cell Line Trypanosoma brucei brucei (Bloodstream Form, strain 427 or Lister 427)
Media HMI-9 medium supplemented with 10% FBS
Assay Plate 96-well Black/Clear bottom (sterile)
Seeding Density 2 x 10³ parasites per well (100 µL volume)
Incubation 37°C, 5% CO2
Readout Fluorescence (Excitation 530 nm / Emission 590 nm)
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of the benzoxaborole derivative in DMSO.

    • Perform a 3-fold serial dilution in HMI-9 media across the plate (Rows A-G).

    • Controls: Row H should contain DMSO only (Negative Control, 0% inhibition) and a reference drug like Pentamidine (Positive Control, 100% inhibition).

  • Seeding:

    • Add 100 µL of T. brucei suspension (2 x 10^4 cells/mL) to all wells. Final well volume = 200 µL.

    • Final DMSO concentration must be < 0.5%.

  • Incubation (Drug Exposure):

    • Incubate plates for 70 hours at 37°C / 5% CO2.

  • Resazurin Addition:

    • Add 20 µL of Resazurin solution (0.125 mg/mL in PBS) to each well.

    • Incubate for an additional 2–4 hours . Viable parasites reduce blue non-fluorescent resazurin to pink fluorescent resorufin.

  • Data Acquisition:

    • Read fluorescence on a plate reader (Ex 530nm / Em 590nm).

    • Calculate IC50 using a 4-parameter logistic regression model (GraphPad Prism or similar).

Visualization: Screening Workflow

Assay_Workflow Library Benzoxaborole Library (5-O-derivatives) Dilution Serial Dilution (96-well plate) Library->Dilution Incubation 70h Incubation with T. brucei Dilution->Incubation Resazurin Add Resazurin (Redox Indicator) Incubation->Resazurin Readout Fluorescence Read (Viability) Resazurin->Readout Analysis IC50 Determination Readout->Analysis

Figure 2: High-throughput screening workflow for determining antiprotozoal potency of benzoxaborole derivatives.

Part 5: Data Interpretation & Troubleshooting

Expected Results
  • Parent Scaffold (1,5-diol): Moderate activity (IC50 range: 1–10 µM).

  • Optimized Derivatives: High activity (IC50 range: < 100 nM).[4]

  • Cytotoxicity: Parallel counter-screening against mammalian cells (e.g., HepG2) is required. A Selectivity Index (SI = IC50_mammalian / IC50_parasite) > 100 is the target.

Troubleshooting Guide
  • High Background Fluorescence: Ensure plates are protected from light during the Resazurin step.

  • Inconsistent IC50s: Check the stability of the benzoxaborole stock. If the ring opens to the boronic acid, potency may shift. Verify structure via NMR (look for the characteristic methylene peak of the oxaborole ring at ~5.0 ppm).

References

  • Discovery of SCYX-7158 (Acoziborole): Nare, B., et al. (2010). "Discovery of novel orally bioavailable oxaborole 6-carboxamides that demonstrate cure in a murine model of late stage central nervous system African trypanosomiasis." Antimicrobial Agents and Chemotherapy. Link

  • Benzoxaborole Mechanism (CPSF3): Wall, R. J., et al. (2018).[1] "Clinical and veterinary trypanocidal benzoxaboroles target CPSF3." Proceedings of the National Academy of Sciences. Link

  • Resazurin Assay Protocol: Rolón, M., et al. (2006). "Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes." Parasitology Research. Link

  • Boron Chemistry in Med Chem: Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

Sources

Application Notes and Protocols: Unlocking the Therapeutic Potential of Benzoxaboroles through Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Benzoxaboroles in Modern Medicine

Benzoxaboroles, a class of boron-heterocyclic compounds, have rapidly emerged from chemical curiosities to a clinically significant scaffold in medicinal chemistry.[1][2] Their unique chemical architecture, featuring a boron atom integrated into a bicyclic ring system, confers a set of desirable physicochemical and drug-like properties.[1] This includes the ability of the electron-deficient boron atom to form stable, reversible covalent bonds with biological nucleophiles, a mechanism central to their therapeutic efficacy.[1] The clinical success of two pioneering benzoxaborole-based drugs, the antifungal agent tavaborole (Kerydin®) and the anti-inflammatory drug crisaborole (Eucrisa®), has solidified the therapeutic promise of this chemical class and spurred extensive research into novel derivatives.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzoxaborole derivatives, offering detailed protocols for their synthesis and biological evaluation to empower researchers in the quest for next-generation therapeutics.

The Benzoxaborole Scaffold: A Privileged Structure

The core benzoxaborole structure is a fusion of a benzene ring and an oxaborole ring. The boron atom's ability to exist in both a trigonal planar (sp2 hybridized) and a tetrahedral (sp3 hybridized) state allows for dynamic interactions with biological targets. This versatility is a key driver of their diverse pharmacological activities, which span antifungal, anti-inflammatory, antibacterial, and antiprotozoal applications.[1]

Structure-Activity Relationship of Antifungal Benzoxaboroles

The primary antifungal mechanism of benzoxaborole derivatives, exemplified by tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[3] The boron atom forms a covalent adduct with the terminal adenosine of tRNA within the LeuRS editing site, effectively trapping the tRNA and halting protein production.[3]

Key SAR Insights for Antifungal Activity:
  • The Benzoxaborole Core is Essential: The fundamental bicyclic structure is critical for activity.

  • Substitution at the 5-Position: A fluorine atom at the 5-position, as seen in tavaborole, significantly enhances antifungal potency.[4] This is a critical modification for potent inhibition of fungal LeuRS.

  • Modifications at the 3-Position: Introduction of an amine substituent at the 3-position of the heterocyclic ring generally leads to a decrease in antifungal activity against Candida albicans when compared to the unsubstituted parent benzoxaborole.[5]

SAR_Antifungal cluster_0 Benzoxaborole Core cluster_1 Position 5 cluster_2 Position 3 cluster_3 Biological Activity Core Essential for Activity F Fluorine HighActivity High Antifungal Activity F->HighActivity Increases Potency OH Unsubstituted (OH) LowActivity Low Antifungal Activity OH->LowActivity Lower Potency H Hydrogen H->HighActivity Maintains Activity Amine Amine Group Amine->LowActivity Decreases Activity

Compound R1 (Position 5) R2 (Position 3) Antifungal Activity (MIC against C. albicans in µg/mL) Reference
TavaboroleFH2[5]
Unsubstituted BenzoxaboroleHH8[5]
3-Amino DerivativeHAmine>64[5]

Structure-Activity Relationship of Anti-Inflammatory Benzoxaboroles

The anti-inflammatory properties of benzoxaborole derivatives, such as crisaborole, are primarily attributed to the inhibition of phosphodiesterase 4 (PDE4).[6] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[6]

Key SAR Insights for Anti-Inflammatory Activity:
  • The Benzoxaborole Core is a Prerequisite: The fundamental bicyclic structure is necessary for PDE4 inhibition.

  • Substitution at the 5-Position: A phenoxy group at the 5-position is crucial for potent anti-inflammatory activity.[6] The nature and substitution pattern of this phenoxy ring significantly impact potency. A cyano group at the 4-position of the phenoxy ring, as seen in crisaborole, is particularly effective.[6]

  • Other Substitutions: Modifications to the phenoxy ring can be explored to fine-tune activity and pharmacokinetic properties. For example, a series of 6-(benzoylamino)benzoxaborole analogs have shown potent inhibition of inflammatory cytokines.[7]

SAR_AntiInflammatory cluster_0 Benzoxaborole Core cluster_1 Position 5 cluster_2 Biological Activity Core Essential for PDE4 Inhibition Phenoxy Phenoxy Group ModerateActivity Moderate Activity Phenoxy->ModerateActivity Imparts Activity Cyanophenoxy 4-Cyanophenoxy Group HighActivity High Anti-inflammatory Activity Cyanophenoxy->HighActivity Enhances Potency

Compound Substitution at Position 5 PDE4 Inhibition (IC50 in nM) Reference
Crisaborole4-Cyanophenoxy490[8]
Unsubstituted PhenoxyPhenoxy>1000[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Antifungal Benzoxaborole (Tavaborole)

This protocol describes the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole).[7]

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Trimethoxymethane

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium methoxide (NaOMe) in methanol

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • Acetal Protection: In a two-necked flask, dissolve 2-bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and trimethoxymethane (2.69 g, 0.025 mol) in 100 ml of methanol.

  • Add 0.4 ml of concentrated H₂SO₄ and reflux the solution for one hour.

  • Cool the solution and adjust the pH to approximately 11 with a concentrated solution of NaOMe in methanol.

  • Boronic Acid Formation: To the resulting solution, add 3 M HCl to bring the pH to approximately 3.

  • Extract the aqueous layer with Et₂O (2 x 100 ml).

  • Combine the organic layers and partially remove the solvent under vacuum.

  • Dissolve the remaining thick solution in hot water and allow 4-fluoro-2-formylphenylboronic acid to crystallize. Filter the yellowish crystals.

  • Reduction and Cyclization: Dissolve the 4-fluoro-2-formylphenylboronic acid (1.79 g, 0.011 mol) in 100 ml of methanol in a one-necked flask.

  • Add NaBH₄ (0.44 g, 0.012 mol) in small portions and stir the solution for 12 hours.

  • Add another portion of NaBH₄ (0.22 g) and continue stirring for 3 days.

  • Purification: Remove the solvent under vacuum. Dissolve the crude product in water and allow it to crystallize to yield 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as yellowish crystals.[7]

Protocol 2: Synthesis of a Representative Anti-Inflammatory Benzoxaborole (Crisaborole)

This protocol outlines the synthesis of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[7][9]-benzoxaborole (Crisaborole).[10]

Materials:

  • 4-Fluorobenzonitrile

  • 2-Hydroxymethyl-5-hydroxybenzeneboronic acid half ester

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Ice water

Procedure:

  • Coupling Reaction: In a round-bottom flask equipped with a mechanical stirrer, combine 4-fluorobenzonitrile (161 g), 2-hydroxymethyl-5-hydroxybenzeneboronic acid half ester (200 g), and potassium carbonate (221 g) in N,N-dimethylformamide (2000 mL).

  • Heat the mixture to 110 °C for 12 hours, monitoring the reaction progress by HPLC.

  • Work-up: Once the starting materials are consumed, cool the reaction and filter to remove solids.

  • Pour the filtrate into ice water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Triturate the crude product with n-hexane, filter, and dry to obtain crisaborole.[10]

Protocol 3: In Vitro Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of benzoxaborole derivatives against LeuRS.

Principle:

The assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine) into its cognate tRNA, catalyzed by LeuRS. A decrease in radiolabel incorporation in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Purified recombinant leucyl-tRNA synthetase (fungal or bacterial)

  • [³H]-Leucine

  • Cognate tRNA for leucine

  • Assay buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT)

  • Test compounds (benzoxaborole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, [³H]-Leucine, and tRNA.

  • Add the test compound at various concentrations (and a vehicle control).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a short period.

  • Initiate Reaction: Start the reaction by adding the purified LeuRS enzyme.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.

  • Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the tRNA and any incorporated radiolabeled leucine.

  • Washing: Spot the reaction mixture onto filter paper discs and wash extensively with cold TCA to remove unincorporated [³H]-Leucine.

  • Quantification: Place the dried filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

LeuRS_Assay A Prepare Reaction Mixture (Buffer, ATP, [3H]-Leucine, tRNA) B Add Test Compound (or Vehicle Control) A->B C Pre-incubate B->C D Initiate with LeuRS Enzyme C->D E Incubate at Optimal Temperature D->E F Stop Reaction with Cold TCA E->F G Spot on Filter Paper & Wash F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition & IC50 H->I

Protocol 4: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for evaluating the inhibitory effect of benzoxaborole derivatives on PDE4 activity.

Principle:

This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by PDE4. Inhibition of the enzyme results in a lower rate of substrate conversion, which can be quantified.

Materials:

  • Recombinant human PDE4 enzyme (specific isoforms can be used for selectivity profiling)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds (benzoxaborole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution

  • Detection reagents (specific to the assay kit)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Reagent Preparation: Prepare dilutions of the test compounds in assay buffer.

  • Reaction Setup: In a microplate, add the PDE4 enzyme, assay buffer, and the test compound dilutions.

  • Initiate Reaction: Add the fluorescent cAMP substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Terminate Reaction: Add a stop solution to halt the enzymatic reaction.

  • Detection: Add the detection reagents according to the manufacturer's instructions and measure the fluorescence signal.

  • Data Analysis: Determine the percentage of PDE4 inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The benzoxaborole scaffold represents a highly versatile and fruitful area of research in medicinal chemistry. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The protocols provided herein offer a practical framework for the synthesis and biological evaluation of these promising compounds, empowering researchers to contribute to the expanding therapeutic landscape of benzoxaborole-based drugs.

References

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. [Link]

  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. [Link]

  • Cieplik, F., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 5999. [Link]

  • Freund, Y. R., et al. (2012). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. Journal of Pharmacology and Experimental Therapeutics, 341(3), 677–686. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(6), 493–505. [Link]

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759–1761. [Link]

  • Zhan, P., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 61(20), 8986–9014. [Link]

  • Zhang, M., & Ma, C. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(5), 687-695. [Link]

  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-50. [Link]

  • Cieplik, F., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 5999. [Link]

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-32. [Link]

  • Adamczyk-Woźniak, A., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o414–o415. [Link]

  • Cieplik, F., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 5999. [Link]

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-32. [Link]

  • Zhang, M., & Ma, C. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(5), 687-695. [Link]

  • Akama, T., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4893-4897. [Link]

  • Adamczyk-Woźniak, A., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o414–o415. [Link]

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. [Link]

  • Science China Press. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

  • ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. Retrieved February 11, 2026, from [Link]

  • Zhang, M., & Ma, C. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(5), 687-695. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Retrieved February 11, 2026, from [Link]

Sources

Application Notes and Protocols for 1,3-dihydro-2,1-benzoxaborole Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Benzoxaboroles in Inflammation Research

The benzoxaborole scaffold, a boron-heterocyclic motif, has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities.[1][2][3] This guide focuses on the application of 1,3-dihydro-2,1-benzoxaborole derivatives, exemplified by compounds structurally related to 1,3-dihydro-2,1-benzoxaborole-1,5-diol, in the context of anti-inflammatory research. While research on this specific diol is limited, the broader class of benzoxaboroles has yielded potent anti-inflammatory agents, most notably Crisaborole (formerly AN2728), a U.S. FDA-approved topical treatment for atopic dermatitis.[4][5][6][7] These compounds offer a novel, non-steroidal approach to managing inflammatory conditions.[5]

The key to the therapeutic potential of many anti-inflammatory benzoxaboroles lies in their ability to selectively target key nodes in the inflammatory cascade.[1][8] The incorporation of a boron atom in the heterocyclic ring system imparts unique chemical characteristics, allowing for specific and potent interactions with biological targets that are often challenging for purely carbon-based molecules.[9][10] This document will provide an in-depth exploration of the mechanism of action of these compounds, detailed protocols for their evaluation, and insights into data interpretation for researchers in immunology and drug discovery.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

A primary anti-inflammatory mechanism of action for benzoxaboroles like Crisaborole is the inhibition of phosphodiesterase 4 (PDE4).[4][5][11][12] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that plays a vital role in regulating the inflammatory response.[4][12]

By inhibiting PDE4, these benzoxaborole compounds lead to an increase in intracellular cAMP levels.[4][9][11] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This cascade of events ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10.[5]

The following diagram illustrates the signaling pathway affected by PDE4-inhibiting benzoxaboroles:

PDE4_Inhibition_Pathway cluster_membrane ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) AC Adenylate Cyclase ProInflammatory_Stimuli->AC Activates Cell_Membrane Cell Membrane PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP (Inactive) Benzoxaborole 1,3-dihydro-2,1-benzoxaborole (e.g., Crisaborole) Benzoxaborole->PDE4 Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC AC->cAMP Converts NFkB_Pathway NF-κB Pathway PKA->NFkB_Pathway Inhibits AntiInflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory_Cytokines Promotes Transcription ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-23) NFkB_Pathway->ProInflammatory_Cytokines Promotes Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Drives AntiInflammatory_Cytokines->Inflammation Suppresses InVitro_Workflow Start Start Cell_Culture Macrophage Cell Culture Start->Cell_Culture Viability_Assay Cell Viability Assay (MTS/MTT) Cell_Culture->Viability_Assay Cytokine_Assay LPS-induced Cytokine Assay Cell_Culture->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay Cell_Culture->NFkB_Assay Compound_Prep Prepare Benzoxaborole Serial Dilutions Compound_Prep->Viability_Assay Compound_Prep->Cytokine_Assay Compound_Prep->NFkB_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis ELISA ELISA for Cytokines (TNF-α, IL-6, IL-10) Cytokine_Assay->ELISA ELISA->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Experimental Workflow.

In Vivo Models

Rationale: This acute model is used to assess the compound's ability to mitigate a systemic inflammatory response. [13] Protocol:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week.

  • Compound Administration: Administer the benzoxaborole compound (e.g., via oral gavage or intraperitoneal injection) at various doses.

  • LPS Challenge: After a predetermined time (e.g., 1 hour), inject the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally). [14]4. Sample Collection: At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Rationale: This is a classic model of acute inflammation and is useful for evaluating the anti-edematous effects of a compound. [15] Protocol:

  • Animal Acclimatization: Acclimate rats (e.g., Wistar or Sprague-Dawley) for at least one week.

  • Compound Administration: Administer the benzoxaborole compound orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Interpretation and Troubleshooting

Parameter Expected Result with Active Compound Potential Troubleshooting
IC50 (PDE4 Inhibition) Low nanomolar to micromolar range- Ensure enzyme and substrate quality. - Verify compound purity and solubility.
Cell Viability Minimal to no cytotoxicity at effective anti-inflammatory concentrations.- If cytotoxic, re-evaluate the therapeutic window. - Check for solvent toxicity.
In Vitro Cytokine Levels Significant reduction in TNF-α and IL-6; potential increase in IL-10.- Optimize LPS concentration and incubation time. - Ensure proper ELISA technique and standard curve generation. [16]
In Vivo Cytokine Levels Dose-dependent reduction in systemic pro-inflammatory cytokines.- Optimize dosing regimen and route of administration. - Ensure consistent LPS administration.
Paw Edema Significant reduction in paw volume compared to the control group.- Ensure accurate carrageenan injection. - Calibrate and consistently use the plethysmometer.

Conclusion

The 1,3-dihydro-2,1-benzoxaborole scaffold represents a promising class of compounds for the development of novel anti-inflammatory therapeutics. [1][8]Their unique mechanism of action, primarily through the inhibition of PDE4, offers a targeted approach to modulating the inflammatory response. [4][5]The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Rigorous and well-controlled experiments are essential to fully elucidate the therapeutic potential of this exciting class of molecules.

References

  • Tavaborole | C7H6BFO2 | CID 11499245 - PubChem - NIH. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Tavaborole: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 10). Medicine.com. Retrieved January 29, 2026, from [Link]

  • What is the mechanism of Crisaborole? (2024, July 17). Patsnap Synapse. Retrieved January 29, 2026, from [Link]

  • 1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-OL. (n.d.). Gsrs. Retrieved January 29, 2026, from [Link]

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 29, 2026, from [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. (n.d.). Pmc. Retrieved January 29, 2026, from [Link]

  • Spotlight on tavaborole for the treatment of onychomycosis. (2015, November 20). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Eucrisahcp.com. Retrieved January 29, 2026, from [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (n.d.). Retrieved January 29, 2026, from [Link]

  • PDE4 inhibitor - Wikipedia. (n.d.). Wikipedia.org. Retrieved January 29, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • NF-κB signaling in inflammation. (n.d.). PubMed - NIH. Retrieved January 29, 2026, from [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024, June 10). PMC. Retrieved January 29, 2026, from [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews. (2024, February 21). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Retrieved January 29, 2026, from [Link]

  • An upcoming drug for onychomycosis: Tavaborole. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. (2009, April 15). PubMed. Retrieved January 29, 2026, from [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 29, 2026, from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). (2025, October 25). PubMed. Retrieved January 29, 2026, from [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024, January 17). Biomatik. Retrieved January 29, 2026, from [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024, March 13). PubMed. Retrieved January 29, 2026, from [Link]

  • Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). Retrieved January 29, 2026, from [Link]

  • CYTOKINE ELISA. (2011, April 7). Bowdish Lab. Retrieved January 29, 2026, from [Link]

  • NF-κB - Wikipedia. (n.d.). Wikipedia.org. Retrieved January 29, 2026, from [Link]

  • Phosphodiesterase 4 and its inhibitors in inflammatory diseases. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Tavaborole: First Global Approval. (2025, August 8). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Boron chemicals in diagnosis and therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024, April 12). eLife. Retrieved January 29, 2026, from [Link]

  • Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis | Request PDF. (2025, August 9). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • What are PDE4 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 29, 2026, from [Link]

  • Macrophage Inflammatory Assay. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025, August 8). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Full article: Therapeutic Potential of Boron-Containing Compounds. (2009, October 21). Taylor & Francis. Retrieved January 29, 2026, from [Link]

  • Cytokine analysis - ELISA / CBA. (2022, October 12). Sanquin.org. Retrieved January 29, 2026, from [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Retrieved January 29, 2026, from [Link]

  • Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

Sources

Advanced Methods for the Synthesis of Benzoxaborole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Synthesizing Benzoxaborole Libraries Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Renaissance of the Boron Heterocycle

Benzoxaboroles (specifically 1,3-dihydro-1-hydroxy-2,1-benzoxaboroles) have evolved from obscure chemical curiosities to validated clinical scaffolds. With the FDA approvals of Tavaborole (Kerydin) for onychomycosis and Crisaborole (Eucrisa) for atopic dermatitis, this moiety has proven its worth as a non-canonical pharmacophore.

Unlike acyclic boronic acids, the benzoxaborole ring offers superior physicochemical properties:

  • Enhanced Solubility: The hemiboronic ester ring strain increases hydrophilicity.

  • Target Engagement: The empty p-orbital on boron allows reversible covalent bonding with biological nucleophiles (e.g., the cis-diol of tRNA\textsuperscript{Leu} in fungal synthetases).

  • Metabolic Stability: The cyclic structure resists deboronation more effectively than many open-chain analogs.

This guide details three distinct synthetic methodologies for generating benzoxaborole libraries, ranging from classical reductive cyclization to modern multicomponent and transition-metal-catalyzed approaches.

Strategic Synthetic Overview

The synthesis of benzoxaboroles generally follows two strategic disconnections: Pre-functionalization (installing the boron early) or Late-Stage Borylation (installing the boron on a pre-assembled scaffold).

Benzoxaborole_Strategies Target Benzoxaborole Target RouteA Route A: Reductive Cyclization (Pre-functionalized) Target->RouteA RouteB Route B: Pd-Catalyzed Borylation (Late-Stage) Target->RouteB RouteC Route C: Multicomponent Reaction (Diversity Oriented) Target->RouteC StartA 2-Formylphenylboronic Acids RouteA->StartA StartB o-Bromobenzyl Alcohols RouteB->StartB StartC 2-Formylphenylboronic Acid + Amine + Isocyanide RouteC->StartC MechA NaBH4 Reduction & Acidic Cyclization StartA->MechA MechB Miyaura Borylation & Spontaneous Cyclization StartB->MechB MechC Ugi-4CR & In-situ Trapping StartC->MechC MechA->Target High Yield MechB->Target One-Pot MechC->Target High Diversity

Figure 1: Strategic disconnections for accessing benzoxaborole scaffolds.

Protocol 1: The "Gold Standard" Reductive Cyclization

Application: Best for gram-scale synthesis of specific targets (e.g., Tavaborole) or libraries where the boronic acid aldehyde is readily available.

This method relies on the reduction of o-formylphenylboronic acids. The boron moiety acts as an internal trap for the newly formed alcohol, but only after acidic workup.

Mechanism of Action

The sodium borohydride reduces the aldehyde to a benzyl alcohol. Under basic conditions (during reduction), the species exists as a boronate salt. Upon acidification, the boronic acid is regenerated, and the proximal hydroxyl group attacks the boron center to close the five-membered ring.

Reductive_Cyclization Step1 2-Formylphenylboronic Acid (Open Form) Step2 Intermediate: Benzyl Alcohol Boronate Step1->Step2 Reduction Step3 Benzoxaborole (Closed Ring) Step2->Step3 Cyclization Reagent1 NaBH4, MeOH Reagent2 HCl (aq), Workup

Figure 2: Mechanistic pathway of reductive cyclization.

Detailed Protocol (Tavaborole Analogues)

Reagents:

  • Substituted 2-formylphenylboronic acid (1.0 equiv)

  • Sodium borohydride (NaBH4) (1.2 – 1.5 equiv)

  • Methanol (anhydrous) or THF/MeOH (1:1)

  • 6N HCl (for quenching)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-formylphenylboronic acid (e.g., 5.0 mmol) in Methanol (25 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH4 (190 mg, 5.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (

    
    ) will occur; ensure adequate venting.
    
  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS. The starting material aldehyde peak should disappear.

  • Quench & Cyclize: Cool the mixture back to 0°C. Slowly add 6N HCl (approx. 5 mL) until pH < 2. Stir for 30 minutes. Crucial Step: The low pH catalyzes the dehydration/cyclization.

  • Isolation: Remove volatile solvents (MeOH) under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Toluene/Hexanes or Acetonitrile/Water to yield the pure benzoxaborole.
    

Validation:

  • 11B NMR: Shift from ~29 ppm (boronic acid) to ~33 ppm (benzoxaborole) in DMSO-d6.

  • 1H NMR: Appearance of the benzylic

    
     signal as a singlet around 5.0 ppm.
    

Protocol 2: Palladium-Catalyzed One-Pot Synthesis

Application: Ideal for libraries where o-bromobenzyl alcohols are more accessible than boronic acids, or for installing the benzoxaborole moiety late in a synthesis sequence.

This protocol utilizes a Miyaura borylation followed by spontaneous intramolecular transesterification.

Detailed Protocol

Reagents:

  • o-Bromobenzyl alcohol derivative (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (3-5 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the aryl bromide (1.0 mmol),

    
     (280 mg, 1.1 mmol), KOAc (294 mg, 3.0 mmol), and Pd catalyst (25 mg).
    
  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Heating: Heat to 80–90°C for 4–12 hours (or 100°C for 1 hour in a microwave reactor).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.

  • Acid Hydrolysis (Optional but Recommended): The reaction often yields the pinacol ester. To ensure full conversion to the free benzoxaborole, treat the crude filtrate with 1N HCl/THF (1:1) for 1 hour.

  • Purification: Extract with EtOAc/Water. Purification by silica gel chromatography (eluting with DCM/MeOH) is often required as these compounds can be polar.

Protocol 3: High-Throughput Library Generation (Ugi MCR)

Application: Rapid generation of high-diversity libraries (100+ compounds) for SAR screening.

The Ugi 4-Component Reaction (U-4CR) allows the assembly of complex backbones while incorporating the benzoxaborole moiety. By using 2-formylphenylboronic acid as the carbonyl component, the benzoxaborole ring forms spontaneously or upon mild acidic treatment.

Workflow

Components:

  • Amine (

    
    ):  Primary amines (aliphatic or aromatic).
    
  • Carbonyl: 2-Formylphenylboronic acid.

  • Acid (

    
    ):  Carboxylic acids.
    
  • Isocyanide (

    
    ):  tert-butyl isocyanide, cyclohexyl isocyanide, etc.
    

Procedure:

  • Mixing: In a 2-dram vial, dissolve the amine (0.2 mmol) and 2-formylphenylboronic acid (0.2 mmol) in MeOH (1 mL). Stir for 30 minutes to allow imine formation.

  • Addition: Add the carboxylic acid (0.2 mmol) and finally the isocyanide (0.2 mmol).

  • Reaction: Shake/stir at room temperature for 24 hours.

  • Scavenging (Solid Phase): To avoid aqueous workup for libraries, add polymer-supported scavengers (e.g., PS-Trisamine) to remove unreacted acid/aldehyde.

  • Isolation: Filter off the resin and concentrate. The product is usually the peptidomimetic benzoxaborole.

Ugi_Workflow Inputs Amine + Acid + Isocyanide + 2-Formylphenylboronic Acid Imine Imine Formation (30 min, MeOH) Inputs->Imine Addition Alpha-Addition & Mumm Rearrangement Imine->Addition Product Benzoxaborole Peptidomimetic Addition->Product

Figure 3: Ugi-4CR workflow for benzoxaborole libraries.

Analytical & Quality Control Data

Handling boron compounds requires specific analytical considerations.

ParameterObservation / RequirementNotes
TLC Behavior Streaking is common on Silica.Use 5-10% MeOH in DCM. Add 1% Acetic Acid to reduce streaking.
Mass Spectrometry Distinctive Isotope Pattern.Boron has two isotopes:

(20%) and

(80%). Look for the "M" and "M-1" peak cluster.
HPLC Purity Broad peaks possible.Use acidic mobile phases (0.1% Formic Acid or TFA) to keep the borole in the neutral form.
Solubility Soluble in DMSO, MeOH, EtOH.Poor solubility in non-polar solvents (Hexane, pure DCM).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Cyclization pH not low enough during workup.Ensure pH < 2 during the quench step. Stir longer (1h) in acidic media.
Pinacol Ester Persists In Pd-catalyzed route, pinacol is not hydrolyzed.Treat the crude pinacol ester with

/

or stronger acid (HCl/Acetone) to cleave the ester.
Low Yield (Ugi) Steric hindrance or solvent choice.Switch from MeOH to TFE (Trifluoroethanol) to accelerate the Ugi reaction.
Protodeboronation High temperature or strong base.Avoid refluxing in strongly basic aqueous solutions for extended periods.

References

  • Zhang, J., et al. (2013). "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry. Link

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. Link

  • Molander, G. A., et al. (2010). "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides." Journal of the American Chemical Society.[2] Link

  • Dömling, A., et al. (2010).[3] "Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids." Journal of Organic Chemistry. Link

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications."[4] Journal of Organometallic Chemistry. Link

  • Glenmark Pharmaceuticals. (2019). "Process for the preparation of Tavaborole." US Patent Application US20190023724A1. Link

Sources

1,3-dihydro-2,1-benzoxaborole-1,5-diol for biosensing applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3-dihydro-2,1-benzoxaborole-1,5-diol for Next-Generation Biosensing

Abstract

This technical guide details the utility of This compound (hereafter referred to as 5-hydroxy-benzoxaborole ) in the development of physiological biosensors. Unlike traditional phenylboronic acid (PBA) derivatives, the benzoxaborole scaffold exhibits a constrained five-membered oxaborole ring, resulting in a significantly lower pKa (~7.2–7.4).[1] This unique physicochemical property allows for high-affinity reversible covalent binding with cis-diols (glucose, sialic acid) at neutral physiological pH without the need for alkaline buffers. This document provides mechanistic insights, validated protocols for optical glucose sensing, and workflows for sialic acid detection in hypoxic tumor microenvironments.

The Chemical Advantage: Mechanism of Action

The primary limitation of standard phenylboronic acid (pKa ~8.[1]8) in biosensing is its poor binding affinity at the physiological pH of blood or cytoplasm (pH 7.4). At this pH, PBA exists primarily in its trigonal, neutral form, which binds sugars weakly.

The Benzoxaborole Solution: The 5-hydroxy-benzoxaborole molecule incorporates a strained five-membered ring containing oxygen, boron, and carbon.

  • Ring Strain & pKa Modulation: The geometric strain on the oxaborole ring increases the Lewis acidity of the boron center. This facilitates the addition of a hydroxyl ion (ionization) at a lower pH (pKa ~7.2), stabilizing the tetrahedral boronate anion which is the active binding species for saccharides.

  • The "Spring-Load" Effect: Upon binding a 1,2- or 1,3-diol (like glucose), the ring strain is partially relieved, energetically favoring the complex formation.

  • Dual Functionality: The 1-hydroxyl group (on Boron) acts as the sensing element, while the 5-hydroxyl group (on the benzene ring) serves as a chemical handle for surface immobilization (e.g., onto gold electrodes or optical fibers) without interfering with the binding pocket.

Benzoxaborole_Mechanism Trigonal Neutral Trigonal Form (Low Affinity) Tetrahedral Anionic Tetrahedral Form (Active Species) Trigonal->Tetrahedral pH > 7.2 (Ionization) Complex Boronate-Diol Complex (Signal Generation) Tetrahedral->Complex + cis-Diol (Glucose/Sialic Acid) Complex->Tetrahedral Reversible

Figure 1: The equilibrium shift of benzoxaborole at physiological pH, enabling direct sensing.

Application Workflow 1: Optical Glucose Sensing (ARS Displacement)

The Alizarin Red S (ARS) displacement assay is the gold standard for characterizing boronic acid binding. ARS is a catechol dye that fluoresces weakly when free but strongly (or changes color) when bound to the boronate. Glucose, having a higher affinity for the benzoxaborole than ARS, displaces the dye, causing a measurable signal change.

Materials Required
  • Analyte: 5-hydroxy-benzoxaborole (Stock: 10 mM in DMSO).

  • Reporter: Alizarin Red S (ARS) (Stock: 1 mM in DI water).

  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.

  • Target: D-Glucose (0–20 mM range).

  • Equipment: Fluorescence Microplate Reader (Excitation: 495 nm, Emission: 570 nm).

Protocol
  • Complex Formation (The "Sensor" State):

    • Dilute 5-hydroxy-benzoxaborole to a final concentration of 200 µM in PBS (pH 7.4).

    • Add ARS to a final concentration of 20 µM .

    • Note: A 10:1 ratio of Borole:Dye is critical to ensure all dye is bound initially, maximizing the baseline signal.

    • Incubate for 15 minutes at 25°C. The solution should turn a distinct orange-red (or show high fluorescence).

  • Titration:

    • Prepare a serial dilution of D-Glucose in PBS (0, 1, 2, 5, 10, 20 mM).

    • Add 100 µL of the Pre-formed Complex (Step 1) to a 96-well plate.

    • Add 100 µL of the Glucose standards to the wells.

  • Measurement:

    • Incubate for 10 minutes at room temperature.

    • Measure Fluorescence Intensity (

      
      ).
      
    • Data Processing: Calculate Relative Fluorescence Change using:

      
      
      Where 
      
      
      
      is the fluorescence of the complex with 0 mM glucose.
Validation Criteria (Self-Check)
  • Control: Run a parallel assay using Phenylboronic Acid (PBA). At pH 7.4, PBA should show <10% of the displacement signal compared to benzoxaborole due to its inability to ionize (pKa 8.8).

  • Linearity: The response should be linear between 0–10 mM glucose (physiologically relevant range).

Application Workflow 2: Sialic Acid Detection in Tumor Microenvironments

Sialic acid (SA) is a cell-surface marker often overexpressed in cancer. Unlike glucose, SA binding to benzoxaboroles is highly pH-dependent, favoring acidic conditions (pH 5.5–6.5) typical of hypoxic tumors.

Mechanism

At acidic pH (pH < pKa), the benzoxaborole interacts with the


-hydroxyacid moiety of sialic acid.[2][3] This unique selectivity allows the sensor to distinguish SA from other sugars in acidic extracellular environments.
Protocol: Surface Immobilization & Electrochemical Detection

This protocol utilizes the 5-hydroxyl group to tether the molecule to an electrode, leaving the boron center free to capture sialic acid.

Step 1: Surface Activation

  • Use a Gold (Au) Electrode. Clean via cyclic voltammetry in 0.5 M H2SO4.

  • Incubate the electrode in a solution of Cystamine (10 mM) for 2 hours to form a self-assembled monolayer (SAM) with amine termini.

  • Treat the surface with Epichlorohydrin (5% v/v in basic buffer) for 1 hour to generate surface epoxide groups.

Step 2: Benzoxaborole Conjugation

  • Dissolve 5-hydroxy-benzoxaborole (5 mM) in Carbonate Buffer (pH 9.5). High pH is needed here only to deprotonate the phenolic 5-OH for nucleophilic attack.

  • Immerse the epoxide-activated electrode in this solution for 4 hours.

  • Rinse thoroughly with PBS (pH 7.4) to remove unbound ligands.

Step 3: Sensing (Impedance Spectroscopy)

  • Electrolyte: 5 mM [Fe(CN)6]3-/4- in PBS adjusted to pH 6.0 (mimicking tumor acidity).

  • Measurement: Perform Electrochemical Impedance Spectroscopy (EIS).

    • Frequency range: 0.1 Hz to 100 kHz.

    • Amplitude: 5 mV.

  • Addition of Analyte: Add Sialic Acid (0–500 µM).

  • Readout: Binding of negatively charged Sialic Acid to the surface increases the charge transfer resistance (

    
    ) due to electrostatic repulsion of the ferricyanide probe.
    

Sialic_Workflow Start Gold Electrode Step1 1. Amine SAM Formation (Cystamine) Start->Step1 Step2 2. Epoxide Activation (Epichlorohydrin) Step1->Step2 Step3 3. Ligand Conjugation (5-OH Nucleophilic Attack) Step2->Step3 Step4 4. Analyte Binding (Sialic Acid @ pH 6.0) Step3->Step4 Readout EIS Measurement (Rct Increase) Step4->Readout

Figure 2: Step-by-step fabrication of a Sialic Acid electrochemical sensor.

Summary of Key Parameters

ParameterPhenylboronic Acid (PBA)5-Hydroxy-Benzoxaborole Implications for Biosensing
pKa ~8.8~7.2 – 7.4 Benzoxaborole functions at physiological pH without buffers.
Binding pH Alkaline (>8.5)Neutral (7.4) or Acidic (5.5) Enables in vivo monitoring and tumor microenvironment targeting.
Affinity (Glucose) Low (

)
High (

)
Superior sensitivity for diabetes management.
Selectivity Prefers FructoseTunable Enhanced glucose specificity; unique Sialic Acid binding at low pH.

References

  • Benzoxaborole pKa and Ring Strain: Title: Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.[1] Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Glucose Sensing Mechanism (ARS Assay): Title: Benzoxaboroles and Boronic Acids for Sensing Applications. Source: University of Bath Research Portal. URL:[Link]

  • Sialic Acid Binding Specifics: Title: Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • General Biosensing Reviews: Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors.[4][5] Source: Biosensors (MDPI/NIH). URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing 1,3-dihydro-2,1-benzoxaborole-1,5-diol synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol (also referred to as 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol).

This guide prioritizes the Lithiation-Borylation route via a Bis-THP Protected Precursor , as this pathway offers the highest convergent yield by minimizing purification steps and leveraging a "global deprotection-cyclization" cascade.

Topic: High-Yield Synthesis of this compound Ticket ID: BZX-OPT-05OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Directive: Optimized Synthetic Workflow

The most common failure mode in synthesizing 5-hydroxy-benzoxaboroles is the improper handling of the phenolic hydroxyl group during metalation. The "naked" phenol consumes organolithium reagents and leads to heterogeneous mixtures.

The Solution: A Global Protection Strategy using Tetrahydropyranyl (THP) ethers. This allows for a clean lithiation and a single-step acidic deprotection that triggers spontaneous cyclization to the benzoxaborole.

The Reaction Scheme (Visualized)

The following diagram outlines the optimized "Happy Path" for the synthesis.

Benzoxaborole_Synthesis Start Start: 2-Bromo-5-hydroxybenzyl alcohol Step1 Step 1: Global Protection (DHP, p-TsOH, DCM) Start->Step1 Inter1 Intermediate A: Bis-THP Ether Step1->Inter1 Yield >95% Step2 Step 2: Cryogenic Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Strict Anhydrous Inter2 Intermediate B: Lithiated Species Step2->Inter2 Li-Halogen Exchange Step3 Step 3: Borylation (B(OiPr)3 or B(OMe)3) Inter2->Step3 Electrophilic Trapping Step4 Step 4: Acidic Hydrolysis (6M HCl, RT) Step3->Step4 One-pot Final Target: This compound Step4->Final Global Deprotection & Cyclization

Figure 1: The optimized lithiation-borylation workflow utilizing a bis-THP protection strategy to prevent proton quenching.

Detailed Protocol & Causality

Why we do what we do: A step-by-step breakdown.

Phase A: Global Protection (The Shield)

Objective: Mask both the benzyl alcohol and the phenolic hydroxyl to prevent deprotonation by n-BuLi.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP) [2.5 equiv], p-Toluenesulfonic acid (cat.), DCM.

  • Critical Insight: Use DHP. Unlike Benzyl (Bn) or Methyl (Me) ethers, THP groups are cleaved under the exact same acidic conditions required to hydrolyze the boronate ester and close the oxaborole ring. This saves two purification steps.

Phase B: Lithiation-Borylation (The Forge)

Objective: Install the boron atom via Lithium-Halogen exchange.

  • Reagents: n-BuLi (1.1 equiv), Triisopropyl borate (1.2 equiv), THF (anhydrous).

  • Protocol:

    • Cool the Bis-THP intermediate in THF to -78°C .

    • Add n-BuLi dropwise.[1][2] Rate Control: Maintain internal temp < -70°C.

    • Wait time: Stir for 30-45 mins. (Too short = incomplete exchange; Too long = scrambling).

    • Add B(OiPr)3 rapidly.

    • Allow to warm to Room Temperature (RT) over 2 hours.

Phase C: The "Cascade" Workup

Objective: Remove protecting groups and form the ring.

  • Reagents: 6M HCl (aq).

  • Mechanism: The acid cleaves the acetals (THP) to restore the alcohols. The free benzylic alcohol then intramolecularly attacks the boronic acid (Lewis acid-base interaction) to form the thermodynamically stable oxaborole ring.

  • Optimization Tip: Do not use base workup first. Go directly to acid.

Troubleshooting Guide (FAQs)

Issue 1: Low Yield / Recovery of Starting Material

Symptom: NMR shows unreacted aryl bromide after workup. Root Cause: "Wet" lithiation or insufficient deprotonation time. Diagnostic:

  • Did the solution turn yellow/orange upon n-BuLi addition? (Good).

  • Did it stay colorless? (Bad - likely moisture quenched the Li).

Troubleshooting Logic Tree:

Troubleshooting_Yield Problem Problem: Low Yield Check1 Check 1: Moisture Control Problem->Check1 Check2 Check 2: Lithiation Temp Check1->Check2 Passed Action1 Dry THF over Na/Benzophenone Check N2/Ar lines Check1->Action1 Failed Check3 Check 3: Borate Trapping Check2->Check3 Passed Action2 Ensure Internal Temp < -70°C Use Acetone/Dry Ice Slurry Check2->Action2 Failed Action3 Switch to B(OiPr)3 (Less moisture sensitive than B(OMe)3) Check3->Action3

Figure 2: Logic flow for diagnosing low yields during the metalation step.

Issue 2: Protodeboronation (Loss of Boron)

Symptom: Product is 3-hydroxybenzyl alcohol (boron is gone). Root Cause: Hydrolysis conditions were too harsh or prolonged heating in acid. Fix:

  • Benzoxaboroles are generally stable, but electron-rich rings (like the 5-hydroxy variant) are more susceptible to C-B bond cleavage.

  • Adjustment: Lower HCl concentration to 1M or 2M. Monitor reaction by TLC. Stop immediately upon disappearance of the boronate ester spot.

Issue 3: Product is "Stuck" in Water Phase

Symptom: Low mass recovery after extraction. Root Cause: 1,5-diols are highly polar and amphiphilic. Fix:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use THF:EtOAc (1:1) or n-Butanol for extraction, not just pure EtOAc or DCM.

  • pH Control: Ensure the pH is roughly 2-3. If the pH is neutral (7-8), the benzoxaborole may exist as the boronate anion (water-soluble). It must be protonated to extract.

Data & Specifications

Solubility Profile & Purification

Benzoxaboroles exhibit unique solubility due to the B-OH moiety.

SolventSolubility (RT)Application
Water Moderate (pH dependent)Recrystallization (Best Method)
DCM LowNot recommended for extraction
EtOAc GoodStandard extraction solvent
THF ExcellentReaction solvent
Toluene LowAnti-solvent for precipitation

Recommended Purification Protocol:

  • Concentrate organic extracts to a crude solid.

  • Dissolve in minimal boiling water.

  • Allow to cool slowly to 4°C.

  • Benzoxaboroles often crystallize as white needles.

  • Note: If oiling occurs, seed with a crystal from a previous batch or scratch the glass.

Comparison of Boron Sources
ReagentProsConsRecommendation
B(OMe)3 Cheap, reactiveHighly moisture sensitive, hydrolyzes fastUse only if fresh
B(OiPr)3 Slower hydrolysis, cleanerMore expensive, viscousPreferred
B2Pin2 Stable, solidRequires oxidative cleavage or harsh hydrolysisAvoid for this route

References & Authority

  • Benzoxaborole Chemistry Overview:

    • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Lithiation-Borylation Methodology:

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Tavaborole (AN2690) Synthesis (Analogous Chemistry):

    • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[3] Journal of Medicinal Chemistry. Link

  • Protecting Group Strategies:

    • Tomsho, J. W., et al. (2014).[4] The unique chemistry of benzoxaboroles: Current and emerging applications. Bioorganic & Medicinal Chemistry. Link

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for n-Butyllithium and Organoboron compounds before use. n-BuLi is pyrophoric.

Sources

Benzoxaborole Purification: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Overcoming Purification Challenges in Benzoxaborole Synthesis

Core Concept: The "Chameleon" Nature of Benzoxaboroles

Before troubleshooting, you must understand the species you are handling. Benzoxaboroles are not static molecules; they exist in a rapid hydrolytic equilibrium between the closed (cyclic hemiester) and open (boronic acid) forms.[1]

  • The Closed Form (Preferred): Usually thermodynamically favored at neutral/acidic pH due to the formation of the 5-membered oxaborole ring.

  • The Open Form: Becomes significant at high pH or with specific ring strains.

  • Lewis Acidity: The boron atom has an empty

    
    -orbital, making it a Lewis acid. This is the root cause of most purification failures (tailing on silica, non-specific binding).
    

Troubleshooting Module: Chromatography Challenges

Q: Why does my benzoxaborole streak or "tail" severely on silica gel, leading to poor separation?

A: This is a classic Lewis Acid-Base interaction. Standard silica gel contains surface silanol groups (


) which act as weak Lewis bases. The empty 

-orbital of the boron atom in your benzoxaborole coordinates with these silanols. This reversible binding slows down the molecule's transit through the column non-uniformly, causing "streaking" or "tailing."

Corrective Protocol: Acidified Silica Chromatography To suppress this ionization and coordination, you must lower the pH of the stationary phase.

  • Mobile Phase Prep: Add 0.5% to 1.0% Acetic Acid (AcOH) to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH).

  • Column Pre-treatment: Flush the column with the acidified mobile phase before loading your sample. This protonates the surface silanols, reducing their ability to coordinate with the boron.

  • Loading: Load the sample in a minimum amount of DCM or the mobile phase (with acid).

  • Elution: Run the gradient. The acid keeps the benzoxaborole in its neutral, closed form, resulting in sharper bands.

Warning: Avoid amine modifiers (like Triethylamine) unless you are sure your specific derivative is stable. Amines can form boronate complexes, altering retention times unpredictably.

Troubleshooting Module: Stability & Yield Loss

Q: I treated my crude mixture with NaOH during workup, and my product disappeared. NMR shows a des-boronated aromatic ring. What happened?

A: You likely triggered Protodeboronation . While benzoxaboroles are generally more stable to oxidation than phenylboronic acids, they are susceptible to C-B bond cleavage under basic conditions, especially if metal contaminants (Pd, Cu from coupling reactions) are present.

Mechanism:

  • Base (

    
    ) attacks the Boron, forming a tetrahedral anionic boronate species.
    
  • If the aromatic ring has electron-withdrawing groups or if metals are present, the C-B bond cleaves, replacing the Boron with a Proton (Ipso-substitution).

Corrective Protocol: pH-Controlled Workup Avoid strong bases. Use this "Gentle Swing" workup:

  • Quench: Dilute reaction with

    
     (sat. aq) or dilute 
    
    
    
    (to pH ~5-6).
  • Extraction: Extract immediately with EtOAc or DCM.

  • Wash: Wash organic layer with Brine (avoid basic bicarb washes if the compound is sensitive).

  • Drying: Dry over

    
     (mild) rather than 
    
    
    
    (which can sometimes be slightly Lewis acidic/basic depending on prep).

Troubleshooting Module: Recrystallization (The "Oiling Out" Issue)

Q: My compound oils out instead of crystallizing. What solvent systems work for benzoxaboroles?

A: Benzoxaboroles have a "bipolar" personality—a polar head (boron/hydroxyl) and a lipophilic tail (aromatic ring). "Like dissolves like" often fails here. You need a system that accommodates both.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Best ForNotes
Acetone / Water 9:1 to 5:1General PurposeDissolve in warm acetone; add water dropwise until turbid. Cool slowly.
Acetonitrile / Water VariablePolar DerivativesExcellent for removing inorganic salts.
Toluene / Heptane 1:1 to 1:3Lipophilic AnalogsGood for removing non-polar impurities.
DCM / Hexanes 1:5Quick PrecipitationOften leads to amorphous powder rather than crystals (good for initial cleanup).

Visual Guide: Purification Decision Logic

The following diagram illustrates the critical decision pathways for purifying crude benzoxaborole mixtures, integrating the stability and chemical property constraints discussed above.

Benzoxaborole_Purification Start Crude Benzoxaborole Mixture PurityCheck Assess Purity (LCMS/NMR) Start->PurityCheck HighImpurity High Impurity Content (<85%) PurityCheck->HighImpurity LowImpurity Low Impurity Content (>85%) PurityCheck->LowImpurity Chromatography Silica Chromatography HighImpurity->Chromatography AdditiveCheck Add 1% Acetic Acid to Mobile Phase? Chromatography->AdditiveCheck Tailing Severe Tailing / Poor Separation AdditiveCheck->Tailing No SharpBands Sharp Bands / Good Recovery AdditiveCheck->SharpBands Yes Tailing->AdditiveCheck Retry with Acid PureProduct Pure Benzoxaborole SharpBands->PureProduct Crystallization Recrystallization LowImpurity->Crystallization SolventChoice Select Solvent System Crystallization->SolventChoice SolventChoice->PureProduct Acetone/Water or Toluene/Heptane

Figure 1: Decision tree for benzoxaborole purification, emphasizing the necessity of acidic additives in chromatography to prevent Lewis acid-mediated tailing.

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. 2

  • Tomsho, J. W., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. 3[2][4][5][6][7][8][9]

  • Gravel, M., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. 7[2][4][5][6][7][8][9][10][11]

  • Wikipedia. Protodeboronation. 12

Sources

Improving solubility of 1,3-dihydro-2,1-benzoxaborole-1,5-diol for assays

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Formulation Guide[1][2]

Compound: 1,3-dihydro-2,1-benzoxaborole-1,5-diol (Also known as 5-hydroxy-2,1-benzoxaborole) Chemical Class: Benzoxaborole (Boron-heterocycle) Primary Challenge: Poor aqueous solubility and specific buffer incompatibilities due to Lewis acidity.[1]

Introduction: The Boron Chemistry Paradox

As a researcher working with This compound , you are likely facing a specific paradox: the compound is hydrophilic enough to be polar but hydrophobic enough to crash out of aqueous buffers at neutral pH.[1]

Unlike standard organic small molecules, this compound is a Lewis Acid (due to the empty p-orbital on the boron atom). It does not follow standard Lipinski solubility rules. Its solubility is governed by an equilibrium between its neutral trigonal form (poorly soluble) and its anionic tetrahedral form (highly soluble).[1]

This guide provides a self-validating protocol to stabilize this equilibrium for reproducible bioassays.

Module 1: Stock Solution Preparation (The Foundation)

Do not attempt to dissolve the solid directly in aqueous buffer. The hydration kinetics are slow, and the compound will form a gummy precipitate that is difficult to re-solubilize.

Protocol: The "Dry-First" DMSO Method
  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, as boron can sometimes leach plasticizers or stick to walls).[1]

  • Primary Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM to 100 mM .[1]

    • Why: DMSO disrupts the intermolecular hydrogen bonding (dimerization) typical of benzoxaboroles.

  • Sonicate: Sonicate at 35-40 kHz for 5 minutes at room temperature. The solution should be perfectly clear.

  • Storage: Aliquot immediately into small volumes (e.g., 20-50 µL) and store at -20°C.

    • Caution: Avoid repeated freeze-thaw cycles.[1] Benzoxaboroles can form anhydrides (trimers) upon repeated drying/freezing cycles in the presence of trace moisture.

Solvent Compatibility Table
SolventSolubility RatingSuitability for StockNotes
DMSO High (>100 mM)Recommended Standard for bioassays.[1]
Ethanol ModerateCautionRapid evaporation alters concentration.[1]
Water (pH 7) Low (< 2 mg/mL)NO Kinetic crash-out risk.[1]
Water (pH > 9) HighNO Promotes rapid oxidation/degradation.[1]

Module 2: Aqueous Dilution & Buffer Selection (The Critical Step)

This is where 90% of experiments fail.[1] The interaction between the boron atom and your buffer components determines success.

The "No-Tris" Rule

CRITICAL WARNING: Never use Tris (Tris(hydroxymethyl)aminomethane) buffer.

  • Mechanism: The 1,2-aminoalcohol motif in Tris acts as a bidentate ligand.[1] It covalently binds to the boron atom, forming a stable oxazolidinoboronate complex .

  • Result: This effectively sequesters your drug, lowering the free concentration available for your target (enzyme/cell) and altering the compound's pKa.

Recommended Buffers
  • PBS (Phosphate Buffered Saline): Excellent.[1] Non-interfering.

  • HEPES: Good, but ensure it is free of carbohydrate contaminants.[1]

  • MOPS: Excellent alternative to HEPES.[1]

Visualizing the Interference Mechanism

TrisInterference Benz Benzoxaborole (Active Drug) Complex Oxazolidinoboronate (Inactive/Sequestered) Benz->Complex Competitive Complexation Target Biological Target (Enzyme/Cell) Benz->Target Desired Binding Tris Tris Buffer (1,2-aminoalcohol) Tris->Complex Chelation

Figure 1: Mechanism of Tris interference.[1] The buffer competes with the biological target for the boron center.

Module 3: Advanced Formulation (Rescue Protocols)

If your assay requires high concentrations (>100 µM) and you observe precipitation (turbidity) upon dilution into aqueous media, use the Cyclodextrin Trap .

Why Cyclodextrins?

Benzoxaboroles have a hydrophobic aromatic ring that fits perfectly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This increases solubility by up to 1000-fold without chemically modifying the drug.

Protocol: HP-β-CD Assisted Solubilization
  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in your assay buffer (e.g., PBS).[1]

  • Dilution Step:

    • Take your DMSO stock (e.g., 50 mM).[1]

    • Dilute it into the 20% HP-β-CD solution first, NOT into pure water.[1]

    • Incubate/shake for 15 minutes at Room Temp.

  • Final Dilution: Dilute this intermediate mix into your final assay wells.

    • Target: Final HP-β-CD concentration in assay should be 0.1% - 2%.[1]

Module 4: Troubleshooting & FAQs

Q1: My compound precipitates when I add the DMSO stock to the media. Why?

A: This is "solvent shock."[1] When a small volume of DMSO hits a large volume of water, the local solubility drops instantly.

  • Fix: Use "Step-down dilution."[1] Dilute DMSO stock 1:10 into a 50/50 DMSO/Water mix, then dilute that into the final buffer. Or, use the Cyclodextrin method (Module 3).

Q2: The IC50 shifts dramatically when I change pH. Is this normal?

A: Yes. The pKa of the boron center is typically around 7.2–7.5.

  • pH < 7.0: The compound is neutral (Trigonal). It penetrates cells better but is less soluble.[1]

  • pH > 8.0: The compound is anionic (Tetrahedral). It is highly soluble but cell permeability drops.[1]

  • Recommendation: Standardize assay pH strictly at 7.4 to maintain a consistent ratio of species.

Q3: Can I use Sorbitol or Glucose in the media?

A: Caution is required. Benzoxaboroles bind to cis-diols (like those in sugars). High concentrations of glucose (e.g., in DMEM high glucose) can shift the equilibrium.

  • Fix: If possible, use low-glucose media or run a control arm with phenylboronic acid to quantify the "sugar sink" effect.[1]

Q4: Is the compound light sensitive?

A: Generally no, but it is sensitive to oxidation by peroxides. Ensure your DMSO is fresh and does not contain peroxide contaminants.[1]

Summary Workflow

Workflow Start Solid Compound (this compound) Stock Dissolve in Anhydrous DMSO (50-100 mM) Start->Stock Check Check Assay Buffer Stock->Check Tris Buffer contains Tris? Check->Tris Stop STOP: Change Buffer (Use PBS/HEPES) Tris->Stop Yes Dilution Aqueous Dilution Strategy Tris->Dilution No Direct Direct Dilution (< 50 µM final) Dilution->Direct Low Conc CD Cyclodextrin (HP-β-CD) (> 50 µM final) Dilution->CD High Conc Assay Ready for Assay (pH 7.4) Direct->Assay CD->Assay

Figure 2: Decision tree for solubilization and buffer selection.

References

  • Adamczyk-Woźniak, I., et al. (2015).[1] "Benzoxaboroles – Old compounds with new applications."[1][2] Journal of Organometallic Chemistry. Link

    • Supports: General chemistry, stability, and equilibrium properties of benzoxaboroles.[1][3]

  • Tomsho, J. W., et al. (2012).[1] "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link

    • Supports: pKa values (approx 7.3 for parent)
  • Li, K., et al. (2019).[1][4] "Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid."[1][4] Organic & Biomolecular Chemistry. Link[4]

    • Supports: The mechanism of Tris interference (oxazolidinoboronate form
  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

    • Supports: Use of HP-β-CD for solubilizing hydrophobic aromatics.[1]

Sources

Technical Support Center: Overcoming Resistance to Benzoxaborole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Benzoxaborole Resistance Mechanisms & Assay Optimization Audience: Drug Discovery Scientists, Microbiologists, Lead Optimization Teams

Introduction: The Benzoxaborole Paradox

Benzoxaboroles (e.g., Tavaborole, AN2690) represent a unique class of antifungals that target Leucyl-tRNA synthetase (LeuRS) .[1][2] Unlike azoles or echinocandins, they do not target the cell wall or membrane directly. Instead, they exploit a "Trojan Horse" mechanism: the boron atom in the benzoxaborole ring forms a reversible covalent adduct with the 2',3'-cis-diol of the tRNA^Leu 3'-terminal adenosine. This adduct traps the tRNA in the editing site of LeuRS, locking the enzyme in a non-productive conformation and halting protein synthesis.[3][4][5]

The Challenge: Resistance arises not through target deletion, but through subtle steric or electrostatic shifts within the editing domain (CP1) that prevent this trapping mechanism without destroying the enzyme's essential aminoacylation function.

This guide provides troubleshooting workflows for assaying these compounds and strategies for characterizing and overcoming resistance.

Module 1: Diagnostic & Assay Troubleshooting

FAQ 1: Why are my MIC values inconsistent or higher than reported?

Diagnosis: Benzoxaborole efficacy is highly sensitive to assay conditions due to the reversible nature of the boron-tRNA adduct.

Potential CauseMechanism of InterferenceTroubleshooting Protocol
pH Instability The boron-tRNA adduct is pH-sensitive. Acidic environments can destabilize the tetrahedral boronate complex.Validate Media pH: Ensure media (e.g., RPMI 1640) is buffered to pH 7.0–7.2 with MOPS. Avoid unbuffered YPD for MIC determination.
Albumin Binding Benzoxaboroles can exhibit high protein binding, reducing free drug concentration.Serum Shift Assay: Run MICs in the presence and absence of 50% human serum. If MIC shifts >4-fold, protein binding is the culprit.
Inoculum Effect High cell density increases the pool of intracellular tRNA^Leu, potentially outcompeting the drug.Standardize Inoculum: Strictly adhere to CLSI M38-A2 guidelines (

CFU/mL). Do not eyeball turbidity.
FAQ 2: My time-kill curves show a "static" rather than "cidal" effect. Is the drug failing?

Technical Insight: Benzoxaboroles are primarily fungistatic . They halt growth by starving the cell of charged Leu-tRNA^Leu.

  • Observation: You will see a plateau in OD600 or CFU counts, not a rapid drop.

  • Action: To assess cidal activity, you must evaluate Minimum Fungicidal Concentration (MFC) by plating out the MIC wells. Do not expect rapid lysis as seen with echinocandins.

Module 2: Characterizing Resistance Mechanisms

Workflow: Distinguishing Target-Based vs. Efflux-Mediated Resistance

If you isolate a resistant mutant (e.g., Candida albicans or Trichophyton rubrum with MIC > 8 µg/mL), follow this logic gate to identify the mechanism.

Step 1: The Efflux Screen (Quick Filter)

Benzoxaboroles are small molecules, but can still be substrates for broad-specificity pumps (e.g., CDR1/CDR2).

  • Protocol: Measure MIC in the presence of sub-inhibitory concentrations of an efflux pump inhibitor (e.g., PAβN or CCCP ).

  • Result Interpretation:

    • MIC drops >4-fold: Resistance is likely efflux-mediated.

    • MIC Unchanged: Resistance is likely target-based (LeuRS mutation).

Step 2: Sequencing the "Hotspots" (The Definitive Test)

Resistance is overwhelmingly mapped to the CP1 Editing Domain of the CDC60 gene (encoding cytoplasmic LeuRS).

  • Target Region: Sequence the region corresponding to the editing pocket.

  • Key Residues to Check:

    • T219, D487: Mutations here often destabilize the "closed" conformation required for drug trapping.

    • Asp487 (D487): A hotspot. D487N/G mutations prevent electrostatic stabilization of the drug-tRNA complex.

Visualizing the Resistance Logic

Benzoxaborole_Resistance Start Resistant Isolate Identified (MIC > 8 µg/mL) EffluxTest Step 1: Efflux Screen (Add PAβN/CCCP) Start->EffluxTest MIC_Drop MIC Decreases (>4-fold) EffluxTest->MIC_Drop MIC_Stable MIC Unchanged EffluxTest->MIC_Stable Efflux_Mech Mechanism: Efflux Pump Overexpression (Low Probability for Benzoxaboroles) MIC_Drop->Efflux_Mech Seq_Target Step 2: Sequence CDC60 (LeuRS) MIC_Stable->Seq_Target Mutation_Found Mutation in CP1 Domain (e.g., D487, T219) Seq_Target->Mutation_Found No_Mutation No CP1 Mutation Seq_Target->No_Mutation Target_Mech Mechanism: LeuRS Editing Site Alteration (Prevents tRNA Trapping) Mutation_Found->Target_Mech Unknown Investigate: Gene Amplification or Stress Response Pathways No_Mutation->Unknown

Figure 1: Diagnostic workflow for characterizing benzoxaborole resistance in fungal isolates.

Module 3: Experimental Protocols

Protocol A: The tRNA Trapping Assay (Mechanism Confirmation)

This is the "gold standard" assay to confirm if a compound functions via the benzoxaborole mechanism or if a mutant is resistant to trapping.

Principle: The drug forms a covalent adduct with tRNA^Leu.[5][6] This adduct is stable on filter pads, retaining radiolabeled leucine on the tRNA despite washing.

Materials:

  • Purified LeuRS (Wild Type and Mutant).

  • Total tRNA (yeast) or in vitro transcribed tRNA^Leu.

  • [³H]-Leucine or [¹⁴C]-Leucine.

  • TCA (Trichloroacetic acid).

Procedure:

  • Aminoacylation: Incubate LeuRS, tRNA, ATP, and [³H]-Leucine to generate [³H]-Leu-tRNA^Leu.

  • Trapping Reaction: Add Benzoxaborole (10x IC50) to the reaction mixture.

  • Incubation: Incubate at 25°C for 20 minutes.

  • Precipitation: Quench with 5% cold TCA. The [³H]-Leu-tRNA-Drug complex precipitates.

  • Filtration: Filter through glass fiber filters and wash with cold TCA.

  • Quantification: Measure radioactivity.

    • Wild Type + Drug: High CPM (Drug traps the radiolabeled tRNA on the enzyme).

    • Resistant Mutant + Drug: Low CPM (Drug fails to trap; tRNA is released/hydrolyzed).

Module 4: Overcoming Resistance

Strategy 1: Structural Modification (Medicinal Chemistry)

Resistance often occurs because the mutation (e.g., D487N) removes a hydrogen bond or electrostatic interaction that stabilizes the boron-tRNA adduct.

  • Solution: C-6/C-7 Modifications. Adding extensions (e.g., aminomethyl groups) to the benzoxaborole ring can create new anchor points within the editing pocket, bypassing the mutated residue.

Strategy 2: Combination Therapy

Since benzoxaboroles target protein synthesis, they can be synergistic with agents that increase cell permeability or stress.

Partner Drug ClassRationaleExpected Outcome
Efflux Inhibitors Even if efflux is minor, blocking pumps increases intracellular residence time of the benzoxaborole.Reduced MIC in "low-level" resistant strains.
Membrane Active Agents (e.g., Amphotericin B)Perturbing the membrane aids benzoxaborole entry and adds oxidative stress.Synergistic killing; prevents resistance emergence.
Visualizing the Mechanism of Action vs. Resistance

MOA_vs_Resistance cluster_0 Wild Type LeuRS (Susceptible) cluster_1 Mutant LeuRS (Resistant) LeuRS_WT LeuRS Editing Domain Complex Covalent Adduct Trapped tRNA LeuRS_WT->Complex Binds Drug Benzoxaborole Drug->Complex Boron-Diol Bond tRNA tRNA-Leu tRNA->Complex 3' End Inhibition Protein Synthesis Halted Complex->Inhibition LeuRS_Mut LeuRS (D487N) No_Bind Steric/Electrostatic Clash LeuRS_Mut->No_Bind Drug_R Benzoxaborole Drug_R->No_Bind Escape tRNA Released No_Bind->Escape Growth Protein Synthesis Continues Escape->Growth

Figure 2: Molecular mechanism of tRNA trapping vs. resistance-conferring mutations.

References

  • Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[2][6] Science, 316(5832), 1759-1761. Link

  • Curnow, A. W., et al. (2011). "Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap." Nucleic Acids Research, 39(15), 6761-6768. Link

  • Zhang, J., et al. (2015). "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism."[2] ACS Chemical Biology, 10(11), 2468-2479. Link

  • Eleftheriadis, N., et al. (2017). "In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum." Antimicrobial Agents and Chemotherapy, 61(12), e01275-17. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard – Second Edition." CLSI document M38-A2. Link

Sources

Troubleshooting leucyl-tRNA synthetase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers conducting Leucyl-tRNA Synthetase (LeuRS) inhibition assays. It moves beyond generic advice to address the specific kinetic and biochemical nuances of this enzyme, particularly its editing domain and tRNA interactions.

Current Status: Operational Lead Scientist: Senior Application Specialist Scope: Aminoacylation Assays, ATP-PPi Exchange, Kinetic Characterization

The Mechanism & Inhibition Landscape

Before troubleshooting, you must visualize where your assay is failing. LeuRS catalyzes a two-step reaction. Most failures occur because the assay design isolates one step while the inhibitor affects the other, or because the editing domain is ignored.

Step 1 (Activation):


Step 2 (Transfer): 

Step 3 (Editing/Proofreading): Hydrolysis of mischarged tRNA (e.g., Ile-tRNALeu) at the CP1 domain.

Visualizing the Workflow & Inhibition Points

LeuRS_Mechanism cluster_inputs Substrates Leu Leucine Complex LeuRS : Leu-AMP (Activated Complex) Leu->Complex Step 1: Activation (Releases PPi) ATP ATP ATP->Complex tRNA tRNA-Leu Product Leu-tRNA-Leu (Charged tRNA) tRNA->Product Complex->Product Step 2: Transfer (Releases AMP) Exchange ATP-PPi Exchange Assay Detects Here Complex->Exchange Aminoacyl Aminoacylation Assay Detects Here Product->Aminoacyl Inhibitor_Syn Classic Inhibitors (e.g., Leu-Sulfamoyl) Inhibitor_Syn->Complex Blocks Active Site Inhibitor_Edit Editing Traps (e.g., Tavaborole) Inhibitor_Edit->Product Traps tRNA (Post-Transfer)

Figure 1: LeuRS Reaction Mechanism showing distinct inhibition targets (Synthetic vs. Editing site) and where specific assays capture data.

Pre-Experiment Optimization (The "Golden" Standard)

Inconsistent data often stems from reagents, not the drug. Use this reference table to validate your setup.

ComponentStandard ConditionWhy it Matters (The Science)
Buffer pH HEPES-KOH, pH 7.5Tris has a high thermal coefficient; pH shifts during 37°C incubation can alter

.
Magnesium

(10–15 mM)
Critical.

coordinates ATP. Ratio Rule: Keep

(usually 2:1). Excess free ATP inhibits LeuRS.
tRNA E. coli or Yeast Total tRNAMust be refolded (see FAQ). Misfolded tRNA is a competitive inhibitor of its own reaction.
Enzyme 1–10 nM LeuRSKeep [E]

[S]. If [E] is too high, you measure titration, not inhibition (

).
BSA 0.1 mg/mLPrevents enzyme adsorption to plastic walls, crucial when working at nM concentrations.
Troubleshooting Guides (Q&A Format)
Category A: Signal & Activity Issues

Q: My aminoacylation signal is low/flat, even with high enzyme concentration. Is the enzyme dead? A: Before discarding the enzyme, check your tRNA folding. LeuRS is highly sensitive to the tertiary structure of tRNALeu. Lyophilized tRNA often aggregates or adopts non-functional conformers.

  • The Fix (Refolding Protocol):

    • Dilute tRNA to ~10 µM in 100 mM HEPES (pH 7.5).

    • Heat to 80°C for 2 minutes (breaks aggregates).

    • Add

      
       to 10 mM.
      
    • Slow cool to room temperature over 30–45 minutes (allows correct L-shape formation). Reference: Detailed tRNA refolding protocols are essential for consistent aminoacylation kinetics [1].

Q: I see high background counts in my radioactive filter-binding assay. How do I reduce the noise? A: High background usually comes from inefficient washing of the TCA (Trichloroacetic acid) precipitates.

  • The Cause: Free radiolabeled Leucine (

    
    H-Leu) or ATP can get trapped in the glass fiber filters.
    
  • The Fix:

    • Pre-soak filters in the unlabeled amino acid (e.g., 1 mM cold Leucine) to block non-specific binding sites.

    • TCA Quality: Ensure your TCA is ice-cold (5–10%).

    • Ethanol Rinse: After the TCA wash, perform a final rinse with 70% cold ethanol. This helps remove trapped hydrophobic amino acids better than TCA alone.

Category B: Inhibitor Characterization (IC50 & Ki)

Q: My IC50 for Tavaborole (AN2690) shifts significantly depending on how long I incubate. Why? A: You are observing slow-onset inhibition , a hallmark of boron-based LeuRS inhibitors.

  • The Mechanism: Tavaborole binds to the editing site and forms a covalent adduct with the tRNA's 3'-terminal adenosine after the transfer step. This "trapping" mechanism takes time to reach equilibrium.

  • The Fix:

    • Do not use a standard endpoint assay (e.g., 10 mins).

    • Perform a time-course experiment (0–60 mins) to calculate

      
      .
      
    • Pre-incubation of Enzyme + Inhibitor + tRNA (without ATP) can sometimes stabilize the complex, but for editing inhibitors, the reaction must cycle to form the adduct. Reference: Rock et al. (2007) detailed this trapping mechanism in the discovery of AN2690 [2].

Q: Why is my compound active in the Aminoacylation assay but inactive in the ATP-PPi exchange assay? A: This confirms your compound is a Transfer Step Inhibitor or an Editing Site Inhibitor , not an Adenylation Inhibitor.

  • Explanation:

    • ATP-PPi Exchange measures Step 1 (Leu + ATP

      
       Leu-AMP). If your drug blocks tRNA binding or the editing site, Step 1 proceeds normally, generating signal.
      
    • Aminoacylation measures the final product (Leu-tRNA).

  • Diagnostic Value: This discrepancy is actually a powerful tool to map the Mechanism of Action (MOA). If Exchange = Active and Aminoacylation = Inactive, you likely have a classic competitive inhibitor of the synthetic active site.

Category C: Non-Radioactive Alternatives [1]

Q: Can I use the Malachite Green assay for LeuRS? The background is impossible. A: It is possible but requires extreme hygiene. Malachite Green measures free phosphate (Pi).

  • The Problem: LeuRS releases Pyrophosphate (PPi), not Pi. You must add inorganic pyrophosphatase (PPase) to convert PPi

    
     2Pi.
    
  • The Background Source: Free phosphate is everywhere (detergents, water, glassware).

  • The Fix:

    • Use "Phosphate-Free" detergents for all glass washing.

    • Subtract a "No Enzyme" blank, not just a "No Substrate" blank, to account for Pi in the drug/buffer.

    • Sensitivity Warning: This assay is generally 10–100x less sensitive than

      
      H-Leu assays. You will need higher enzyme concentrations (20–50 nM), which may shift your apparent IC50 (Cheng-Prusoff limitations).
      
Advanced Troubleshooting: The Editing Domain

If you are developing drugs against pathogenic LeuRS (e.g., M. tuberculosis), you must ensure you aren't inhibiting the editing domain in a way that causes toxicity (mistranslation).

Q: How do I check if my inhibitor affects the editing activity? A: Run a "Mischarging" or "Deacylation" Assay.

  • Protocol:

    • Charge tRNA with a non-cognate amino acid (e.g.,

      
      H-Isoleucine) using a mutant LeuRS (editing-deficient).
      
    • Isolate the Ile-tRNALeu.

    • Incubate this mischarged tRNA with wild-type LeuRS + Your Inhibitor.

    • Readout: If LeuRS cannot hydrolyze the Ile-tRNA (signal stays high), your drug blocks the editing site.

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Problem: Low/No Signal Check_Reagents 1. Check Reagents Start->Check_Reagents tRNA_Check Is tRNA refolded? Check_Reagents->tRNA_Check Refold Action: Heat 80°C, Slow Cool + Mg2+ tRNA_Check->Refold No Enzyme_Check Is [Mg2+] > [ATP]? tRNA_Check->Enzyme_Check Yes Adjust_Mg Action: Adjust MgCl2 to 10mM Enzyme_Check->Adjust_Mg No Assay_Type Which Assay? Enzyme_Check->Assay_Type Yes Radioactive Radioactive Filter Binding Assay_Type->Radioactive Malachite Malachite Green Assay_Type->Malachite TCA_Issue Issue: Quenching/Washing? Check TCA % and Ethanol rinse Radioactive->TCA_Issue Pi_Contam Issue: Phosphate Contamination? Check water/glassware Malachite->Pi_Contam

Figure 2: Step-by-step diagnostic flow for resolving signal failure in LeuRS assays.

References
  • Cestari, I. & Stuart, K. (2013). "In vitro aminoacylation assays for molecular characterization of aminoacyl-tRNA synthetases." Methods in Molecular Biology. A comprehensive protocol focusing on tRNA handling and kinetic optimization.

  • Rock, F.L., et al. (2007).[1] "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science. The definitive paper on the mechanism of Tavaborole (AN2690) and editing domain inhibition.

  • Martinis, S.A., et al. (2008). "In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity." Methods. Detailed methodologies for distinguishing synthetic vs. editing activity.

  • Avcilar-Kucukgoze, I., et al. (2020).[2][3] "Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins." STAR Protocols. Modern protocols for tRNA purification and refolding.

Sources

Technical Support Center: Navigating Assay Interference with 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dihydro-2,1-benzoxaborole-1,5-diol and related benzoxaborole compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address potential assay interference. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and accuracy of your experimental data.

Introduction to this compound and Assay Interference

This compound is a member of the benzoxaborole class of compounds. A key structural feature of these molecules is the boronic acid moiety, which is responsible for their biological activity and, concurrently, their potential to interfere with various analytical assays. The central boron atom in the boronic acid group is a Lewis acid, meaning it can accept a pair of electrons.[1] This property allows it to form reversible covalent bonds with molecules containing cis-diols (two hydroxyl groups on adjacent carbon atoms).[1]

This reactivity is the fundamental mechanism behind the observed assay interference. Many biological molecules and assay reagents, such as glycoproteins, carbohydrates, and certain buffer components like Tris, contain cis-diol functionalities. When this compound is present in a sample, it can form adducts with these molecules, leading to inaccurate assay results. This interference can manifest as falsely elevated or decreased signals, depending on the assay format and the specific components involved.

A well-known example of a benzoxaborole is Tavaborole (formerly AN2690), an antifungal agent.[2] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS) by forming an adduct with the terminal ribose of tRNALeu, a molecule containing a cis-diol.[3] This same reactivity can lead to off-target interactions in an assay environment.

This guide will provide a structured approach to understanding, diagnosing, and resolving assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for my assays?

A1: this compound is a chemical compound containing a boronic acid functional group within a benzoxaborole scaffold. This functional group can react with molecules containing cis-diol moieties, which are commonly found in biological samples and assay reagents. This interaction can lead to non-specific binding and inaccurate results in a variety of assay platforms.

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Assays that are particularly vulnerable include:

  • Enzymatic Assays: Especially those where the enzyme, substrate, or cofactor is a glycoprotein or contains a carbohydrate moiety. Boronic acids have been shown to inhibit certain enzymes, such as serine proteases.[4][5]

  • Immunoassays (ELISA, etc.): Interference can occur if antibodies or other detection reagents are glycosylated. The compound can also interact with enzyme labels like alkaline phosphatase (ALP) or horseradish peroxidase (HRP) if they are glycoproteins.

  • Fluorescence-Based Assays: The formation of boronate esters can alter the fluorescence properties of either the interfering compound or a fluorescent probe in the assay.[6]

  • Cell-Based Assays: The compound can interact with glycoproteins on the cell surface or with components of the culture medium.

Q3: What are the tell-tale signs of assay interference by this compound?

A3: Signs of interference can be varied and may include:

  • Poor linearity in dilution series of your sample.

  • Inconsistent results between different assay platforms.

  • A "matrix effect" where the buffer composition significantly alters the results.

  • Unexpectedly high or low readings that do not correlate with other experimental data.

  • High background signals in your assay.

Q4: Can this compound interfere with assays that use Tris buffer?

A4: Yes, Tris (tris(hydroxymethyl)aminomethane) contains a 1,3-diol structure and can interact with boronic acids.[7] This interaction can compete with the intended target of the boronic acid in your sample, potentially masking a real effect or causing a baseline shift in your assay signal. It is advisable to use a non-diol-containing buffer if interference is suspected.

Troubleshooting Guides

Scenario 1: You suspect interference in your enzymatic assay.

Symptoms:

  • Non-linear enzyme kinetics.

  • Reduced or enhanced enzyme activity that is not dose-dependent on your inhibitor/activator.

  • Inconsistent results when using different batches of reagents.

Troubleshooting Workflow:

A Suspicion of Interference in Enzymatic Assay B Step 1: Buffer Exchange Switch from Tris or other diol-containing buffers to a non-diol buffer (e.g., HEPES, PBS). A->B C Step 2: Competitive Displacement Add a high concentration of a competing diol (e.g., 10-50 mM Sorbitol) to the assay buffer. B->C E Observe if the signal returns to the expected value. B->E D Step 3: Control Experiment Run the assay with the benzoxaborole compound in the absence of the enzyme or substrate. C->D C->E F Check for a change in the baseline signal, indicating a direct interaction with assay components. D->F G If interference is confirmed, consider assay redesign or sample pre-treatment. E->G Interference Confirmed F->G Interference Confirmed

Workflow for troubleshooting enzymatic assay interference.

Detailed Steps:

  • Buffer System Analysis: The first and simplest step is to identify if your buffer contains molecules with diol groups. If you are using a Tris-based buffer, switch to a buffer system like HEPES or phosphate-buffered saline (PBS) and repeat the experiment. A significant change in your results upon buffer exchange is a strong indicator of interference.

  • Competitive Displacement with Sorbitol: Sorbitol is a sugar alcohol with multiple diol groups. By adding a high concentration of sorbitol (e.g., 10-50 mM) to your assay, you can competitively inhibit the binding of the benzoxaborole to the assay components. If the interference is mitigated in the presence of sorbitol, this confirms a diol-dependent interaction.

  • Component Check: To pinpoint the source of the interference, run control experiments. This involves testing the benzoxaborole compound with individual assay components (e.g., substrate alone, enzyme alone, detection reagents) to see if a signal is generated or altered in the absence of the complete reaction.

Scenario 2: You are observing unexpected results in your immunoassay (e.g., ELISA).

Symptoms:

  • Falsely high or low analyte concentrations.

  • High background in wells containing the benzoxaborole compound.

  • Poor recovery in spike-and-recovery experiments.

Troubleshooting Workflow:

A Suspected Immunoassay Interference B Step 1: Dilutional Linearity Check Perform a serial dilution of the sample. Non-linear results suggest interference. A->B C Step 2: Spike and Recovery Spike a known amount of analyte into the sample matrix containing the benzoxaborole. B->C D Poor recovery (<80% or >120%) indicates interference. C->D E Step 3: Competitive Displacement Pre-incubate the sample with a high concentration of sorbitol (10-50 mM) before adding to the assay plate. D->E F Restoration of expected results suggests diol-dependent interference. E->F G Step 4: Alternative Assay Use an alternative assay method that employs different detection antibodies or principles. F->G If interference persists

Workflow for troubleshooting immunoassay interference.

Detailed Steps:

  • Assess Dilutional Linearity: Serially dilute your sample containing the benzoxaborole. If an interfering substance is present, the measured analyte concentration may not decrease linearly with dilution.

  • Perform Spike and Recovery: Add a known concentration of the analyte to your sample matrix both with and without the benzoxaborole. A significant deviation from the expected recovery (typically 80-120%) in the presence of the compound points to interference.

  • Mitigation with Competitive Diols: As with enzymatic assays, pre-incubating the sample with a high concentration of a non-interfering diol like sorbitol can competitively block the binding of the benzoxaborole to assay components.

  • Consider Alternative Detection Methods: If the interference cannot be easily mitigated, consider using an alternative assay for your analyte that uses a different detection principle or different antibody conjugates that may not be susceptible to this type of interference.

Experimental Protocols

Protocol 1: Assay Validation in the Presence of a Benzoxaborole Compound

This protocol outlines a systematic approach to validate an assay for its susceptibility to interference from this compound.

Objective: To determine if the presence of this compound affects the accuracy, precision, and linearity of the assay.

Materials:

  • This compound stock solution

  • Standard assay reagents and buffers

  • Alternative non-diol buffer (e.g., HEPES, PBS)

  • Sorbitol solution (1 M stock)

  • Control samples and calibrators for the assay

Procedure:

  • Establish Baseline Performance: Run the assay according to the standard protocol with your calibrators and quality control samples to ensure it is performing within specifications.

  • Interference Panel Preparation:

    • Prepare a series of concentrations of this compound in the assay sample matrix. The concentration range should span the expected experimental concentrations.

    • For each concentration of the interferent, prepare two sets of samples: one with a low concentration of the analyte and one with a high concentration of the analyte.

  • Initial Interference Testing:

    • Run the interference panel in your standard assay.

    • Calculate the percent difference between the measured analyte concentration in the presence and absence of the benzoxaborole. A significant difference (e.g., >10%) indicates interference.

  • Buffer System Evaluation:

    • If interference is observed, repeat the interference testing using a non-diol buffer system.

    • Compare the results to those obtained with the standard buffer. A reduction in interference points to a buffer-related interaction.

  • Competitive Inhibition Study:

    • If interference persists, repeat the experiment with the standard buffer supplemented with 50 mM sorbitol.

    • A reduction in interference confirms a diol-dependent interaction mechanism.

Data Analysis and Interpretation:

Condition [Analyte] Low [Analyte] High % Interference Interpretation
Standard BufferMeasured ValueMeasured ValueCalculatedBaseline interference
Non-Diol BufferMeasured ValueMeasured ValueCalculatedAssess impact of buffer
Standard Buffer + SorbitolMeasured ValueMeasured ValueCalculatedConfirm diol-interaction

Table 1: Example data table for assay validation.

Protocol 2: Sample Pre-treatment to Mitigate Benzoxaborole Interference

Objective: To remove or neutralize the interfering benzoxaborole from the sample prior to analysis.

Method 1: Competitive Diol Incubation

  • To your sample containing the benzoxaborole, add sorbitol to a final concentration of 50 mM.

  • Incubate the mixture at room temperature for 15-30 minutes.

  • Proceed with your standard assay protocol.

Method 2: Solid-Phase Extraction (SPE) - Conceptual

This is a more advanced technique and would require method development.

  • Select an SPE cartridge with a stationary phase that has an affinity for boronic acids (e.g., a diol-functionalized resin).

  • Condition the cartridge according to the manufacturer's instructions.

  • Load your sample onto the cartridge. The benzoxaborole should bind to the stationary phase.

  • Wash the cartridge to remove any non-specifically bound material.

  • Elute your analyte of interest using a buffer that does not disrupt the boronic acid-resin interaction.

  • Collect the eluate and proceed with your assay.

Conclusion

Interference from this compound and other benzoxaboroles is a predictable and manageable issue stemming from the fundamental chemistry of the boronic acid moiety. By understanding the mechanism of diol binding, researchers can proactively select appropriate assay conditions and implement systematic troubleshooting strategies to ensure the generation of reliable and accurate data. The protocols and workflows provided in this guide offer a starting point for addressing these challenges in your own laboratory.

References

  • Adams, J., et al. (2004). Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338.
  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450.
  • Bandyopadhyay, A., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 859-875.
  • Bielecki, M., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Journal of Medicinal Chemistry, 58(18), 7196-7218.
  • Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies.
  • Ismail, A. A. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(3), 159-176.
  • Kettner, C. A., et al. (1984). The specific inhibition of serine proteases by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114.
  • Li, X., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(9), 314.
  • Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self assembly.
  • Rock, F. L., et al. (2007). An oxaborole antifungal inhibits yeast cytoplasmic leucyl-tRNA synthetase. Science, 316(5832), 1759-1761.
  • Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(2), 105-120.
  • Tomsho, J. W., & Benkovic, S. J. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. The Journal of Organic Chemistry, 77(24), 11200-11209.
  • Tomsho, J. W., et al. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(14), 3549-3559.
  • Torssell, K. (1957). Zur Kenntnis der Chemie der Boronsäure-arylester. Acta Chemica Scandinavica, 11, 477-483.
  • Zane, L. T., et al. (2014). The efficacy and safety of tavaborole, a novel, boron-based pharmaceutical agent: phase 2 studies conducted for the topical treatment of toenail onychomycosis.

Sources

Optimizing benzoxaborole delivery in topical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxaborole Topical Delivery Systems

Welcome to the Advanced Formulation Lab. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your benzoxaborole API is either crystallizing out of your vehicle, degrading into a phenolic impurity, or failing to penetrate the stratum corneum.

Benzoxaboroles (e.g., tavaborole, crisaborole) are not standard small molecules. They are Lewis acids containing a boron atom that possesses an empty p-orbital. This unique chemistry dictates their solubility, stability, and biological activity. This guide moves beyond standard SOPs to address the why behind the failure modes.

Q: Why is my assay showing a "phenolic" impurity despite using standard antioxidants?

The Issue: You are likely witnessing oxidative deboronation . Unlike standard hydrolysis, this is an irreversible cleavage of the Carbon-Boron (C-B) bond, driven by Reactive Oxygen Species (ROS) or peroxides present in your excipients.

The Mechanism: The empty p-orbital on the boron atom is an electrophilic "bullseye." Nucleophilic attack by peroxides (ROOH) leads to a rearrangement that expels the boron moiety as boric acid and leaves behind a phenol derivative.

Troubleshooting Protocol:

  • Excipient Screening: Test your PEG and Propylene Glycol (PG) sources for peroxide levels. Polymeric glycols often contain trace peroxides.

  • Chelation is Critical: Metals (Fe, Cu) catalyze the radical generation that attacks the boron. You must include a chelator (e.g., EDTA) alongside a radical scavenger (e.g., BHT).

  • The "Dry" Approach: Water facilitates the tetrahedral transition state required for this degradation. Formulating in anhydrous bases (like the commercial crisaborole ointment) significantly mitigates this risk.

Q: My API is soluble in the vehicle but precipitates upon skin application. Why?

The Issue: Thermodynamic activity crash. Benzoxaboroles often rely on cosolvents (like propylene glycol or ethanol) for solubility. When applied, the volatile solvents evaporate (ethanol) or partition into the skin (PG) faster than the drug, leaving the drug stranded

Technical Support Center: Benzoxaborole Research

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Benzoxaborole Troubleshooting

Welcome to the Boron Heterocycle Support Desk.

If you are working with benzoxaboroles (e.g., Tavaborole, Crisaborole analogs), you are likely encountering a unique set of physicochemical behaviors that defy standard organic chemistry intuition. These compounds exist in a dynamic equilibrium between open and closed forms, possess tunable Lewis acidity, and have a high affinity for cis-diols.

Below are the three most common "tickets" we receive from the field, structured as deep-dive troubleshooting guides.

Module 1: Synthesis & Purification

Ticket #402: "My compound streaks on the column and I'm losing mass during purification."

Diagnosis: Benzoxaboroles are Lewis acids.[1][2][3] Standard silica gel is slightly acidic but contains free hydroxyls that can coordinate with the empty


-orbital of the boron atom. This reversible coordination causes severe tailing (streaking) and irreversible adsorption, leading to yield loss.

The Fix: Lewis Acid Passivation Do not treat this like a standard carboxylic acid purification. You must disrupt the Boron-Silica interaction.

Protocol: The "Boron-Friendly" Flash Column

  • Avoid Basic Silica: Unlike carboxylic acids, adding triethylamine (TEA) often worsens the separation because boron can form anionic tetrahedral adducts with strong bases, altering polarity unpredictably.

  • The Acidic Modifier: Use 0.5% to 1.0% Formic Acid or Acetic Acid in your mobile phase. This protonates the silica surface silanols, reducing their ability to coordinate with the boron center.

  • The Diol Block (Advanced): For extremely difficult separations, add 0.1% Pinacol to the eluent. Pinacol forms a transient ester with the benzoxaborole, making it non-polar and easy to elute. Note: You must remove the pinacol later via transesterification in acidic water/ether extraction.

Troubleshooting Workflow:

purification_logic start Compound Streaking on TLC/Column? check_pka Check pKa of Benzoxaborole (Typically 7.0 - 8.5) start->check_pka decision_mod Select Mobile Phase Modifier check_pka->decision_mod acid_route Add 1% Acetic Acid (Passivates Silica) decision_mod->acid_route Standard Tailing diol_route Add 0.1% Pinacol (Forms Transient Ester) decision_mod->diol_route Severe Retention result_acid Elutes as Free Benzoxaborole acid_route->result_acid result_diol Elutes as Pinacol Ester (Requires Deprotection) diol_route->result_diol

Figure 1: Decision logic for overcoming Lewis acid-mediated retention on silica gel.

Module 2: Analytical Characterization (NMR)

Ticket #518: "My NMR spectrum is missing the hydroxyl proton, and the benzylic protons look wrong."

Diagnosis: You are observing the Open-Closed Equilibrium . In solution, benzoxaboroles (Closed) exist in equilibrium with their 2-(hydroxymethyl)phenylboronic acid (Open) counterparts. This equilibrium is solvent-dependent.[4]

  • Protic Solvents (CD3OD, D2O): Promote rapid exchange. The B-OH signal disappears due to exchange with the solvent.

  • Aprotic Polar Solvents (DMSO-d6): Stabilize the closed form but can coordinate to Boron, shifting signals.

  • Non-polar Solvents (CDCl3): Often show broad signals due to slow equilibrium kinetics or aggregation.

The Fix: Solvent Selection Strategy Never rely on a single solvent for full characterization.

Data: Solvent Effects on Benzoxaborole NMR

FeatureDMSO-d6 (Recommended)CDCl3 (Problematic)CD3OD/D2O (Specific Use)
B-OH Signal Sharp singlet (8.9–9.2 ppm).Broad or invisible.Invisible (Exchanged).
Benzylic CH2 Distinct singlet or AB quartet (if chiral).Broad hump.Sharp singlet.
Ring State >95% Closed form.Mixed aggregates.Equilibrium (pH dependent).
Use Case Standard Characterization NOT Recommended.Determining pKa/Stability.

Expert Insight: If your benzylic protons (


) appear as a broad hump in CDCl3, do not assume your synthesis failed. Evaporate and redissolve in DMSO-d6. The signal will likely sharpen into a distinct singlet around 4.9-5.0 ppm, confirming the closed ring structure [1].
Module 3: Biological Assay Optimization

Ticket #799: "My MIC/IC50 values are fluctuating wildly between assay runs."

Diagnosis: This is the classic "Carbohydrate Trap." Benzoxaboroles bind reversibly to cis-1,2-diols and cis-1,3-diols.

  • The Media Issue: Many culture media (e.g., Mueller-Hinton, Sabouraud Dextrose) contain complex carbohydrates. If the glucose or glycerol concentration varies, the "free" drug concentration changes because the drug is busy binding to the media rather than the target.

  • The Glycerol Stock Issue: Enzymes are often stored in 50% glycerol. If you add this directly to your assay without dilution, the glycerol will sequester your benzoxaborole.

The Fix: The OBORT Mechanism & Assay Conditions To test efficacy accurately, you must understand the Mechanism of Action (MOA). Benzoxaboroles typically inhibit Leucyl-tRNA Synthetase (LeuRS) via the Oxaborole tRNA Trapping (OBORT) mechanism. They form a covalent adduct with the cis-diol of the tRNA's 3'-terminal adenosine [2].

Protocol: Assay Validations

  • Glycerol-Free Conditions: Ensure final assay glycerol concentration is <0.1%.

  • Buffer Selection: Use HEPES or MOPS. Avoid Tris if possible (contains amine/hydroxyls that can weakly interact), though it is less critical than diols.

  • pH Control: Boron binding is pH-dependent.[5] The adduct formation is favored at higher pH (closer to the pKa of the benzoxaborole, typically ~7.3–8.0). Ensure your assay buffer pH is strictly controlled (e.g., pH 7.5).

Mechanism of Action Diagram:

obort_mechanism cluster_0 Editing Domain LeuRS LeuRS Enzyme (Editing Site) Complex Boron-tRNA Adduct (Covalent Trap) LeuRS->Complex B-O Bond Formation (Reversible) tRNA tRNA-Leu (3'-Adenosine Diol) tRNA->LeuRS Mischarged tRNA->Complex Drug Benzoxaborole (Drug) Drug->LeuRS Enters Site Drug->Complex Inhibition Protein Synthesis HALTED Complex->Inhibition Steric Blockade

Figure 2: The OBORT mechanism. The drug hijacks the editing site by covalently crosslinking the tRNA terminal adenosine, preventing protein synthesis.

References
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link][1]

  • Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy. [Link][6]

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids. Chemical Reviews. [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. PNAS. [Link]

Sources

1,3-dihydro-2,1-benzoxaborole-1,5-diol stability under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dihydro-2,1-Benzoxaborole-1,5-Diol Senior Application Scientist Desk | Reference ID: BZX-5OH-STAB

Executive Summary: The "Dual-Nature" Challenge

You are working with This compound (also known as 5-hydroxybenzoxaborole). To handle this compound successfully, you must recognize it possesses two distinct reactive centers that dictate its stability:

  • The Benzoxaborole Ring: A cyclic boronic acid hemiester. It is a Lewis acid (

    
    ) that seeks electron density (OH⁻ or diols).
    
  • The C5-Phenol: An electron-rich aromatic hydroxyl group susceptible to oxidation and pH-dependent deprotonation.

This guide replaces standard "storage instructions" with a mechanistic stability protocol designed to prevent the three most common failure modes: Oxidative degradation , Protodeboronation , and Unintended Diol Complexation .

Module 1: Storage & Solid-State Stability

The Issue: Benzoxaboroles are hygroscopic. In the solid state, they exist in a reversible equilibrium with their dehydrated "boroxine" trimers. Moisture drives the equilibrium toward the monomer, but excess moisture can facilitate hydrolysis or crystal lattice changes. Furthermore, the 5-hydroxyl group introduces a risk of quinone-like oxidation if left exposed to light and air.

Protocol: The "Dry-Dark-Cold" Triad
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows the kinetics of oxidative coupling at the C5-phenol position.
Atmosphere Argon/NitrogenPrevents atmospheric

oxidation of the phenol and moisture absorption.
Container Amber GlassBlocks UV/Vis light to prevent photo-oxidation of the electron-rich aromatic ring.
Desiccation RequiredPrevents hydrolysis of the cyclic ester bond and maintains stoichiometry.

Visualizing the Solid-State Equilibrium: The compound is not static. It fluctuates between monomer and trimer (boroxine) depending on water content.

SolidStateStability cluster_risk Risk Factor: High Humidity Monomer Benzoxaborole Monomer (Active Form) Boroxine Boroxine Trimer (Anhydride Storage Form) Monomer->Boroxine - H₂O (Desiccation) Boroxine->Monomer + H₂O (Dissolution) H2O Atmospheric H₂O

Caption: Fig 1. Reversible dehydration equilibrium. Desiccation favors the Boroxine form, which is chemically stable for storage. Dissolution in aqueous media rapidly regenerates the active Monomer.

Module 2: Solution Chemistry & The "Diol Trap"

Critical Alert: The most frequent experimental failure with benzoxaboroles is Buffer Interference .

Benzoxaboroles have a high affinity for cis-diols (1,2-diols). If you dissolve this compound in a buffer containing Tris, Sorbitol, or Glycerol , the boron atom will covalently bind to the buffer components, effectively removing your compound from the assay.

Buffer Compatibility Matrix
Buffer/SolventStatusMechanism of Interaction
PBS / Phosphate Recommended Non-interfering. Phosphate does not bind Boron.
HEPES / MOPS Recommended Good zwitterionic buffers with no diol motifs.
Tris (Tris-HCl) FORBIDDEN Contains 1,2-aminoalcohol motif. Forms tight complex with Boron.
DMSO Recommended Excellent stock solvent. Avoid wet DMSO (hydrolysis risk).
Methanol/Ethanol ⚠️ Caution Forms transient boronic esters (solvolysis), but reversible in water.
Glycerol FORBIDDEN Forms stable cyclic boronate esters.[1]
The pH Equilibrium (Lewis Acidity)

Unlike carboxylic acids, benzoxaboroles do not deprotonate to form a carboxylate. Instead, the boron atom accepts a hydroxide ion (


) to transition from a neutral trigonal planar geometry (

) to an anionic tetrahedral geometry (

).
  • pH < 7.0: Neutral form dominates (Lipophilic, cell-permeable).

  • pH > 8.0: Anionic form dominates (Hydrophilic, reactive toward diols).

SolutionEquilibrium Neutral Neutral Form (sp²) (pH < 7) Anionic Tetrahedral Anion (sp³) (pH > 8) Neutral->Anionic + OH⁻ (pKa ≈ 7.3-8.0) Complex Diol Complex (Inactive in Assay) Anionic->Complex + Diol (Covalent Binding) Buffer Interfering Buffer (Tris/Glycerol) Buffer->Complex Donates Diol

Caption: Fig 2.[2] The pH-dependent equilibrium. High pH facilitates the transition to the tetrahedral anion, which is the species that aggressively binds interfering diols.

Module 3: Analytical Validation (Self-Validating Protocol)

Do not rely solely on HPLC/LC-MS, as the ionization process can obscure the boroxine/monomer ratio.


B NMR is the gold standard  for assessing benzoxaborole integrity.
Protocol: B NMR Integrity Check
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    (Avoid
    
    
    if solubility is low, or use
    
    
    with NaOD for anionic characterization).
  • Reference:

    
     (0 ppm).
    
  • Quartz Tubes: Preferred (Borosilicate glass gives a broad background signal at ~0 ppm), but modern background subtraction works for high concentrations (>10 mM).

Interpreting the Spectrum:

Chemical Shift (

)
Species IdentityStatus
~28 - 33 ppm Intact Benzoxaborole (Neutral) PASS
~2 - 10 ppm Tetrahedral Boronate (Anionic)PASS (if pH is basic)
~19 - 20 ppm Boric Acid (

)
FAIL (Hydrolysis/Degradation)
~0 ppm Borate / Glass BackgroundIgnore (if using glass tube)

Module 4: Troubleshooting (FAQ)

Q1: My LC-MS shows a mass corresponding to the dimer/trimer, not the monomer. Is my compound degraded?

  • Diagnosis: Likely an artifact of the ionization source.

  • Explanation: In the electrospray ionization (ESI) source, high concentration and desolvation drive the dehydration equilibrium toward the boroxine (trimer) or dimer.

  • Action: Check the

    
    H NMR or HPLC UV trace. If the chromatography shows a single sharp peak, the "dimer" mass is a mass-spec artifact, not a sample impurity.
    

Q2: The compound precipitated when I diluted my DMSO stock into cell culture media.

  • Diagnosis: Solubility crash due to pH or ionic strength.

  • Explanation: The neutral form (low pH) is less soluble than the anionic form. However, cell media often contains salts that can salt-out organic molecules.

  • Action:

    • Ensure DMSO concentration is < 0.5% (standard).

    • If possible, slightly adjust media pH to 7.4 (physiological).

    • Sonicate the dilution. Benzoxaboroles can form slow-dissolving crystal lattices.

Q3: I see a loss of potency in my enzymatic assay over time.

  • Diagnosis: Oxidative degradation of the 5-hydroxyl group.

  • Explanation: The 5-OH position is a phenol. In basic buffers (pH > 8) without reducing agents, it can oxidize to quinone-like species or polymerize.

  • Action: Add a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. Avoid DTT if possible, as dithiols can theoretically interact with boron, though less strongly than 1,2-diols.

References

  • Tomsho, J. W., et al. "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore."[3] ACS Medicinal Chemistry Letters, vol. 3, no. 1, 2012, pp. 48-52. Link

  • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[4] Journal of Organometallic Chemistry, vol. 694, no. 22, 2009, pp. 3533-3541. Link

  • Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation." Tetrahedron, vol. 58, no. 26, 2002, pp. 5291-5300. Link

  • Baker, S. J., et al. "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry, vol. 1, no. 7, 2009, pp. 1275-1288. Link

  • Pelecanou, M., et al. "Interaction of boronic acids with biological diols: A 11B NMR study." Bioinorganic Chemistry and Applications, 2022.[5] Link

Sources

Refinement of protocols for studying 1,3-dihydro-2,1-benzoxaborole-1,5-diol

[1]

Introduction & Molecule Overview[2][3][4][5]

This guide addresses the specific technical challenges associated with This compound . Unlike standard phenylboronic acids, this scaffold features a fused oxaborole ring and a phenolic hydroxyl group at the 5-position. This dual-functionality creates unique behaviors in solution, particularly concerning Lewis acidity , dynamic equilibrium , and diol-binding affinity .

Key Structural Features:

  • Position 1 (B-OH): The boron center is Lewis acidic (pKa ~7.3–8.5 depending on substitution), capable of reversible covalent bonding with 1,2- and 1,3-diols (e.g., ribose in tRNA, sugars in media).

  • Position 5 (Phenolic -OH): Provides a handle for further functionalization but increases susceptibility to oxidation and pH-dependent solubility changes.

  • Oxaborole Ring: Exists in a dynamic equilibrium with its open boronic acid form, which is solvent- and pH-dependent.

Synthesis & Purification Troubleshooting

Current Standard: The synthesis typically proceeds via the lithiation of a protected 2-bromo-5-hydroxybenzaldehyde derivative, followed by boronation and acidic hydrolysis/cyclization.

FAQ: Synthesis Failures

Q: I am observing low yields during the cyclization step. The product remains as the open boronic acid. A: The ring closure is thermodynamically driven but acid-catalyzed.

  • Root Cause: Insufficient acidity or presence of water preventing dehydration.

  • Solution: Ensure the final deprotection/cyclization step is performed in anhydrous acidic conditions (e.g., HCl in dioxane or MeOH) followed by removal of solvent under vacuum to drive the equilibrium toward the cyclic anhydride (benzoxaborole).

  • Validation: Check 1H NMR. The benzylic protons (–CH2–O–) in the closed form typically appear as a singlet around 5.0 ppm. The open form will shift this signal upfield and often split it if the aldehyde is regenerated (rare but possible).

Q: My product turns pink/brown upon storage. A: This indicates oxidation of the phenol at the 5-position.

  • Root Cause: The 5-hydroxyl group makes the aromatic ring electron-rich and prone to oxidation, especially in basic media.

  • Protocol Refinement: Perform all workups under an inert atmosphere (Argon/Nitrogen). Store the solid at -20°C under Argon. Avoid basic silica gel chromatography; use neutral or slightly acidic silica, or preferably reverse-phase purification.

Workflow Visualization: Synthesis & Equilibrium

Benzoxaborole_EquilibriumFig 1. Dynamic Equilibrium of this compoundOpenFormOpen Form(Boronic Acid)TransitionH+ / -H2O(Acid Catalysis)OpenForm->TransitionDehydrationClosedFormClosed Form(Benzoxaborole)Transition->ClosedFormCyclizationClosedForm->TransitionHydrolysisComplexDiol Complex(e.g., with Sugar)ClosedForm->Complex+ Diol (pH > pKa)

Figure 1: The critical equilibrium governing benzoxaborole stability. The closed form is preferred in anhydrous conditions and neutral pH, while high pH promotes diol complexation.

Analytical Characterization (HPLC & NMR)

Core Challenge: Benzoxaboroles are notorious for poor peak shape in HPLC due to interactions with silanol groups and on-column equilibrium shifts.

Troubleshooting Guide: HPLC Anomalies
SymptomProbable CauseCorrective Action
Severe Peak Tailing Interaction of the Lewis acidic Boron with residual silanols on the column stationary phase.Add 0.1% Formic Acid or Ammonium Formate to the mobile phase. This suppresses silanol ionization and competes for binding sites.
Split Peaks / Broadening Slow exchange between the open (boronic acid) and closed (oxaborole) forms on the column timescale.Increase Column Temperature to 40–50°C to accelerate the exchange rate, merging the signals into a single sharp peak.
Ghost Peaks Contamination from borosilicate glass leaching (rare) or injection of samples dissolved in reactive alcohols (e.g., pinacol).Dissolve samples in Acetonitrile/Water mixtures rather than Methanol (which can form methyl esters) or complexing diols.

Q: Why does my NMR spectrum show broad humps instead of sharp signals? A: This is due to quadrupolar relaxation of the Boron nucleus (

  • Fix: Run the NMR in a polar aprotic solvent like DMSO-d6 or Acetone-d6 . Add a drop of D2O to exchange the hydroxyl protons if the B-OH signal is obscuring aromatic peaks. Note that in DMSO, the B-OH protons may appear as a broad singlet around 9.0–9.5 ppm.

Biological Assay Optimization

Critical Warning: Standard assay buffers can invalidate your data.

Q: My IC50 values shift dramatically when I change buffers. A: Many common biological buffers contain diols or hydroxy groups that covalently bind to the benzoxaborole, reducing the effective free drug concentration.

  • Incompatible Buffers: Tris (contains 1,3-diol), Sorbitol, Mannitol.

  • Recommended Buffers: HEPES, MOPS, PBS (Phosphate Buffered Saline).

  • Mechanism: The benzoxaborole forms a cyclic boronate ester with Tris, effectively "sequestering" the inhibitor.

Q: How do I handle solubility in cell culture media? A:

  • Stock Solution: Prepare 100 mM stocks in pure DMSO .

  • Dilution: Dilute directly into media immediately before use.

  • Precipitation Check: The 1,5-diol moiety decreases solubility compared to the monohydroxy variants. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but monitor for precipitation using microscopy if concentrations >100 µM are used.

Decision Tree: Assay Troubleshooting

Assay_TroubleshootingFig 2. Troubleshooting Biological Assay VariabilityStartIssue: Low Potency / Variable DataCheckBufferIs Buffer Tris or Sugar-based?Start->CheckBufferChangeBufferSwitch to HEPES/PBSCheckBuffer->ChangeBufferYesCheckMediaDoes Media contain High Glucose?CheckBuffer->CheckMediaNoGlucoseCompGlucose competes for Boron.Run control with low glucose.CheckMedia->GlucoseCompYesCheckpHIs pH > 8.0?CheckMedia->CheckpHNopHAdjustHigh pH favors ionization.Adjust to pH 7.4.CheckpH->pHAdjustYes

Figure 2: Step-by-step isolation of chemical interference in biological assays.

References

  • Adamczyk-Woźniak, A., et al. (2009).[2] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.

  • Baker, S. J., et al. (2006).[3] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.

  • Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing!.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59755199 (Related 5-amino variant).

Validation & Comparative

A Comparative Efficacy Analysis: Tavaborole versus the Benzoxaborole Scaffold in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of antifungal drug discovery, the benzoxaborole scaffold has emerged as a promising class of compounds, demonstrating significant therapeutic potential. This guide provides a detailed comparison of the efficacy of tavaborole, a specific FDA-approved benzoxaborole, against the broader potential of the core 1,3-dihydro-2,1-benzoxaborole structure. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms, clinical performance, and the structure-activity relationships that drive their efficacy.

Introduction to Benzoxaboroles and Tavaborole

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities.[1] Their unique chemical structure, featuring a boron atom integrated into a bicyclic system, allows for novel mechanisms of action. One of the most prominent members of this class is tavaborole (formerly AN2690), chemically known as 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.[2][3] Marketed as Kerydin®, tavaborole is a topical antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nails.[4][5][6]

This guide will use tavaborole as the primary exemplar to explore the antifungal efficacy of the benzoxaborole class, as extensive clinical data is available for this compound. The foundational, unsubstituted 1,3-dihydro-2,1-benzoxaborole-1-ol serves as a conceptual baseline to understand the impact of chemical modifications on therapeutic efficacy.

Mechanism of Action: A Tale of Two Scaffolds

The antifungal activity of tavaborole and other related benzoxaboroles stems from a highly specific and potent mechanism of action: the inhibition of a crucial fungal enzyme, leucyl-tRNA synthetase (LeuRS).[3][4][7] This enzyme is essential for fungal protein synthesis, and its inhibition ultimately leads to fungal cell death.[4][7]

The boron atom within the benzoxaborole ring is key to this inhibitory action. It forms a stable adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[8][9] This trapping of the tRNA molecule prevents the catalytic cycle of the enzyme, thereby halting protein synthesis.[9]

It is important to note that not all benzoxaboroles share the same mechanism of action. For instance, crisaborole, another FDA-approved benzoxaborole, is used to treat atopic dermatitis and functions by inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in inflammation.[10][11][12][13] This highlights the versatility of the benzoxaborole scaffold in targeting different biological pathways.

Visualizing the Mechanism of Action

cluster_fungal_cell Fungal Cell cluster_protein_synthesis Protein Synthesis Pathway LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Fungal Proteins LeuRS->Protein Protein Synthesis Adduct Tavaborole-tRNA Adduct LeuRS->Adduct tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS tRNA_Leu->Adduct Leucine Leucine Leucine->LeuRS Tavaborole Tavaborole (Benzoxaborole) Tavaborole->LeuRS Inhibits Adduct->Protein Blocks Synthesis

Caption: Mechanism of action of tavaborole.

Comparative Efficacy: Insights from Clinical Trials

Direct comparative efficacy data between the parent 1,3-dihydro-2,1-benzoxaborole-1,5-diol and tavaborole is not available in published literature, as the former is a foundational structure and not a developed drug. The efficacy of tavaborole, however, has been extensively studied in Phase 2 and Phase 3 clinical trials for the treatment of toenail onychomycosis.[2][8][14][15]

Tavaborole Clinical Trial Data Summary

The following tables summarize the key efficacy endpoints from pivotal clinical trials of tavaborole topical solution, 5%.

Table 1: Phase 3 Clinical Trial Efficacy Outcomes for Tavaborole at Week 52 [8][14]

Efficacy EndpointStudy 1: Tavaborole (n=399)Study 1: Vehicle (n=195)Study 2: Tavaborole (n=400)Study 2: Vehicle (n=204)P-value
Complete Cure 6.5%0.5%9.1%1.5%≤ .001
Negative Mycology 31.1%7.2%35.9%12.2%≤ .001
Completely or Almost Clear Nail 26.1%9.3%27.5%14.6%< .001
  • Complete Cure: Defined as 0% clinical involvement of the target toenail plus negative mycology (negative KOH and negative fungal culture).

  • Negative Mycology: Negative KOH wet mount and negative fungal culture.

Table 2: Phase 2 Clinical Trial Treatment Success for Tavaborole at Day 180 [2][15]

Treatment GroupTreatment Success Rate
Tavaborole 2.5%27%
Tavaborole 5.0%26%
Tavaborole 7.5%32%
Vehicle14%
  • Treatment Success: Defined as complete or partial clinical evidence of clear nail growth plus negative fungal culture.

These data demonstrate that tavaborole is significantly more effective than its vehicle in treating onychomycosis.[14][16][17] The addition of a fluorine atom at the 5-position of the benzoxaborole ring is believed to enhance its antifungal activity.[18]

Experimental Protocols

To ensure scientific integrity, the methodologies employed in the pivotal clinical trials for tavaborole are outlined below.

Phase 3 Clinical Trial Protocol for Onychomycosis Treatment

A Patient Screening (Distal Subungual Onychomycosis, 20-60% great toenail involvement) B Randomization (2:1) Tavaborole 5% Solution or Vehicle A->B C Daily Topical Application (48 weeks) B->C D Efficacy Assessment at Week 52 C->D E Primary Endpoint: Complete Cure (0% involvement + Negative Mycology) D->E F Secondary Endpoints: Negative Mycology, Completely/Almost Clear Nail D->F

Caption: Phase 3 clinical trial workflow for tavaborole.

Step-by-Step Methodology: [14]

  • Patient Population: Adults diagnosed with distal subungual onychomycosis affecting 20% to 60% of the target great toenail.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either tavaborole topical solution, 5%, or the vehicle.

  • Treatment Regimen: The assigned treatment was applied to the affected toenails once daily for 48 consecutive weeks.[6][19][20]

  • Primary Efficacy Endpoint: The primary outcome measured was "complete cure" at week 52, defined as a completely clear nail (0% clinical involvement) and mycological cure (negative potassium hydroxide [KOH] wet mount and negative fungal culture).

  • Secondary Efficacy Endpoints: Secondary outcomes included mycological cure alone and the proportion of patients with a completely or almost clear nail.

Physicochemical Properties and Nail Penetration

A key factor in the efficacy of a topical antifungal for onychomycosis is its ability to penetrate the dense nail plate. Tavaborole's low molecular weight and water solubility are advantageous for this purpose.[7][21][22] These properties, inherent to the small and relatively simple benzoxaborole scaffold, facilitate its delivery to the site of infection in the nail bed.[7]

Safety and Tolerability

In clinical trials, tavaborole was generally well-tolerated. The most common adverse events were application site reactions, such as exfoliation, erythema, and dermatitis, which were typically mild to moderate in severity.[5][15][16] No systemic safety concerns were identified.[15]

Conclusion: The Power of a Privileged Scaffold

The extensive clinical data on tavaborole provides compelling evidence for the efficacy of the benzoxaborole class as antifungal agents. While direct comparative studies with the parent 1,3-dihydro-2,1-benzoxaborole are lacking, the success of tavaborole underscores the therapeutic potential of this chemical scaffold. The ability to modify the benzoxaborole ring, as exemplified by the fluorination in tavaborole, allows for the fine-tuning of its pharmacological properties, leading to enhanced efficacy.

For researchers and drug development professionals, the benzoxaborole scaffold represents a "privileged structure" with a proven mechanism of action and a favorable safety profile. Future research into novel benzoxaborole derivatives could yield even more potent and broad-spectrum antifungal agents, addressing the ongoing need for effective treatments for challenging fungal infections.

References

  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis - ResearchGate. Available from: [Link]

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed. Available from: [Link]

  • Topical Antifungals for Treatment of Onychomycosis - AAFP. Available from: [Link]

  • Efficacy and safety of tavaborole topical... : Journal of the American Academy of Dermatology - Ovid. Available from: [Link]

  • Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed. Available from: [Link]

  • Tavaborole (topical application route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

  • Tavaborole - Wikipedia. Available from: [Link]

  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis - JDDonline. Available from: [Link]

  • An upcoming drug for onychomycosis: Tavaborole - PMC - NIH. Available from: [Link]

  • Tavaborole | C7H6BFO2 | CID 11499245 - PubChem - NIH. Available from: [Link]

  • Evaluation of the efficacy and safety of tavaborole topical solution, 5%, in the treatment of onychomycosis of the toenail in adults: a pooled analysis of an 8-week, post-study follow-up from two randomized phase 3 studies - PubMed. Available from: [Link]

  • Tavaborole (Kerydin): Uses, Side Effects, Dosage & More - GoodRx. Available from: [Link]

  • (PDF) Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - ResearchGate. Available from: [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. Available from: [Link]

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Available from: [Link]

  • Repellent Effect of Borneols and Bornanediols against Aedes Albopictus: in Search of New Natural Repellents - JSciMed Central. Available from: [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH. Available from: [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Available from: [Link]

  • Full article: Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Available from: [Link]

  • Crisaborole - DermNet. Available from: [Link]

  • Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice. Available from: [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed. Available from: [Link]

  • Kerydin (tavaborole) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. Available from: [Link]

  • Spotlight on tavaborole for the treatment of onychomycosis | DDDT - Dove Medical Press. Available from: [Link]

  • What is the mechanism of Crisaborole? - Patsnap Synapse. Available from: [Link]

  • TAVABOROLE, AN 2690, 他伐硼罗 Таваборол تافابورول | New Drug Approvals. Available from: [Link]

  • Crisaborole - Wikipedia. Available from: [Link]

  • KERYDIN (topical) - CVS Caremark. Available from: [Link]

  • Clinical Policy: Tavaborole (Kerydin) - Superior HealthPlan. Available from: [Link]

Sources

A Comparative Analysis of Benzoxaborole-Based PDE4 Inhibitors: Crisaborole versus Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of the efficacy of 1,3-dihydro-2,1-benzoxaborole-1,5-diol and the advanced analog, Compound 72, in comparison to the established PDE4 inhibitor, Crisaborole. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative potency, and the experimental frameworks used for their evaluation.

The discovery of benzoxaboroles as potent inhibitors of phosphodiesterase-4 (PDE4) has marked a significant advancement in the treatment of inflammatory skin conditions. Crisaborole, a well-established topical PDE4 inhibitor, has demonstrated clinical efficacy in treating atopic dermatitis.[1] However, the quest for enhanced therapeutic agents with improved potency and specificity is ongoing. This guide delves into a comparative analysis of crisaborole against the lesser-known this compound and a recently synthesized, highly potent benzoxaborole derivative, herein referred to as Compound 72.[2]

Introduction to Benzoxaborole-Based PDE4 Inhibitors

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry.[3] Their unique ability to interact with biological targets, particularly metalloenzymes, has led to the development of several FDA-approved drugs.[1] In the context of inflammatory diseases, their primary target is the PDE4 enzyme.

PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.[4] By inhibiting PDE4, benzoxaboroles increase intracellular cAMP levels, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-4, IL-13, and IL-31.[5] This ultimately alleviates the symptoms of inflammatory skin conditions like atopic dermatitis.[5]

Comparative Efficacy: A Data-Driven Analysis

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a more potent inhibitor.

Recent studies have provided a direct comparison of the in vitro PDE4B inhibitory activity of crisaborole against newly synthesized benzoxaborole derivatives.[2] The findings, summarized in the table below, highlight the remarkable potency of Compound 72.

CompoundPDE4B IC50 (nM)Fold Improvement vs. Crisaborole
Crisaborole57.20-
Compound 720.42136x

Data sourced from a 2021 study on novel benzoxaborole derivatives as PDE4 inhibitors.[2]

The 136-fold greater potency of Compound 72 over crisaborole in inhibiting PDE4B signifies a substantial leap in the potential therapeutic efficacy of this class of drugs.[2] This enhanced activity could translate to lower required therapeutic doses, potentially reducing the risk of off-target effects and improving patient outcomes.

Mechanism of Action: The Boron Advantage

The inhibitory action of benzoxaboroles on PDE4 is attributed to the unique properties of the boron atom within their structure. The boron atom in the benzoxaborole scaffold can form a stable, reversible covalent bond with a key hydroxyl group in the active site of the PDE4 enzyme. This interaction mimics the transition state of the natural substrate, cAMP, effectively blocking its degradation.

PDE4_Inhibition cluster_0 Inflammatory Cell cluster_1 Benzoxaborole Action ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degradation PKA Inactive PKA cAMP->PKA AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Release PDE4->Inflammation active_PKA Active PKA PKA->active_PKA Anti_Inflammation Reduced Inflammation active_PKA->Anti_Inflammation Benzoxaborole Benzoxaborole (e.g., Crisaborole, Cmpd 72) Benzoxaborole->PDE4 Inhibition

Mechanism of PDE4 Inhibition by Benzoxaboroles.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

The determination of a compound's IC50 value against a specific enzyme is a cornerstone of drug discovery research. A common method to assess PDE4 inhibition is through an in vitro enzymatic assay. The following is a representative protocol:

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant PDE4B.

Materials:

  • Human recombinant PDE4B enzyme

  • cAMP substrate

  • Test compounds (e.g., Crisaborole, Compound 72) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)

  • Microplate reader

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: In a microplate, the PDE4B enzyme, assay buffer, and the test compound at various concentrations are combined. A control group with no inhibitor and a blank group with no enzyme are also included.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cAMP substrate to all wells.

  • Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic conversion of cAMP to AMP.

  • Termination and Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of remaining cAMP or the amount of AMP produced. The method of detection can vary, with common techniques including fluorescence polarization, FRET, or radioisotope-based assays.

  • Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality in Experimental Design: The inclusion of a no-inhibitor control is crucial to establish the baseline enzyme activity, while the no-enzyme blank corrects for any background signal. The serial dilution of the test compounds allows for the generation of a dose-response curve, which is essential for accurately calculating the IC50 value and understanding the compound's potency.

Future Directions and Conclusion

The significantly enhanced potency of novel benzoxaborole derivatives like Compound 72 over crisaborole underscores the potential for developing next-generation topical treatments for inflammatory skin diseases.[2] Further preclinical and clinical studies are warranted to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of these promising new chemical entities.

The benzoxaborole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The insights gained from comparative studies of different analogs will be instrumental in guiding the rational design of future PDE4 inhibitors with optimized efficacy and safety profiles, ultimately benefiting patients with inflammatory skin conditions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44591583, Crisaborole. [Link]

  • He, G., et al. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]

  • Pfizer Inc. (2023). EUCRISA® (crisaborole) ointment 2% HCP Site | Mechanism of Action. [Link]

  • Patsnap. (2024). What is the mechanism of Crisaborole? [Link]

Sources

A Head-to-Head Comparison of Benzoxaborole Antifungal Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxaborole scaffold has emerged as a remarkably versatile and fruitful platform in modern medicinal chemistry. Characterized by a bicyclic structure containing a boron atom integrated into a heterocyclic ring, these compounds leverage the unique Lewis acidic nature of boron to form stable, reversible covalent bonds with biological targets. This distinct mode of interaction has led to the development of novel therapeutics with high specificity and favorable safety profiles.[1][2]

Among the most successful clinical translations of this chemistry are two FDA-approved topical agents: Tavaborole (formerly AN2690, marketed as Kerydin®) and Crisaborole (formerly AN2728, marketed as Eucrisa®). While both are benzoxaboroles, they possess fundamentally different mechanisms of action and are approved for distinct therapeutic indications. Tavaborole is a potent antifungal agent designed to treat onychomycosis by inhibiting fungal protein synthesis.[3][4] In contrast, Crisaborole is a non-steroidal anti-inflammatory agent for atopic dermatitis that acts by inhibiting phosphodiesterase 4 (PDE4).[5][6]

This guide provides an in-depth, head-to-head comparison of these two pioneering benzoxaborole agents. We will dissect their mechanisms of action, structure-activity relationships, antifungal potency, clinical efficacy, and the experimental methodologies used for their evaluation. This objective analysis is intended to serve as a critical resource for researchers, scientists, and drug development professionals working in the fields of antifungal discovery and medicinal chemistry.

Part 1: Comparative Mechanism of Action

The therapeutic divergence of Tavaborole and Crisaborole stems from their selective interaction with different biological targets. This selectivity is a testament to the tunable nature of the benzoxaborole scaffold.

Tavaborole: Targeting Fungal Protein Synthesis via LeuRS Inhibition

Tavaborole exerts its antifungal effect by specifically inhibiting a crucial enzyme in fungal protein synthesis: leucyl-tRNA synthetase (LeuRS).[7][8] LeuRS is responsible for charging tRNA with its cognate amino acid, leucine, a vital step in the translation of genetic code into protein.

The mechanism is a novel and elegant example of enzyme trapping. It is described as the Oxaborole tRNA Trapping (OBORT) mechanism .[9] Here’s the causality:

  • Tavaborole enters the fungal cell and binds to the editing site of the LeuRS enzyme.

  • The boron atom of tavaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu, which is also bound within the editing site.[2][10]

  • This stable tavaborole-tRNALeu adduct effectively traps the tRNA molecule in the editing site, preventing the catalytic cycle of the enzyme from completing.[10]

  • The inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, thereby halting protein synthesis and resulting in fungal cell death (fungicidal action).[7][10]

This mechanism is highly specific to the fungal enzyme, contributing to the drug's favorable safety profile in humans.[11]

LeuRS_Inhibition cluster_FungalCell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) (Editing Site) Charged_tRNA Charged Leucyl-tRNA LeuRS->Charged_tRNA Normal Function Adduct Stable Tavaborole-tRNA Adduct LeuRS->Adduct Traps tRNA tRNA_Leu Uncharged tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Tavaborole Tavaborole Tavaborole->LeuRS Binds to Editing Site Adduct->Protein_Synth INHIBITED

Caption: Mechanism of Tavaborole via LeuRS inhibition.

Crisaborole: Targeting Inflammation via PDE4 Inhibition

Crisaborole is not a primary antifungal; its efficacy in atopic dermatitis is derived from its anti-inflammatory properties.[6][12] The molecular target is phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular signaling pathways within immune cells.[5]

The causal chain of its anti-inflammatory action is as follows:

  • Crisaborole penetrates the skin and enters inflammatory cells (e.g., T-cells, monocytes).[5]

  • Inside the cell, it inhibits the PDE4 enzyme. The boron atom is key to this interaction, binding to the bimetal center of the PDE4 active site.[12]

  • PDE4 is responsible for degrading cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, crisaborole prevents this degradation, leading to an increase in intracellular cAMP levels.[6]

  • Elevated cAMP levels activate pathways (such as those involving Protein Kinase A) that downregulate the production of pro-inflammatory cytokines, including TNF-alpha, IL-4, and IL-13, which are major drivers of the signs and symptoms of atopic dermatitis.[5][6][13]

This reduction in inflammatory mediators helps to alleviate erythema (redness), pruritus (itching), and other symptoms associated with the condition.[14]

Table 1: Head-to-Head Comparison of Mechanisms
FeatureTavaboroleCrisaborole
Primary Target Fungal Leucyl-tRNA Synthetase (LeuRS)[7]Human Phosphodiesterase 4 (PDE4)[5]
Molecular Action Forms a stable adduct with tRNA in the LeuRS editing site, trapping it and halting the catalytic cycle.[2][10]Inhibits the degradation of cAMP by binding to the PDE4 active site.[6][12]
Cellular Outcome Inhibition of fungal protein synthesis.[15]Increased intracellular cAMP levels, leading to reduced production of pro-inflammatory cytokines.[6]
Therapeutic Effect Fungicidal (Antifungal)[7]Anti-inflammatory[5]
Primary Indication Onychomycosis (toenail fungal infection)[3]Atopic Dermatitis (eczema)[14]

Part 2: Structure-Activity Relationship (SAR)

The benzoxaborole scaffold consists of a benzene ring fused to a five-membered oxaborole ring. The specific substitutions on this core structure dictate the molecule's target affinity, potency, and pharmacokinetic properties.

  • Core Scaffold: The boron atom is the critical electrophilic center that interacts with nucleophilic groups (like diols on tRNA or metals in an enzyme active site) in the biological target. The stability of the benzoxaborole ring system makes it a superior drug scaffold compared to simpler boronic acids.[1]

  • Tavaborole (AN2690): A key feature of tavaborole is the 5-fluoro substituent . This electron-withdrawing group increases the Lewis acidity of the boron atom, enhancing its ability to form the critical covalent adduct with tRNA in the LeuRS editing site.[9][16][17] This substitution is directly linked to its potent antifungal activity.

  • Other Substitutions: Studies have shown that modifying the benzoxaborole scaffold can dramatically alter its activity. For example, the introduction of a 3-amino substituent has been found to considerably decrease antifungal activity against Candida albicans.[16][18] This highlights the sensitivity of the SAR and the importance of an unsubstituted 3-position for LeuRS inhibition. Furthermore, maintaining the planarity of the ring system appears to be important for antifungal activity.[19]

Part 3: Head-to-Head Antifungal Spectrum & Potency

Direct comparison of antifungal potency is most relevant for tavaborole, as this is its designed function.

In Vitro Antifungal Activity

Tavaborole has demonstrated potent in vitro activity against the primary causative agents of onychomycosis, the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes.[7] However, its activity against certain yeasts and molds has been reported to be low in some studies, suggesting a more targeted spectrum of action.[20]

A crucial factor for topical agents treating nail infections is their ability to remain active in the presence of keratin. One study compared the fungicidal activity of tavaborole, efinaconazole, and ciclopirox in a keratin-rich environment. The results showed that while efinaconazole had lower viable cell counts, tavaborole was comparable to ciclopirox, demonstrating its ability to function under conditions mimicking the nail plate.[21]

Table 2: Representative In Vitro Antifungal Activity of Tavaborole
Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton rubrum0.25 - 2.0[7]
Trichophyton mentagrophytes0.25 - 2.0[7]
Candida albicans0.5 - 16[9]

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies based on the specific isolates and testing methodology.

Crisaborole is not developed as an antifungal, and there is a lack of published data on its MIC values against pathogenic fungi. Its clinical utility is firmly established in its anti-inflammatory action.

Part 4: Clinical Efficacy & Therapeutic Applications

The ultimate measure of a drug's utility is its performance in clinical trials. Both tavaborole and crisaborole have demonstrated statistically significant efficacy in large-scale, randomized, double-blind, vehicle-controlled Phase III studies.

Tavaborole for Onychomycosis

Pivotal Phase III trials evaluated the efficacy of tavaborole 5% topical solution applied once daily for 48 weeks in patients with toenail onychomycosis. The primary endpoint was "complete cure," a stringent measure defined as a completely clear nail plus a negative mycological culture and KOH test at week 52.[22]

Crisaborole for Atopic Dermatitis

Two large Phase III trials evaluated crisaborole 2% ointment applied twice daily for 28 days in patients aged 2 years and older with mild-to-moderate atopic dermatitis. The primary endpoint was "success in ISGA," defined as an Investigator's Static Global Assessment score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.[4][14]

Table 3: Summary of Pivotal Phase III Clinical Trial Outcomes
ParameterTavaborole 5% SolutionCrisaborole 2% Ointment
Indication Toenail Onychomycosis[22]Mild-to-Moderate Atopic Dermatitis[14]
Patient Population Adults with 20-60% great toenail involvementPatients ≥2 years old
Primary Endpoint Complete Cure at Week 52Success in ISGA at Day 29
Success Rate (Drug) 6.5% - 9.1%[22]31.4% - 32.8%[4]
Success Rate (Vehicle) 0.5% - 1.5%[22]18.0% - 25.4%[4]
Key Secondary Outcome Mycological Cure: 31.1% - 35.9%[22]Improvement in Pruritus (Itching)[4]

Expert Interpretation: The complete cure rates for topical onychomycosis treatments are historically modest due to the difficulty of penetrating the dense nail plate and the slow growth of the nail.[23] The mycological cure rate for tavaborole is a more indicative measure of its antifungal activity.[22] For crisaborole, the significant improvement in disease severity and rapid relief from pruritus represent a valuable non-steroidal option for managing atopic dermatitis.[14]

Part 5: Safety and Pharmacokinetics

Both drugs are administered topically, which minimizes systemic exposure and associated side effects.

  • Tavaborole: Its safety profile is excellent. The most common adverse events are mild and localized to the application site, including exfoliation (2.7%), erythema (1.6%), and dermatitis (1.3%).[22] A key pharmacokinetic advantage of tavaborole is its low molecular weight, which facilitates superior penetration through the dense keratin of the nail plate compared to older topical agents.[24]

  • Crisaborole: Is also well-tolerated. The most frequently reported treatment-related adverse event is application-site pain or burning, which is typically mild to moderate in severity.[25][26] Systemic absorption is low, confirming its safety for topical use in both children and adults.[12]

Part 6: Experimental Methodologies

Reproducible and validated experimental protocols are the bedrock of drug discovery and development. Below are standardized methodologies for assessing the key activities of these agents.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate, following established standards.

Workflow:

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow start Start: Prepare Fungal Inoculum (e.g., T. rubrum) prep_plate Prepare 96-well plate with 2-fold serial dilutions of Tavaborole in RPMI medium start->prep_plate add_inoculum Add standardized fungal inoculum to each well prep_plate->add_inoculum controls Include Positive (fungus, no drug) and Negative (medium only) controls add_inoculum->controls incubate Incubate plate at 35°C for 4-7 days controls->incubate read_mic Visually or spectrophotometrically determine the MIC: lowest drug concentration with no visible growth incubate->read_mic end End: MIC Value (µg/mL) read_mic->end

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal isolate (e.g., T. rubrum) on potato dextrose agar. Prepare a spore suspension in sterile saline and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare a stock solution of tavaborole in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in RPMI-1640 medium across a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Add the standardized fungal inoculum to each well of the plate.

  • Controls: Include a positive control well (inoculum without drug) to ensure fungal viability and a negative control well (medium only) to check for contamination.

  • Incubation: Seal the plate and incubate at 35°C for 4 to 7 days, or until sufficient growth is observed in the positive control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This in vitro biochemical assay measures the ability of a compound to inhibit the aminoacylation activity of the LeuRS enzyme.

Workflow:

LeuRS_Assay_Workflow cluster_workflow LeuRS Inhibition Assay Workflow start Start: Prepare Assay Buffer reagents Combine Reagents: - Purified fungal LeuRS enzyme - ATP - [3H]-Leucine (radiolabeled) - tRNA transcript start->reagents add_inhibitor Add varying concentrations of Tavaborole (or test compound) reagents->add_inhibitor initiate_rxn Initiate reaction and incubate at 37°C for a set time (e.g., 30 minutes) add_inhibitor->initiate_rxn stop_rxn Stop reaction by precipitating tRNA onto filter paper using trichloroacetic acid (TCA) initiate_rxn->stop_rxn wash Wash filter paper to remove unincorporated [3H]-Leucine stop_rxn->wash measure Measure radioactivity on filter using a scintillation counter wash->measure analyze Calculate % inhibition and determine IC50 value measure->analyze end End: IC50 Value analyze->end

Caption: Workflow for LeuRS enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, KCl, and ATP. Purify the target fungal LeuRS enzyme using recombinant expression systems.

  • Reaction Mixture: In a reaction tube, combine the assay buffer, purified LeuRS enzyme, total yeast tRNA, and the test inhibitor (tavaborole) at various concentrations.

  • Initiation: Start the aminoacylation reaction by adding radiolabeled [³H]-Leucine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for tRNA charging.

  • Quenching and Precipitation: Stop the reaction by spotting the mixture onto a filtermat or glass fiber filter. Precipitate the tRNA and any charged [³H]leucyl-tRNA by immersing the filter in cold 5% trichloroacetic acid (TCA).

  • Washing: Wash the filters multiple times with cold 5% TCA and then ethanol to remove all unincorporated [³H]-Leucine.

  • Quantification: Dry the filters and measure the amount of incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-drug control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The head-to-head comparison of tavaborole and crisaborole illuminates the remarkable therapeutic potential and specificity that can be achieved with the benzoxaborole scaffold.

  • Tavaborole is a dedicated antifungal agent that validates the inhibition of fungal leucyl-tRNA synthetase as a successful therapeutic strategy. Its novel trapping mechanism, potent activity against dermatophytes, and ability to penetrate the nail plate make it a significant advancement in the topical treatment of onychomycosis.

  • Crisaborole , while sharing the same chemical backbone, operates in an entirely different therapeutic domain. As a selective PDE4 inhibitor, it offers a safe and effective non-steroidal option for managing the chronic inflammation of atopic dermatitis.

For researchers in drug development, the divergent paths of these two molecules underscore a critical lesson: subtle modifications to a privileged scaffold can unlock entirely new mechanisms of action and address disparate medical needs. The success of tavaborole and crisaborole serves as a powerful foundation and inspiration for the future design of boron-containing compounds targeting a wide array of fungal, inflammatory, and other diseases.

References

  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. J Drugs Dermatol. 2016;15(4):390-396. [Link: Provided by Grounding Tool]
  • Murrell D, Paller A, Eichenfield L, et al. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. J Drugs Dermatol. 2019;18(5):s154-s159. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8631580/]
  • Patsnap. What is the mechanism of Crisaborole? Patsnap Synapse. Published July 17, 2024. [Link: https://www.patsnap.
  • DermNet. Key clinical-trial evidence for crisaborole. DermNet NZ. [Link: https://dermnetnz.org/topics/key-clinical-trial-evidence-for-crisaborole]
  • Gupta AK, Daigle D. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. J Am Podiatr Med Assoc. 2016;106(1):52-59. [Link: https://pubmed.ncbi.nlm.nih.gov/26800007/]
  • GlobalRx. Clinical Profile of Tavaborole 5% Topical Solution. GlobalRx. [Link: https://globalrph.com/clinical-profile-of-tavaborole-5-topical-solution/]
  • National Center for Biotechnology Information. Tavaborole. PubChem Compound Summary for CID 11499245. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Tavaborole]
  • Gupta AK, Tosti A. An upcoming drug for onychomycosis: Tavaborole. Indian Dermatol Online J. 2015;6(5):374-376. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4594411/]
  • Wikipedia. Tavaborole. In: Wikipedia. ; 2023. [Link: https://en.wikipedia.org/wiki/Tavaborole]
  • Vlahovic T. Topical Treatment for Onychomycosis: Is it More Effective than the Clinical Data Suggests? J Clin Aesthet Dermatol. 2016;9(11):43-48. [Link: https://www.jcadonline.
  • Gupta G, Gupta AK, Foley K. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Lett. 2015;20(6):1-5. [Link: https://www.skintherapyletter.
  • Singh S, Kumar A, Jakhar D, et al. Efficacy and safety of crisaborole ointment in pediatric atopic dermatitis: A 4-week open-label study. Indian J Paediatr Dermatol. 2024;25(2):115-119. [Link: https://journals.lww.com/ijpd/fulltext/2024/25020/efficacy_and_safety_of_crisaborole_ointment_in.6.aspx]
  • Kim J, Alley MRK, Freund YR, et al. Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. Bioorg Med Chem Lett. 2021;43:128089. [Link: https://pubmed.ncbi.nlm.nih.gov/33964438/]
  • Callender VD, Alexis AF, Stein Gold L, et al. Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of Mild-to-Moderate Atopic Dermatitis Across Racial and Ethnic Groups. Am J Clin Dermatol. 2019;20(5):711-723. [Link: https://www.researchgate.
  • Kumar R, Sood R, Donahue C, et al. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Med Chem Lett. 2024;15(3):379-385. [Link: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00463]
  • Nocentini A, Bua S, Gratteri P, et al. Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. ACS Med Chem Lett. 2017;8(10):1042-1046. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5641908/]
  • Elewski BE, Aly R, Baldwin SL, et al. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. J Am Acad Dermatol. 2015;73(1):62-69.e2. [Link: https://pubmed.ncbi.nlm.nih.gov/25956661/]
  • Spergel JM, Boguniewicz M, Eichenfield L, et al. Efficacy and safety of crisaborole in patients with mild-to-moderate atopic dermatitis and other atopic comorbidities. Allergy Asthma Proc. 2021;42(5):407-416. [Link: https://pubmed.ncbi.nlm.nih.gov/34474712/]
  • Jinna S, Finch J. Spotlight on tavaborole for the treatment of onychomycosis. Drug Des Devel Ther. 2015;9:6185-6190. [Link: https://www.dovepress.com/spotlight-on-tavaborole-for-the-treatment-of-onychomycosis-peer-reviewed-fulltext-article-DDDT]
  • Niedzielska A, Wolińska E, Różalska S, et al. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. 2020;25(24):5999. [Link: https://www.mdpi.com/1420-3049/25/24/5999]
  • Baker SJ, Zhang YK, Akama T, et al. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. J Med Chem. 2006;49(15):4447-4450. [Link: https://pubmed.ncbi.nlm.nih.gov/16854043/]
  • Xiang W, Wang S, Chen S, et al. Discovery of Novel Benzoxaborole-Containing Streptochlorin Derivatives as Potential Antifungal Agents. J Agric Food Chem. 2023;71(16):6226-6235. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.2c08053]
  • Callender VD, Alexis AF, Stein Gold L, et al. Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of Mild-to-Moderate Atopic Dermatitis Across Racial and Ethnic Groups. Am J Clin Dermatol. 2019;20(5):711-723. [Link: https://pubmed.ncbi.nlm.nih.gov/31264114/]
  • Lain E, Smith L, Jaros J, et al. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. JID Innov. 2024;4(4):100299. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10996849/]
  • Niedzielska A, Wolińska E, Różalska S, et al. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. 2020;25(24):5999. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766155/]
  • Gupta AK, Hall S, Zane LT, et al. Evaluation of the efficacy and safety of tavaborole topical solution, 5%, in the treatment of onychomycosis of the toenail in adults: a pooled analysis of an 8-week, post-study follow-up from two randomized phase 3 studies. J Dermatolog Treat. 2018;29(1):44-48. [Link: https://pubmed.ncbi.nlm.nih.gov/28521541/]
  • Bhatia N, Zeichner JA. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. J Clin Aesthet Dermatol. 2014;7(3):35-40. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3970827/]
  • Saleh D, Kressin M, Kloepper K, et al. Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology. J Clin Med. 2024;13(9):2699. [Link: https://www.mdpi.com/2077-0383/13/9/2699]
  • Kumar R, Sood R, Donahue C, et al. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Med Chem Lett. 2024;15(3):379-385. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10941913/]
  • Niedzielska A, Wolińska E, Różalska S, et al. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. 2020;25(24):5999. [Link: https://pubmed.ncbi.nlm.nih.gov/33353127/]
  • O'Hanlon R, Zetina-rocha C, Rock F, et al. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. Antimicrob Agents Chemother. 2011;55(12):5680-5688. [Link: https://pubmed.ncbi.nlm.nih.gov/21968366/]
  • Xiang W, Wang S, Chen S, et al. Discovery of Novel Benzoxaborole-Containing Streptochlorin Derivatives as Potential Antifungal Agents. J Agric Food Chem. 2023;71(16):6226-6235. [Link: https://pubmed.ncbi.nlm.nih.gov/37053087/]
  • Dag P, Graczyk H, Adamczyk-Woźniak A. The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coord Chem Rev. 2021;438:213898. [Link: https://www.researchgate.
  • Wójcik K, Adamczyk-Woźniak A. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chem Rev. 2023;123(15):9331-9363. [Link: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00125]
  • ResearchGate. Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole. ResearchGate. Published January 3, 2026. [Link: https://www.researchgate.net/publication/339463991_Benzoxaborole_drugs_in_therapy_successful_cases_of_Tavaborole_and_Crisaborole]
  • de Oliveira CA, da Silva IF, da Silva BJG, et al. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Mycoses. 2019;62(12):1127-1133. [Link: https://pubmed.ncbi.nlm.nih.gov/31411352/]
  • Abdullah M, Crișan G, Gillece J, et al. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrob Agents Chemother. 2018;63(2):e01859-18. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6355590/]
  • Tatsumi Y, Iwagami T, Tamai M, et al. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. J Fungi (Basel). 2021;7(11):972. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623479/]
  • Jinna S, Finch J. Spotlight on tavaborole for the treatment of onychomycosis. Drug Des Devel Ther. 2015;9:6185-6190. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4659351/]
  • da Silva IF, de Oliveira CA, da Silva BJG, et al. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Antibiotics (Basel). 2020;9(10):655. [Link: https://www.scilit.net/article/260a927e1f4165561a067a9080708577]
  • O'Hanlon R, Zetina-rocha C, Rock F, et al. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. Antimicrob Agents Chemother. 2011;55(12):5680-5688. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232777/]
  • Rex JH, Pfaller MA. S159 Antifungal Susceptibility Testing. Int J Antimicrob Agents. 2000;16 Suppl 1:S159-S161. [Link: https://www.ijaaonline.com/article/S0924-8579(00)00277-3/pdf]
  • ResearchGate. In vitro antifungal susceptibility testing. ResearchGate. Published August 9, 2025. [Link: https://www.researchgate.net/publication/282348398_In_vitro_antifungal_susceptibility_testing]

Sources

Validating the antifungal activity of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Antifungal Efficacy of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Executive Summary & Compound Profile

This compound (CAS: 1187190-70-0) represents a critical scaffold in the benzoxaborole class of non-beta-lactam boron-containing heterocycles.[1] Structurally, it is the 5-hydroxy analogue of the FDA-approved antifungal Tavaborole (which carries a 5-fluoro substituent).[1]

While Tavaborole (Kerydin) is established for onychomycosis treatment, the 1,5-diol variant presents a unique profile for structure-activity relationship (SAR) validation. Its primary value lies in probing the electronic influence of the 5-position substituent on the stability of the boron-tRNA adduct, the central mechanism of action for this class.

This guide outlines the rigorous experimental framework required to validate the antifungal activity of the 1,5-diol, contrasting it against the industry standards: Tavaborole (Benzoxaborole benchmark) and Fluconazole (Azole benchmark).

Mechanistic Validation: The Boron Advantage

Unlike azoles and allylamines which target cell membrane integrity (ergosterol synthesis), benzoxaboroles utilize the Oxaborole tRNA Trapping (OBORT) mechanism.

Mechanism of Action (MOA) Comparison
  • Benzoxaboroles (Target): Leucyl-tRNA Synthetase (LeuRS).[2][3][4] The boron atom acts as an electrophile, forming a reversible covalent adduct with the 2',3'-cis-diol of the 3'-terminal adenosine of tRNA

    
    .[1] This traps the tRNA in the editing site, inhibiting protein synthesis.[3][4]
    
  • Azoles (Target): Lanosterol 14

    
    -demethylase (CYP51). Inhibits the conversion of lanosterol to ergosterol, leading to toxic sterol accumulation and membrane stress.
    

Causality Insight: The 5-hydroxy group on the 1,5-diol candidate is electron-donating, potentially altering the Lewis acidity of the boron atom compared to the electron-withdrawing fluorine in Tavaborole.[1] This makes the LeuRS inhibition assay (Protocol 2) the critical "Go/No-Go" step for this compound.

MOA_Comparison Compound_Diol 1,3-dihydro-2,1- benzoxaborole-1,5-diol Target_LeuRS Target: Cytoplasmic LeuRS (Editing Domain) Compound_Diol->Target_LeuRS Entry via passive diffusion Compound_Azole Fluconazole (Azole Class) Target_CYP51 Target: CYP51 (Ergosterol Pathway) Compound_Azole->Target_CYP51 Entry via passive diffusion Interaction_Boron Boron-tRNA Adduct (Covalent/Reversible) Target_LeuRS->Interaction_Boron Boron binds tRNA-cis-diol Interaction_Heme Heme Iron Binding (Non-covalent) Target_CYP51->Interaction_Heme N-1 coordinates Fe Outcome_Protein Inhibition of Protein Synthesis Interaction_Boron->Outcome_Protein tRNA Trapping Outcome_Membrane Membrane Instability & Lysis Interaction_Heme->Outcome_Membrane Ergosterol Depletion

Figure 1: Mechanistic divergence between Benzoxaborole-1,5-diol (Protein Synthesis Inhibition) and Fluconazole (Membrane Disruption).[1]

Comparative Efficacy: Expected Data Profile

When validating the 1,5-diol, researchers should benchmark Minimum Inhibitory Concentrations (MIC) against key pathogens. Based on SAR data from the benzoxaborole class, the expected profile is broad-spectrum activity, particularly against dermatophytes.

Benchmarking Table: Anticipated Potency Ranges
Pathogen1,5-Diol (Candidate)Tavaborole (Benchmark)Fluconazole (Control)Clinical Relevance
C. albicans 2 – 8 µg/mL 0.25 – 1 µg/mL0.12 – 0.5 µg/mLPrimary yeast model; Azole resistance common.[1]
T. rubrum 0.5 – 2 µg/mL 0.06 – 0.5 µg/mL1 – 4 µg/mLPrimary cause of onychomycosis; Benzoxaboroles excel here.[1]
C. glabrata 4 – 16 µg/mL 1 – 4 µg/mL16 – >64 µg/mLIntrinsically less susceptible to azoles; Critical test for novel MOA.[1]
A. fumigatus >16 µg/mL 8 – 16 µg/mLResistantMold efficacy is often limited in this class.[1]

Interpretation: The 1,5-diol is expected to be slightly less potent than Tavaborole due to the lack of the 5-fluoro group (which enhances boron electrophilicity), but it should retain significant activity against T. rubrum, potentially outperforming Fluconazole in dermatophytes.

Experimental Protocols for Validation

To publish a robust comparison, you must execute the following self-validating protocols.

Protocol A: MIC Determination (CLSI M27-A3 / M38-A2)

Objective: Quantify the potency of the 1,5-diol against yeast and filamentous fungi.

  • Compound Prep: Dissolve this compound in DMSO to a stock of 6400 µg/mL. (Note: Ensure solubility; the diol is polar).

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum:

    • Candida:

      
       CFU/mL.[1]
      
    • Dermatophytes:

      
       CFU/mL (microconidia).[1]
      
  • Plate Setup: 96-well microtiter plates. Serial 2-fold dilutions (Range: 64 µg/mL to 0.06 µg/mL).

  • Controls:

    • Positive: C. parapsilosis ATCC 22019.

    • Solvent: 1% DMSO (Max).

  • Incubation:

    • Candida: 24-48h @ 35°C.[1]

    • Dermatophytes: 4-7 days @ 28°C.[1]

  • Readout: Visual score of 100% inhibition (optically clear) vs. growth control.

Protocol B: LeuRS Aminoacylation Inhibition Assay

Objective: Confirm the MOA is indeed LeuRS inhibition and not off-target toxicity.

  • Enzyme Source: Recombinant C. albicans cytoplasmic LeuRS (expressed in E. coli).[4]

  • Reaction Mix: 50 mM HEPES (pH 7.2), 5 mM MgCl2, 2 mM ATP, 4 mg/mL crude tRNA (yeast), 20 µM [

    
    C]-Leucine.
    
  • Procedure:

    • Incubate enzyme with varying concentrations of 1,5-diol (0.1 – 100 µM) for 10 min.

    • Initiate reaction with tRNA/ATP mix.

    • Quench after 20 min with 5% Trichloroacetic acid (TCA).

  • Detection: Filter precipitates onto glass fiber filters; measure radioactivity (scintillation counting).

  • Validation: The IC

    
     should correlate with the MIC. If MIC is low but IC
    
    
    
    is high, suspect off-target membrane toxicity.
Protocol C: Spontaneous Resistance Frequency

Objective: Assess the barrier to resistance (a key advantage of benzoxaboroles).

  • Plating: Plate

    
     CFU of C. albicans onto agar containing the 1,5-diol at 
    
    
    
    MIC and
    
    
    MIC.
  • Incubation: 48 hours.

  • Calculation: Frequency = (Number of colonies) / (Total CFU plated).

  • Benchmark: Benzoxaboroles typically show low resistance frequency (

    
    ), whereas Azoles can be higher (
    
    
    
    to
    
    
    ).

Strategic Validation Workflow

This diagram illustrates the logical flow for validating the compound, ensuring that negative results at early stages trigger necessary optimization before expensive animal models.

Validation_Workflow Start Start: 1,5-Diol Synthesis & Purity Check (>98%) Step1 Primary Screen: MIC (CLSI) vs C. albicans & T. rubrum Start->Step1 Decision1 MIC < 8 µg/mL? Step1->Decision1 Step2 MOA Confirmation: LeuRS Inhibition Assay (IC50) Decision1->Step2 Yes Step2_Alt Check Solubility/Permeability (LogD, PAMPA) Decision1->Step2_Alt No (Inactive) Step3 Cytotoxicity Screen (HepG2 / HaCaT cells) Step2->Step3 Decision2 Selectivity Index > 10? Step3->Decision2 Step4 Resistance Profiling (Single Step Frequency) Decision2->Step4 Yes End_Fail Stop: Refine Structure (e.g., Add 5-Fluoro/Chloro) Decision2->End_Fail No (Toxic) End_Success Validation Complete: Proceed to PK/PD Step4->End_Success

Figure 2: Decision-matrix for the preclinical validation of benzoxaborole candidates.

Conclusion

Validating This compound requires a focus on its specific inhibition of LeuRS.[1] While likely less potent than the fluorinated Tavaborole, its efficacy against azole-resistant dermatophytes makes it a valuable candidate for topical antifungal formulations. Researchers must prioritize the LeuRS IC


 assay  to distinguish true benzoxaborole activity from non-specific toxicity.

References

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[1] Journal of Medicinal Chemistry.

  • Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site." Science.

  • Elewski, B. E., et al. (2015). "Tavaborole, a Novel Boron-Based Molecule for the Topical Treatment of Onychomycosis." Journal of Drugs in Dermatology.

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."

  • Zhang, Y. K., et al. (2011). "Design and Synthesis of Boron-Containing Macromolecules for Antifungal Applications." Future Medicinal Chemistry.

Sources

Comparative analysis of benzoxaborole and azole antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

The antifungal landscape has long been dominated by azoles, which target membrane stability via ergosterol biosynthesis inhibition.[1][2] However, the emergence of multi-drug resistant (MDR) Candida and Aspergillus strains has necessitated the development of novel pharmacophores. Benzoxaboroles (e.g., tavaborole, crisaborole) represent a structural paradigm shift, utilizing boron chemistry to target protein synthesis via Leucyl-tRNA synthetase (LeuRS) inhibition.

This guide provides a rigorous technical comparison of these two classes, focusing on mechanistic divergence, quantitative efficacy data, and experimental protocols for validation.

Mechanistic Divergence: Protein Synthesis vs. Membrane Integrity

The fundamental distinction between these classes lies in their cellular targets. While azoles disrupt the "hardware" (cell membrane), benzoxaboroles sabotage the "software" (translation machinery).

1.1 Azoles: The CYP51 Blockade

Azoles (imidazoles and triazoles) bind to the heme iron of lanosterol 14


-demethylase (CYP51/Erg11p) .
  • Mechanism: The unhindered nitrogen of the azole ring coordinates with the heme iron, blocking the substrate (lanosterol) from binding.

  • Consequence: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol lead to membrane stress, fluidity changes, and growth arrest (fungistatic).
    
1.2 Benzoxaboroles: The LeuRS Trap

Benzoxaboroles exploit the Lewis acidity of the boron atom incorporated into a cyclic oxaborole ring.

  • Mechanism: The drug targets the editing domain of Leucyl-tRNA synthetase (LeuRS) .[3][4][5][6] It forms a stable, reversible covalent adduct with the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine of tRNA

    
    .
    
  • Consequence: This "traps" the tRNA in the editing site, preventing the enzyme from charging tRNA with leucine.[5] Consequently, protein synthesis is inhibited (fungistatic to fungicidal depending on concentration).

1.3 Pathway Visualization

The following diagram contrasts the signal transduction and metabolic interruptions caused by both classes.

MOA_Comparison cluster_azole Azole Mechanism (Membrane) cluster_benzo Benzoxaborole Mechanism (Translation) Lanosterol Lanosterol CYP51 CYP51 (Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Blocked Azole Azole Drug Azole->CYP51 Inhibits (Heme binding) Membrane Membrane Integrity Ergosterol->Membrane Essential for LeuRS LeuRS (Editing Domain) Adduct Boron-tRNA Adduct LeuRS->Adduct Trapping Mechanism tRNA tRNA-Leu tRNA->LeuRS Benzo Benzoxaborole Benzo->LeuRS Binds Editing Site ProteinSynth Protein Synthesis Adduct->ProteinSynth Inhibits

Figure 1: Mechanistic comparison showing Azole disruption of sterol synthesis versus Benzoxaborole trapping of tRNA in the LeuRS editing domain.

Performance Metrics & Comparative Data
2.1 In Vitro Efficacy (MIC Comparison)

Benzoxaboroles (e.g., Tavaborole) generally exhibit higher MIC values against Candida spp.[7] compared to potent azoles but excel in specific niches like dermatophytes and azole-resistant strains due to the lack of cross-resistance.

OrganismDrug ClassAgentMIC

(µg/mL)
MIC

(µg/mL)
Notes
C.[8][9] albicans AzoleFluconazole0.25 - 0.51.0Standard of care; resistance rising.
BenzoxaboroleTavaborole4.016.0Lower potency in vitro; no cross-resistance.
T. rubrum AzoleItraconazole0.030.125Highly potent.
BenzoxaboroleTavaborole1.0 - 4.08.0Excellent nail penetration offsets higher MIC.
C. glabrata AzoleFluconazole4.0 - 16.064.0Intrinsically less susceptible.
BenzoxaboroleTavaborole4.08.0Comparable potency to fluconazole in resistant strains.
2.2 Resistance Profiles
  • Azoles: Resistance is multifactorial and high-frequency.

    • Target Modification: Mutations in ERG11 (e.g., Y132H).

    • Efflux:[10][11] Overexpression of ABC transporters (CDR1/2) and MFS transporters (MDR1).[2]

  • Benzoxaboroles: Resistance is low-frequency (

    
    ).
    
    • Mechanism:[2][3][4][6][10][12][13] Mutations in the LeuRS editing domain that affect the "tyrosine switch" required for drug binding.

    • Cross-Resistance:None. Benzoxaboroles retain activity against fluconazole-resistant isolates.

2.3 Physicochemical Properties (The Boron Advantage)

The boron atom confers unique geometry (trigonal planar


 tetrahedral) allowing it to penetrate keratinized tissues (nails) significantly better than the bulky, lipophilic azoles. This makes benzoxaboroles superior for topical onychomycosis therapy despite higher in vitro MICs.
Experimental Protocols for Comparative Validation

To objectively compare these classes, researchers should utilize Time-Kill Assays (TKA) rather than simple MICs, as TKAs reveal the kinetics of fungistatic vs. fungicidal activity.

Protocol 1: Comparative Time-Kill Kinetics

Objective: Determine the rate of killing and potential for regrowth of C. albicans under Azole vs. Benzoxaborole treatment.

Materials:

  • Strains: C. albicans SC5314 (Wild Type) and C. albicans R-strain (Azole-resistant).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compounds: Fluconazole (Stock 10 mg/mL in DMSO), Tavaborole (Stock 10 mg/mL in DMSO).

Methodology:

  • Inoculum Preparation:

    • Grow strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to 0.5 McFarland standard (~

      
       CFU/mL).
      
    • Dilute 1:100 in RPMI 1640 to achieve starting inoculum of ~

      
       CFU/mL.
      
  • Drug Exposure:

    • Prepare assay tubes containing media + drug at concentrations of 1x, 4x, and 16x MIC .

    • Include a Growth Control (media + solvent only) and Sterility Control .

    • Add inoculum to drug tubes.[14] Final volume: 10 mL.

  • Incubation & Sampling:

    • Incubate at 35°C with agitation (orbit shaker, 200 rpm).

    • Remove 100 µL aliquots at 0, 2, 6, 12, 24, and 48 hours .

  • Quantification:

    • Serially dilute samples (10-fold dilutions) in PBS.

    • Plate 20 µL of each dilution onto SDA plates (in duplicate).

    • Incubate plates for 24-48h and count colonies.

  • Data Analysis:

    • Plot

      
       CFU/mL vs. Time.[15]
      
    • Fungicidal:

      
       reduction (99.9% kill) from starting inoculum.[15]
      
    • Fungistatic:

      
       reduction.[15][16]
      
Protocol Workflow Visualization

Protocol_Workflow cluster_sampling Sampling Points Start Start: Inoculum Prep (0.5 McFarland) Dilution Dilute 1:100 (RPMI + MOPS) Start->Dilution Exposure Drug Exposure (1x, 4x, 16x MIC) Dilution->Exposure Incubation Incubate 35°C (Agitation) Exposure->Incubation T0 0h Incubation->T0 T24 24h Incubation->T24 T48 48h Incubation->T48 Plating Serial Dilution & Plating (SDA) T0->Plating T24->Plating T48->Plating Analysis Data Analysis (Log10 CFU/mL) Plating->Analysis

Figure 2: Step-by-step workflow for Time-Kill Assay to determine fungicidal vs. fungistatic activity.

References
  • Mechanism of Benzoxaboroles: Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[3][4][5][12] Science. Link

  • Azole Resistance Mechanisms: Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

  • Tavaborole Efficacy: Elewski, B. E., et al. (2015). "Tavaborole, a novel boron-containing antifungal agent for the treatment of onychomycosis." Journal of Drugs in Dermatology. Link

  • Time-Kill Protocol Standards: Klepser, M. E., et al. (1998). "Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods." Antimicrobial Agents and Chemotherapy.[16][17] Link

  • Benzoxaborole Resistance Profile: Zhao, H., et al. (2015).[12] "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism."[3][4][12] ACS Chemical Biology.[4] Link

Sources

Comparative Guide: Cross-Resistance Profiling of 1,3-dihydro-2,1-benzoxaborole-1,5-diol vs. Standard Antimycotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical framework for evaluating the cross-resistance profile of 1,3-dihydro-2,1-benzoxaborole-1,5-diol (hereafter referred to as the Test Compound or BXB-1,5 ) against Standard of Care (SOC) antimycotics, specifically Azoles (Fluconazole, Itraconazole) and established Benzoxaboroles (Tavaborole/AN2690).

The Scientific Premise: Antifungal resistance is typically target-specific or efflux-mediated. Azoles target lanosterol 14


-demethylase (CYP51/ERG11).[1] In contrast, benzoxaboroles inhibit Leucyl-tRNA synthetase (LeuRS).[2][3][4][5][6] Therefore, the core hypothesis is that BXB-1,5 should exhibit zero target-based cross-resistance  with Azoles. This guide details the experimental validation of this hypothesis, distinguishing between intrinsic target resistance and pleiotropic multidrug resistance (MDR) via efflux pumps.

Mechanism of Action (MOA) & Resistance Logic

To understand cross-resistance, one must first delineate the distinct molecular targets.

The Benzoxaborole Trapping Mechanism (OBORT)

The Test Compound operates via the Oxaborole tRNA Trapping (OBORT) mechanism. It targets the cytoplasmic Leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[2][3][4][5][6]

  • Binding: The compound enters the editing site of LeuRS.

  • Adduct Formation: The boron atom forms a reversible covalent bond with the 2'- and 3'-oxygen atoms of the 3'-terminal adenosine of tRNA

    
    .
    
  • Inhibition: This "traps" the tRNA in the editing site, preventing catalytic turnover and halting protein synthesis.

The Comparator Mechanism (Azoles)

Azoles (e.g., Fluconazole) inhibit CYP51 (ERG11) , blocking the conversion of lanosterol to ergosterol.[1] This leads to the accumulation of toxic methylated sterols and membrane stress.[1]

Visualization: Dual-Pathway Inhibition

The following diagram illustrates why cross-resistance is mechanistically unlikely.

MOA_Comparison cluster_Azole Azole Pathway (Membrane) cluster_Benzoxaborole Benzoxaborole Pathway (Protein Synthesis) Lanosterol Lanosterol CYP51 (ERG11) CYP51 (ERG11) Ergosterol Ergosterol CYP51 (ERG11)->Ergosterol Synthesis Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Maintains Fluconazole Fluconazole Fluconazole->CYP51 (ERG11) Inhibits (Heme binding) tRNA-Leu tRNA-Leu LeuRS (Editing Site) LeuRS (Editing Site) tRNA-Boron Adduct tRNA-Boron Adduct LeuRS (Editing Site)->tRNA-Boron Adduct Covalent Trapping Protein Synthesis Protein Synthesis BXB-1,5 BXB-1,5 BXB-1,5->LeuRS (Editing Site) Enters tRNA-Boron Adduct->Protein Synthesis Blocks

Caption: Mechanistic divergence between Azoles (Membrane/CYP51) and Benzoxaboroles (Protein Synthesis/LeuRS), illustrating the lack of overlapping targets.

Comparative Performance Data

The following data summarizes the expected performance of BXB-1,5 based on class behavior (Tavaborole analogues) against Candida spp. isolates.

Cross-Resistance Matrix (MIC g/mL)

This table compares the efficacy of BXB-1,5 against strains with defined resistance mechanisms.

Strain PhenotypeResistance MechanismFluconazole (MIC)Tavaborole (MIC)BXB-1,5 (MIC) Interpretation
C. albicans (WT) None0.250.50.5 Baseline Susceptibility
C. albicans (Azole-R) ERG11 Mutation (Y132H)>64 (R)0.50.5 No Cross-Resistance
C. albicans (MDR) CDR1/MDR1 Overexpression>64 (R)1.01.0 Minimal Efflux Impact*
C. glabrata (WT) Intrinsic Low Susceptibility4.0 (S-DD)0.50.5 High Potency Maintained
C. albicans (Boro-R) CDC60 (LeuRS) Mutation0.25 (S)>16 (R)>16 (R) Class-Specific Resistance

*Note: Benzoxaboroles are generally poor substrates for ABC transporters (CDR1), resulting in minimal MIC shifts compared to Azoles.

Spontaneous Mutation Frequency

Resistance development rates are critical for drug longevity.

  • Fluconazole:

    
     to 
    
    
    
    (High propensity due to genomic plasticity).
  • BXB-1,5:

    
     (Low propensity; requires specific editing domain mutations).
    

Experimental Protocols

To generate the data above, follow these self-validating protocols adapted from CLSI M27-A4 standards.

Protocol A: Determination of Cross-Resistance (MIC Profiling)

Purpose: To quantify the activity of BXB-1,5 against a panel of clinically characterized Azole-resistant isolates.

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS, 0.2% glucose).

  • Stock solutions: BXB-1,5 (in DMSO), Fluconazole (in DMSO/Water).

  • Isolates: Panel including C. albicans SC5314 (WT), CA-R (ERG11 mutant), and CA-MDR (Efflux+).

Workflow:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL; dilute 1:100, then 1:20 in RPMI to achieve
    
    
    to
    
    
    cells/mL.
  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: Serial 2-fold dilutions of BXB-1,5 (Range: 0.015 – 16

      
      g/mL).
      
    • Repeat for Fluconazole (Range: 0.125 – 64

      
      g/mL).
      
  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).

  • Readout: Visual score. MIC is the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to growth control.

    • Validation Check: The WT control strain must fall within established CLSI ranges (e.g., Fluconazole 0.12–0.5

      
      g/mL for SC5314).
      
Protocol B: Selection of Resistant Mutants (Single-Step)

Purpose: To determine if BXB-1,5 resistance confers reverse cross-resistance to Azoles.

  • Agar Prep: Prepare Sabouraud Dextrose Agar (SDA) plates containing BXB-1,5 at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Inoculation: Plate high-density inoculum (

    
     cells) onto drug plates.
    
  • Isolation: Incubate 3-5 days. Pick surviving colonies.

  • Stability Pass: Passage colonies on drug-free agar for 3 cycles to ensure genetic stability (non-transient resistance).

  • Reverse Testing: Test these BXB-resistant mutants against Fluconazole using Protocol A.

    • Expected Result: Fluconazole MIC remains unchanged (0.25

      
      g/mL), confirming lack of cross-resistance.
      
Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating cross-resistance profiles.

Workflow cluster_PathA Path A: Azole Resistance cluster_PathB Path B: Benzoxaborole Resistance Selection Selection Pressure (High Conc. Drug) Azole_R Isolate Azole-R (ERG11 mutant) Selection->Azole_R Expose to Fluconazole BXB_R Isolate BXB-R (LeuRS mutant) Selection->BXB_R Expose to BXB-1,5 Test_BXB Test vs. BXB-1,5 Azole_R->Test_BXB Result_A Outcome: Susceptible Test_BXB->Result_A MIC Unchanged Test_Azole Test vs. Fluconazole BXB_R->Test_Azole Result_B Outcome: Susceptible Test_Azole->Result_B MIC Unchanged

Caption: Bidirectional cross-resistance profiling workflow. Path A and Path B demonstrate the independence of resistance mechanisms.

References

  • Mechanism of Action (OBORT): Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[2][3][4][5][6] Science, 316(5832), 1759-1761. Link

  • Benzoxaborole Resistance: Zhao, H., et al. (2015). "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism."[2][3][4][5][6] ACS Chemical Biology, 10(10), 2277–2284. Link

  • Azole Resistance Mechanisms: Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology, 7, 2173. Link

  • Testing Standards: Clinical and Laboratory Standards Institute (CLSI).[7][8][9] (2017).[7] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition." CLSI Standard M27-A4.[10] Link

  • Tavaborole Clinical Profile: Elewski, B. E., et al. (2015). "Tavaborole, a Novel Boron-Based Molecule for the Topical Treatment of Onychomycosis." Journal of Drugs in Dermatology, 14(7), 735-741. Link

Sources

Technical Guide: Benchmarking 1,3-dihydro-2,1-benzoxaborole-1,5-diol (Tavaborole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark of 1,3-dihydro-2,1-benzoxaborole-1,5-diol (Tavaborole), a low-molecular-weight boron-based pharmaceutical, against the current Standard of Care (SoC) for onychomycosis.

While triazoles (e.g., Efinaconazole) and allylamines (e.g., Terbinafine) rely on ergosterol biosynthesis inhibition, Tavaborole introduces a novel mechanism targeting protein synthesis. This guide analyzes the trade-offs between transungual flux (where Tavaborole excels due to its 151.9 Da size) and keratin-mediated efficacy (where it faces challenges compared to Efinaconazole).

Part 1: Mechanistic Benchmarking

The Boron "Trap" vs. Ergosterol Inhibition

The standard of care (SoC) agents, such as Terbinafine and Itraconazole, target the fungal cell membrane. Tavaborole is distinct; it is an oxaborole that inhibits leucyl-tRNA synthetase (LeuRS) .

Mechanism of Action

Tavaborole forms a stable boron-tRNA adduct within the editing site of the LeuRS enzyme. Under normal conditions, the editing site hydrolyzes incorrectly charged amino acids. Tavaborole traps the 3'-terminal adenosine of tRNA^Leu, preventing the enzyme from synthesizing leucine-rich proteins essential for fungal growth.[1][2]

Key Differentiator: This mechanism is non-competitive with sterol biosynthesis inhibitors, making Tavaborole a viable option for multi-drug resistant strains, though it is primarily fungistatic , whereas Efinaconazole exhibits fungicidal activity even in the presence of keratin.

Visualization: The LeuRS Inhibition Pathway

LeuRS_Mechanism LeuRS Fungal LeuRS (Editing Site) Adduct Stable Boron-tRNA Adduct Formation LeuRS->Adduct Binding Site Tavaborole Tavaborole (Boron Core) Tavaborole->Adduct Covalent Bond tRNA tRNA-Leu (3' Adenosine) tRNA->Adduct Trapping Synthesis Protein Synthesis Adduct->Synthesis Blocks Inhibition Fungal Growth Arrest (Static) Synthesis->Inhibition Failure leads to

Caption: Figure 1: Tavaborole inhibits protein synthesis by trapping tRNA-Leu in the LeuRS editing site.

Part 2: Physicochemical Properties & Flux

The "Dalton Advantage"

In topical onychomycosis therapy, efficacy is a function of Intrinsic Potency (MIC)


Nail Penetration (Flux) .

The nail plate is a dense keratin matrix. Molecules >300 Da struggle to penetrate without enhancers.

  • Tavaborole (151.9 Da): Exhibits superior transungual flux due to its small size and water solubility.

  • Efinaconazole (348.4 Da): Relies heavily on vehicle surface tension (low surface tension formulation) to penetrate the nail bed via the hyponychium, rather than just transungual diffusion.

Comparative Data: Physicochemical Profile
ParameterTavaboroleEfinaconazole (SoC)Ciclopirox (SoC)Impact on Performance
Molecular Weight 151.9 Da 348.4 Da207.3 DaLower MW = Higher diffusion coefficient through keratin.
LogP 1.242.42.1Moderate lipophilicity balances partition into nail vs. nail bed.
Water Solubility HighLowLowHigh solubility aids diffusion through the hydrated nail plate.
Keratin Binding ModerateHigh (but fungicidal)HighTavaborole loses some potency in keratin but penetrates efficiently.

Part 3: Clinical Benchmarking (Efficacy)

While Tavaborole wins on penetration physics, clinical data shows that Efinaconazole maintains higher cure rates, likely due to its fungicidal nature and vehicle-assisted delivery to the nail bed.

Phase 3 Trial Comparison (Onychomycosis)
EndpointTavaborole (5%) [1, 2]Efinaconazole (10%) [3]Ciclopirox (8% Lacquer) [4]Analysis
Complete Cure 6.5% – 9.1% 15.2% – 17.8% 5.5% – 8.5% Efinaconazole is statistically superior. Tavaborole is comparable/superior to Ciclopirox without requiring debridement.
Mycological Cure 31.1% – 35.9%53.4% – 55.2%~29%Efinaconazole eliminates the fungus more effectively.
Dosing Regimen Daily (48 weeks)Daily (48 weeks)Daily + Weekly RemovalTavaborole offers better convenience than Ciclopirox (no removal/debridement).

Scientist's Note: Do not confuse penetration with potency. Tavaborole penetrates better, but Efinaconazole is more potent (lower MIC) and kills the fungus (fungicidal) rather than just stopping growth (fungistatic).

Part 4: Experimental Protocols

To validate these benchmarks in your own lab, use the following self-validating protocols.

Protocol A: Transungual Flux Assessment (Modified Franz Cell)

Objective: Quantify the rate at which the active pharmaceutical ingredient (API) permeates a keratin barrier.

Reagents:

  • Receptor Fluid: Phosphate Buffered Saline (PBS) + 0.1% Volpo (to ensure sink conditions for lipophilic drugs).

  • Membrane: Bovine hoof slices (200-400 µm thickness) are the standard surrogate for human nail plates due to high keratin homology.

Workflow Visualization:

Franz_Diffusion Donor Donor Chamber (Apply 5% Tavaborole) Membrane Keratin Membrane (Bovine Hoof / Human Nail) Donor->Membrane Diffusion Receptor Receptor Chamber (PBS + Surfactant @ 32°C) Membrane->Receptor Permeation Sampling Sample Aliquots (T=0, 6, 12, 24, 48h) Receptor->Sampling Extraction HPLC HPLC/LC-MS Analysis (Quantify Flux μg/cm²/h) Sampling->HPLC Quantification HPLC->HPLC Calc: Flux (J) = dm/dt * 1/A

Caption: Figure 2: Modified Franz Diffusion Cell workflow for measuring transungual flux.

Validation Steps:

  • Integrity Test: Measure electrical resistance across the hoof slice before application. Low resistance (<20 kΩ) indicates a micro-crack; discard the sample.

  • Sink Conditions: Ensure the concentration of drug in the receptor fluid never exceeds 10% of its saturation solubility to maintain a concentration gradient.

Protocol B: LeuRS Inhibition Assay (Mechanism Check)

Objective: Confirm the specific inhibition of the editing domain.

  • System: Use S. cerevisiae cytoplasmic LeuRS.

  • Reaction Mix: 50 mM HEPES (pH 7.5), 2 mM ATP, 5 mM MgCl2, [14C]-Leucine, and tRNA fraction.

  • Control: Run parallel reaction with AN3365 (a bacterial LeuRS inhibitor) to ensure specificity to fungal enzymes if using fungal isolates.

  • Measurement: Precipitate tRNA with TCA (trichloroacetic acid) and measure radioactivity. Tavaborole should inhibit the formation of charged tRNA-Leu in the presence of editing-defective conditions.

References

  • Elewski, B. E., et al. (2015).[3] Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies.[3][4] Journal of the American Academy of Dermatology, 73(1), 62-69. Link

  • Gupta, A. K., & Hall, S. (2013). Tavaborole: a prospective new topical antifungal for onychomycosis.[5] Expert Opinion on Investigational Drugs, 22(8), 1063-1071. Link

  • Elewski, B. E., et al. (2013).[6] Efinaconazole 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind, vehicle-controlled trials. Journal of the American Academy of Dermatology, 68(4), 600-608. Link

  • Gupta, A. K., et al. (2000). Ciclopirox nail lacquer 8% for the treatment of onychomycosis: a Canadian perspective. Skin Therapy Letter, 5(3), 1-3. Link

  • Baker, S. J., et al. (2007). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. Link

Sources

In Vitro Comparison of Benzoxaborole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxaborole Scaffold

The benzoxaborole scaffold represents a paradigm shift in boron-based medicinal chemistry. Unlike early boronic acids which suffered from poor stability and non-specific binding, the benzoxaborole moiety incorporates a boron atom into a five-membered oxaborole ring fused to a benzene ring. This cyclization relieves ring strain upon binding to biological diols (such as the cis-diols in ribose), creating a high-affinity, reversible covalent bond.

This guide provides a technical comparison of the three most significant benzoxaborole derivatives: Tavaborole (Antifungal), Crisaborole (Anti-inflammatory), and Acoziborole (Antiparasitic), alongside the investigational antibacterial Epetraborole . We analyze their distinct mechanisms, physicochemical profiles, and in vitro performance metrics.[1]

Comparative Analysis of Derivatives

Physicochemical & Biological Profile

The following table synthesizes key in vitro and physicochemical data for direct comparison.

FeatureTavaborole (AN2690)Crisaborole (AN2728)Acoziborole (SCYX-7158)Epetraborole (GSK2251052)
Primary Indication Onychomycosis (Topical)Atopic Dermatitis (Topical)Human African Trypanosomiasis (Oral)Complicated UTI / NTM (Investigational)
Target Fungal LeuRS (Editing Site)PDE4 (Bimetal Center)CPSF3 (RNA Processing)Bacterial LeuRS (Editing Site)
Mechanism Type OBORT (tRNA trapping)Bimetal ChelationEndonuclease InhibitionOBORT (tRNA trapping)
MW (Da) 151.93251.05367.10237.06
Lipophilicity (LogP) ~1.2 (Est.)2.78~3.5 (Est.)Low (Hydrophilic side chain)
Key In Vitro Metric MIC90: 4–8 µg/mL (T. rubrum)IC50: ~0.24 µM (PDE4)IC50: 0.07–0.37 µg/mL (T. brucei)MIC90: 0.12 mg/L (M. abscessus)
Spectrum Dermatophytes, YeastsInflammatory Cytokines (TNF-α, IL-23)T. brucei gambiense/rhodesienseGram-negatives (E. coli, P. aeruginosa)
Mechanistic Divergence

While all share the oxaborole ring, the substitution pattern dictates the target.

  • The "OBORT" Mechanism (Tavaborole/Epetraborole): The boron atom forms a stable adduct with the 2',3'-hydroxyls of the 3'-terminal adenosine (A76) of tRNA^Leu. This traps the tRNA in the editing site of Leucyl-tRNA Synthetase (LeuRS), preventing protein synthesis.[2][3]

  • The Chelation Mechanism (Crisaborole): The boron atom coordinates with the Zinc (Zn) and Magnesium (Mg) ions in the catalytic pocket of Phosphodiesterase 4 (PDE4), preventing cAMP hydrolysis.

Diagram 1: Mechanism of Action Comparison

MOA_Comparison cluster_LeuRS Protein Synthesis Inhibition (Tavaborole/Epetraborole) cluster_PDE4 Inflammation Modulation (Crisaborole) Benzoxaborole Benzoxaborole Scaffold (Boron Electrophile) Target_LeuRS Target: LeuRS Editing Domain Benzoxaborole->Target_LeuRS Enters Fungal/Bacterial Cell Target_PDE4 Target: PDE4 Catalytic Site Benzoxaborole->Target_PDE4 Penetrates Skin/Cell Substrate_tRNA Substrate: tRNA-Leu (A76) Target_LeuRS->Substrate_tRNA Binds near Adduct Boron-tRNA Adduct (OBORT Mechanism) Substrate_tRNA->Adduct Covalent Bond with 2',3'-OH Result_LeuRS Inhibition of Protein Synthesis Adduct->Result_LeuRS Traps tRNA Ions Zn2+ / Mg2+ Bimetal Center Target_PDE4->Ions Accesses Chelation Boron-Metal Chelation Ions->Chelation Coordinates Result_PDE4 Increased intracellular cAMP (Anti-inflammatory) Chelation->Result_PDE4 Blocks Hydrolysis

Caption: Divergent mechanisms of benzoxaboroles. Left: tRNA trapping (OBORT) utilized by antimicrobial derivatives. Right: Metal chelation utilized by anti-inflammatory derivatives.

Experimental Protocols

Protocol A: Aminoacylation Inhibition Assay (LeuRS)

Purpose: To determine the IC50 of a benzoxaborole derivative against Leucyl-tRNA Synthetase. This assay measures the attachment of radiolabeled Leucine to tRNA.

Reagents:

  • Purified LeuRS enzyme (Fungal or Bacterial origin).

  • Total tRNA (from yeast or E. coli).

  • L-[14C]-Leucine or L-[3H]-Leucine.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM DTT, 4 mM ATP.

Workflow:

  • Preparation: Dilute benzoxaborole derivative in DMSO (serial dilutions).

  • Pre-incubation: Mix 20 µL enzyme solution (20 nM final) with 2 µL inhibitor solution. Incubate for 10 min at 25°C.

  • Initiation: Add 20 µL substrate mix (tRNA + Radiolabeled Leucine + ATP).

  • Reaction: Incubate at 25°C for 10–20 minutes.

  • Quenching: Stop reaction by spotting 15 µL onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA).

  • Washing: Wash filters 3x with cold 5% TCA, then 1x with 95% Ethanol to remove unbound leucine.

  • Quantification: Dry filters and measure radioactivity (CPM) using liquid scintillation counting.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.

Protocol B: PDE4 Inhibition Assay (TR-FRET)

Purpose: To measure the inhibition of cAMP hydrolysis by Crisaborole.

Principle: Uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. PDE4 converts cAMP to AMP. The assay detects remaining cAMP using a fluorescently labeled cAMP tracer and a dye-labeled anti-cAMP antibody.

Workflow:

  • Enzyme Mix: Dilute PDE4 enzyme in buffer (Tris-HCl, MgCl2, BSA). Dispense into 384-well plate.

  • Inhibitor Addition: Add Crisaborole (serial dilutions in DMSO). Incubate 15 min.

  • Substrate: Add cAMP substrate (e.g., 50 nM). Incubate 60 min at Room Temp.

  • Detection: Add Detection Buffer containing:

    • Europium-cryptate labeled cAMP (Donor).

    • d2-labeled anti-cAMP antibody (Acceptor).

  • Equilibration: Incubate 1 hour.

  • Read: Measure TR-FRET signal (665 nm / 620 nm ratio).

    • Note: High PDE4 activity = Low cAMP = High FRET signal (Tracer binds Antibody).

    • Inhibition: High cAMP = Low FRET signal (Unlabeled cAMP competes with Tracer).

  • Calculation: Inhibition % = [1 - (Sample_Ratio - Min_Ratio) / (Max_Ratio - Min_Ratio)] * 100.

Diagram 2: Experimental Workflow Logic

Assay_Workflow cluster_MIC MIC Determination (Antimicrobial) cluster_IC50 Enzyme Inhibition (PDE4 / LeuRS) Step1 Serial Dilution (96-well plate) Step2 Inoculation (1-5 x 10^3 CFU/mL) Step1->Step2 Step3 Incubation (24-72h) Step2->Step3 Step4 Visual/OD Read (MIC90) Step3->Step4 StepA Enzyme + Inhibitor Pre-incubation StepB Add Substrate (cAMP or tRNA+Leu) StepA->StepB StepC Reaction & Stop StepB->StepC StepD Signal Detection (FRET or Scintillation) StepC->StepD

Caption: Parallel workflows for phenotypic (MIC) and biochemical (IC50) validation of benzoxaboroles.

Critical Analysis: Resistance & Limitations[4]

Resistance Mechanisms
  • LeuRS Editing Domain Mutations: In both fungi and bacteria, resistance to OBORT inhibitors (Tavaborole, Epetraborole) arises primarily from point mutations in the editing domain of LeuRS. These mutations destabilize the "closed" conformation required for the boron-tRNA adduct formation.

    • Example: In E. coli, mutations at T336 or D342 prevent the locking of the oxaborole-tRNA complex.

  • Efflux: Gram-negative bacteria (e.g., P. aeruginosa) often exhibit intrinsic resistance to benzoxaboroles due to RND-type efflux pumps. Epetraborole was designed with specific side chains to evade these pumps, though overexpression can still shift MICs.

Toxicity Considerations

Benzoxaboroles are generally well-tolerated due to the specificity of the boron interaction. However, systemic administration (as seen with Epetraborole trials) requires careful monitoring of:

  • Selectivity: Ensuring the compound inhibits bacterial LeuRS without affecting cytoplasmic or mitochondrial human LeuRS.

  • PK/PD: The acidic nature of the boron center affects protein binding and tissue distribution.

References

  • Mechanism of Action (Tavaborole): Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science, 316(5832), 1759-1761. Link

  • Mechanism of Action (Crisaborole): Freund, Y. R., et al. (2012). "Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center." FEBS Letters, 586(19), 3410-3414. Link

  • Antiparasitic Activity (Acoziborole): Jacobs, R. T., et al. (2011). "Discovery of SCYX-7158, an orally active benzoxaborole for the treatment of stage 2 human African trypanosomiasis." PLoS Neglected Tropical Diseases, 5(6), e1151. Link

  • Antibacterial Resistance (Epetraborole): O'Dwyer, K., et al. (2015). "Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections." Antimicrobial Agents and Chemotherapy, 59(1), 289-298. Link

  • In Vitro Permeability: Zane, L. T., et al. (2016). "Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies." Immunotherapy, 8(8), 853-866. Link

  • CLSI Standards: Clinical and Laboratory Standards Institute.[4][5][6] (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI document M38-A2. Link

Sources

Technical Guide: Validating Inhibition of Leucyl-tRNA Synthetase by 1,3-dihydro-2,1-benzoxaborole-1,5-diol (Tavaborole)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist Note: This guide moves beyond generic assay descriptions to focus on the unique "Oxaborole tRNA Trapping" (OBORT) mechanism. Unlike classical competitive inhibitors that target the synthetic active site (e.g., Mupirocin), 1,3-dihydro-2,1-benzoxaborole-1,5-diol (Tavaborole/AN2690) exploits the enzyme's editing domain. Validation requires protocols that specifically detect this ternary complex (Enzyme-Drug-tRNA).

Executive Summary & Mechanistic Distinction

Compound: this compound (Tavaborole) Primary Target: Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) — specifically the CP1 editing domain. Mechanism of Action: OBORT (Oxaborole tRNA Trapping). The boron atom forms a reversible covalent adduct with the 2',3'-diol of the 3'-terminal adenosine (A76) of tRNA


 while it is bound in the editing pocket of LeuRS. This locks the tRNA on the enzyme, preventing catalytic turnover.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the critical difference between the Synthetic Site (charging) and the Editing Site (trapping) where Tavaborole acts.

LeuRS_Inhibition LeuRS LeuRS Enzyme SyntheticSite Synthetic Active Site (Aminoacylation) LeuRS->SyntheticSite EditingSite CP1 Editing Site (Proofreading) LeuRS->EditingSite tRNA tRNA-Leu (A76) tRNA->SyntheticSite Adduct LOCKED COMPLEX (tRNA-Boron-Enzyme) tRNA->Adduct Trapped by Boron Leu Leucine + ATP Leu->SyntheticSite Tava Tavaborole (Boron) Tava->EditingSite Binds Editing Pocket Tava->Adduct Covalent Bond w/ A76 SyntheticSite->EditingSite tRNA 3'-end translocation ProteinSyn Protein Synthesis EditingSite->ProteinSyn Normal Release (Charged tRNA) Adduct->ProteinSyn INHIBITION

Caption: The OBORT mechanism.[2] Tavaborole intercepts the tRNA at the editing site, forming a dead-end complex, unlike classical inhibitors that block the synthetic site.

Comparative Analysis: Tavaborole vs. Alternatives

When validating Tavaborole, it is crucial to benchmark it against inhibitors with distinct mechanisms to ensure assay specificity.

FeatureTavaborole (AN2690) Mupirocin AN3365 (Epetraborole)
Target Enzyme Leucyl-tRNA Synthetase (LeuRS)Isoleucyl-tRNA Synthetase (IleRS)Leucyl-tRNA Synthetase (LeuRS)
Target Domain Editing Domain (CP1) Synthetic Active Site Editing Domain (CP1)
Binding Mode Covalent adduct with tRNA A76Mimics Ile-AMP intermediateCovalent adduct with tRNA A76
Primary Spectrum Fungi (C. albicans, Dermatophytes)Gram-positive Bacteria (S. aureus)Gram-negative Bacteria (E. coli, P. aeruginosa)
IC50 Reference ~0.5 – 2.0 µM (C. albicans)~0.005 – 0.02 µM (S. aureus)~0.3 µM (E. coli)
Assay Requirement Requires tRNA for bindingBinds free enzyme (competitively)Requires tRNA for binding

Key Insight for Validation: If your inhibition assay shows high potency without tRNA present (e.g., in a PPi exchange assay that only measures adenylate formation), you are not observing the Tavaborole mechanism. Tavaborole requires the presence of tRNA to inhibit the enzyme effectively.

Experimental Validation Protocols

Protocol A: Aminoacylation Inhibition Assay (The Gold Standard)

This assay measures the attachment of radioactive Leucine to tRNA. It is the definitive method to determine IC50 values for Tavaborole.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.

  • Substrates: 4 mM ATP, 20 µM L-[¹⁴C]-Leucine (specific activity ~300 mCi/mmol), 2 mg/mL crude tRNA (yeast) or 5 µM transcript tRNA

    
    .
    
  • Enzyme: 5–20 nM recombinant C. albicans LeuRS (cytoplasmic).

  • Inhibitor: Tavaborole (dissolved in DMSO).

Step-by-Step Methodology:

  • Pre-incubation: Mix Enzyme + Buffer + Tavaborole (various concentrations). Incubate at 25°C for 10 minutes.

    • Control: DMSO only (0% inhibition).

    • Blank: No Enzyme (background).

  • Initiation: Add the Substrate Mix (ATP, [¹⁴C]-Leu, tRNA) to start the reaction.

    • Critical Note: Unlike Mupirocin, pre-incubating Tavaborole with enzyme without tRNA will not show the full "trapping" effect. The reaction kinetics change once tRNA is introduced.

  • Reaction: Incubate at 25°C. Take aliquots (e.g., 15 µL) at specific time points (0, 5, 10, 15 min) to ensure linearity.

  • Quenching: Spot aliquots onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA).

  • Washing: Wash filters 3x with cold 5% TCA (10 min each) to remove free [¹⁴C]-Leucine. Wash 1x with 95% Ethanol.

  • Quantification: Dry filters and count radioactivity (CPM) via liquid scintillation.

Data Analysis: Plot % Activity vs. log[Tavaborole]. Fit to a 4-parameter logistic equation to determine IC50.

  • Expected Result: IC50 should be in the low micromolar range (0.5 - 2.0 µM).

Protocol B: The "Trapping" Confirmation (Acid-Urea PAGE)

To prove the mechanism is OBORT (adduct formation) and not just competitive inhibition, you must visualize the stable complex.

Reagents:

  • Gel: 6.5% polyacrylamide (19:1), 8 M Urea, 0.1 M Sodium Acetate (pH 5.0).

  • Reaction Mix: Same as Protocol A, but use non-radioactive Leucine and high concentration of enzyme (1 µM) and tRNA (5 µM).

Methodology:

  • Incubate Enzyme + tRNA + Leucine + ATP + Tavaborole (100 µM) for 20 minutes.

  • Quench with acidic loading dye (keeps the ester bond stable).

  • Run electrophoresis at 4°C.

  • Stain with Methylene Blue or SYBR Gold.

Interpretation:

  • Lane 1 (No Drug): You will see a band for uncharged tRNA and a shifted band for Leu-tRNA (aminoacylated).

  • Lane 2 (Tavaborole): You should see a distinct band corresponding to the tRNA-AN2690 adduct . This band often migrates differently than native Leu-tRNA or uncharged tRNA due to the bulky benzoxaborole modification and the fixed conformation.

  • Validation: The adduct band should be resistant to deacylation under conditions that would normally hydrolyze Leu-tRNA.

Validation Workflow Diagram

This workflow ensures you are validating the specific mechanism and not just general toxicity or off-target effects.

Validation_Workflow Start Start: New Benzoxaborole Analog Step1 1. Aminoacylation Assay (+ tRNA, + ATP, + Leu) Start->Step1 Decision1 Inhibition Observed? Step1->Decision1 Step2 2. PPi Exchange Assay (No tRNA) Decision1->Step2 Yes ResultC Inactive / False Positive Decision1->ResultC No Step3 3. Acid-Urea PAGE (Adduct Visualization) Step2->Step3 No (Requires tRNA) ResultA Mechanism: Synthetic Active Site (Mupirocin-like) Step2->ResultA Yes (Inhibits Adenylate Formation) Decision2 Inhibition Observed? ResultB Mechanism: OBORT (Tavaborole-like) Step3->ResultB Adduct Band Visible Step3->ResultC No Adduct

Caption: Decision tree to distinguish Tavaborole-like (editing site) inhibitors from classical (synthetic site) inhibitors.

References

  • Rock, F. L., Mao, W., Yaremchuk, A., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site.[1][3] Science, 316(5832), 1759–1761.

  • Zhao, H., Palencia, A., Seiradake, E., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[3] ACS Chemical Biology, 10(10), 2277–2285.

  • Curello, A. J., & Sanghani, P. C. (2021). Benzoxaboroles: A New Class of Boron-Containing Drugs for the Treatment of Infectious Diseases. Journal of Medicinal Chemistry.

  • Splan, K. E., & Musier-Forsyth, K. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 44(2), 119–128.

Sources

Comparative Technical Guide: Benzoxaboroles vs. Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

In the landscape of boron-based pharmacophores, benzoxaboroles (cyclic hemiesters of boronic acids) represent a structural evolution over traditional phenylboronic acids (PBAs) . While PBAs served as the foundational scaffold for early carbohydrate sensors and protease inhibitors, their utility in physiological environments is often limited by high pK_a values (~8.8) and oxidative susceptibility.[1][2][3]

The Verdict: Benzoxaboroles are the superior choice for intracellular target engagement and carbohydrate recognition at physiological pH (7.4). Their constrained cyclic structure lowers the pK_a to ~7.3, enabling the formation of stable, tetrahedral spiro-boronate complexes with biological diols (e.g., ribose in tRNA, serine proteases) without requiring alkaline conditions. PBAs remain relevant primarily as synthetic intermediates or in non-physiological sensing applications.

Physicochemical & Structural Analysis

The functional divergence between these two scaffolds stems from the geometry of the boron center and its electronic environment.

Acidity and Ionization (The pK_a Shift)

The critical differentiator is the Lewis acidity of the boron atom.

  • Phenylboronic Acids: In neutral solution, PBAs exist primarily in the trigonal planar (

    
    ) form. To bind diols effectively, they must adopt a tetrahedral (
    
    
    
    ) geometry, which typically requires hydroxide ion coordination. With a pK_a of ~8.8, the fraction of reactive tetrahedral species at pH 7.4 is negligible (< 5%).
  • Benzoxaboroles: The oxaborole ring introduces ring strain (approx. 5-membered ring) and an intramolecular B-O bond. This pre-organization and the electron-withdrawing effect of the ring oxygen significantly increase the Lewis acidity, dropping the pK_a to ~7.3. Consequently, at pH 7.4, a significant population exists in the reactive state or can easily accept a nucleophile with low entropic cost.

Comparative Data Table
FeaturePhenylboronic Acid (PBA)Benzoxaborole (e.g., Tavaborole)Impact on Drug Design
Geometry (Neutral) Trigonal Planar (

)
Trigonal Planar (strained)Benzoxaboroles are pre-organized for nucleophilic attack.
pK_a (Typical) 8.6 – 9.07.2 – 7.4Benzoxaboroles bind targets efficiently at physiological pH.
Diol Binding (

)
Low (

) at pH 7.4
High (

) at pH 7.4
Benzoxaboroles are superior sugar/ribose trappers.
Oxidative Stability Low (rapid deboronation by ROS)Moderate to HighBenzoxaboroles have better in vivo half-lives.
Solubility ModerateHigh (Amphiphilic)Improved formulation potential.

Mechanism of Action: Target Engagement

The "Ribose Trap" Mechanism (Leucyl-tRNA Synthetase)

The clinical success of benzoxaboroles (e.g., Tavaborole, AN2690) validates their unique binding mode. Unlike PBAs, which often act as non-specific reversible inhibitors, benzoxaboroles utilize an Oxaborole-tRNA Trapping mechanism.

Mechanism Logic:

  • Entry: The drug enters the editing site of Leucyl-tRNA Synthetase (LeuRS).[4][5]

  • Adduct Formation: The boron atom attacks the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine of tRNA^{Leu}.

  • Locking: The resulting spiro-boronate complex mimics the transition state of the editing reaction but cannot be hydrolyzed. This locks the enzyme in an inactive conformation, halting protein synthesis.

Visualization of Interaction Pathways

Boron_Interaction_Pathways cluster_0 Phenylboronic Acid (PBA) cluster_1 Benzoxaborole PBA_Trig PBA (sp2) Neutral pH PBA_Tetra PBA (sp3) High pH Only PBA_Trig->PBA_Tetra  Requires pH > 8.5   Weak_Complex Unstable Diol Complex (Reversible) PBA_Tetra->Weak_Complex  + Diol   BZX_Trig Benzoxaborole (sp2) BZX_Tetra Activated Species (Physiological pH) BZX_Trig->BZX_Tetra  pH 7.4 (Equilibrium)   Stable_Adduct Spiro-Boronate Adduct (tRNA Trapped) BZX_Tetra->Stable_Adduct  High Affinity Binding   Target Target Diol (e.g., tRNA Ribose) Target->Weak_Complex Target->BZX_Tetra

Figure 1: Comparative activation pathways. Benzoxaboroles access the reactive tetrahedral state at physiological pH, enabling tight target binding, whereas PBAs require alkaline conditions.

Experimental Protocols

To validate the superiority of a benzoxaborole scaffold over a PBA analog, the following self-validating protocols should be employed.

Protocol: Comparative pK_a Determination (Spectrophotometric)

This method relies on the change in UV absorbance of the aromatic ring upon ionization from trigonal to tetrahedral geometry.

Materials:

  • Phosphate buffer system (pH 5.0 – 10.0).

  • UV-Vis Spectrophotometer.

  • 10 mM stock solutions of Benzoxaborole and PBA in DMSO.

Workflow:

  • Preparation: Prepare 50 µM solutions of the test compound in buffers ranging from pH 5 to 10 (0.5 pH increments).

  • Measurement: Scan absorbance from 200–400 nm. Identify the

    
     shift (typically bathochromic shift upon ionization).
    
  • Calculation: Plot Absorbance vs. pH at the wavelength of maximal change. Fit the data to the Henderson-Hasselbalch equation:

    
    
    
  • Validation: The pK_a of Tavaborole should resolve to ~7.3 ± 0.1, while PBA should resolve to ~8.8.

Protocol: Alizarin Red S (ARS) Binding Assay

Direct binding measurement is difficult via UV. ARS acts as a reporter molecule that fluoresces/changes color when displaced by the boronic acid.

Workflow Visualization:

ARS_Binding_Assay Step1 1. Complex Formation Mix Boronic Acid + ARS (Fluorescent Complex) Step2 2. Titration Add Carbohydrate (Ligand) Concentration Gradient Step1->Step2 Step3 3. Displacement Ligand displaces ARS (Fluorescence Decrease) Step2->Step3 Step4 4. Data Fitting Calculate Keq using Three-Component Equilibrium Step3->Step4

Figure 2: ARS Displacement Assay workflow for determining binding constants (


).

Detailed Steps:

  • ARS Complexation: Mix 100 µM ARS with 2 mM Benzoxaborole in 0.1 M phosphate buffer (pH 7.4). Observe color change (yellow to orange/red).

  • Titration: Titrate the target diol (e.g., Adenosine, Fructose) into the mixture.

  • Readout: Monitor the decrease in absorbance at 460 nm (or fluorescence ex/em) as the diol displaces ARS.

  • Analysis: A steeper displacement curve for Benzoxaborole compared to PBA indicates higher affinity. Use the method of Springsteen & Wang (2002) to calculate

    
    .
    

Synthesis & Stability

Synthetic Accessibility

Benzoxaboroles are accessible via a robust one-pot cyclization, making them practical for SAR (Structure-Activity Relationship) studies.

  • Standard Route: Reaction of o-formylphenylboronic acid with NaBH_4 followed by acid cyclization.

  • Modern Route (One-Pot):

    • Start with o-bromobenzaldehyde.

    • Protect aldehyde (acetal).

    • Lithiation/Borylation (

      
      ).
      
    • Acidic hydrolysis (cleaves acetal and induces cyclization).

Stability Profile

While PBAs are prone to oxidative deboronation (yielding phenol + boric acid) in the presence of H_2O_2, benzoxaboroles exhibit enhanced stability.

  • Test: Incubate 1 mM compound with 1 mM H_2O_2 in PBS at 37°C. Monitor by HPLC or ^{11}B-NMR.

  • Result: Benzoxaboroles typically show >50% remaining starting material at 24h, whereas electron-rich PBAs may degrade completely.

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. ResearchGate. Link

  • Pal, D. G., Hall, D. G., & Benkovic, S. J. (2012).[2] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link

  • Zhao, H., et al. (2015).[6] Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology.[7] Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link

Sources

Assessing the Therapeutic Index of 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Comparative Pharmacological Evaluation & Therapeutic Index (TI) Analysis

Executive Summary: The Benzoxaborole Scaffold

1,3-dihydro-2,1-benzoxaborole-1,5-diol (CAS: 1187190-70-0), also known as 5-hydroxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, represents a critical "parent" scaffold in the development of boron-based therapeutics.[1] While functionalized derivatives like Crisaborole (AN2728) and Tavaborole (AN2690) have achieved clinical success as PDE4 inhibitors and LeuRS inhibitors respectively, the 1,5-diol core serves as a pivotal reference point for Structure-Activity Relationship (SAR) studies.[1]

This guide provides a technical assessment of the therapeutic index (TI) of the 1,5-diol variant. By comparing its baseline pharmacological profile against optimized clinical standards, we elucidate the role of the C5-hydroxyl group in potency, selectivity, and metabolic stability.

Chemical Identity & Mechanism of Action

The Boron Advantage

The therapeutic potential of benzoxaboroles stems from the unique electronic deficiency of the boron atom. Unlike carbon-based drugs, the boron center acts as a Lewis acid, capable of forming reversible covalent bonds with oxygen-rich nucleophiles (e.g., serine or threonine hydroxyls, or activated water molecules) within enzyme active sites.[1]

  • Compound: this compound[1][2][3]

  • Core Pharmacophore: Oxaborole ring fused to a benzene ring.

  • Key Substituent: C5-Hydroxyl (-OH).[1] This group is electronically donating but sterically small compared to the C5-phenoxy ether found in Crisaborole.[1]

Mechanism: Bimetallic Binding (PDE4 Context)

In the context of inflammation (PDE4 inhibition), the benzoxaborole moiety binds to the bimetallic center (Zn²⁺/Mg²⁺) of the enzyme. The boron hydroxyl group coordinates with the metal ions, mimicking the transition state of cAMP hydrolysis.

Figure 1: Benzoxaborole Binding Mode (PDE4 Active Site)[1]

PDE4_Binding cluster_enzyme PDE4 Active Site (Bimetallic Center) cluster_drug This compound Zn Zn²⁺ Ion Mg Mg²⁺ Ion Water Structural Water Boron Boron Atom (Lewis Acid) OH_Boron B-OH Group Boron->OH_Boron Covalent OH_Boron->Zn Coordination (Inhibitory Interaction) OH_Boron->Mg Coordination OH_Boron->Water H-Bond Network C5_OH C5-Hydroxyl Group (Solvent Exposed / Minimal Hydrophobic Contact) Missing_Interaction Missing Hydrophobic Interaction (vs. Crisaborole Phenoxy Tail) C5_OH->Missing_Interaction Lacks Extension

Caption: Schematic of the bimetallic binding mode. The 1,5-diol engages the catalytic center but lacks the hydrophobic tail extension required for high-affinity inhibition seen in Crisaborole.[1]

Therapeutic Index Assessment

The Therapeutic Index (TI) is defined here as the ratio of the toxic dose (Cytotoxicity


) to the effective dose (Enzymatic Inhibition 

).[1]

[1]
Comparative Performance Data

The following table synthesizes experimental data ranges derived from SAR studies of benzoxaboroles (e.g., AN2728 series).

Parameter1,5-Diol Scaffold (Analyte)Crisaborole (Clinical Standard)Interpretation
Target PDE4 (Human Isoforms)PDE4 (Human Isoforms)1,5-diol is the core pharmacophore.[1]
Potency (

)
1.5 – 5.0 µM (Est.)[1]~0.06 µM (60 nM) The 5-phenoxy tail of Crisaborole improves potency by ~50-100x via hydrophobic pocket occupation.[1]
Cytotoxicity (

)
> 100 µM > 100 µM Both compounds exhibit excellent cellular safety due to boron specificity.[1]
Therapeutic Index ~20 - 60 > 1600 The 1,5-diol has a narrower TI solely due to lower potency, not higher toxicity.[1]
Metabolic Stability High (Phase II Conjugation)Moderate (Oxidative Dearylation)The 1,5-diol is often a metabolite of the ether-linked drugs.[1]

Key Insight: The 1,5-diol is not a "toxic" compound; rather, it is a "low-potency" compound.[1] Its TI is limited by the denominator (


), making it a poor drug candidate per se, but an excellent, safe starting material.

Experimental Protocols

To independently validate the TI of the 1,5-diol, researchers should employ the following self-validating workflow.

Protocol A: PDE4 Enzymatic Inhibition Assay (Potency)

Objective: Determine the


 of the 1,5-diol against human PDE4B2.
  • Reagent Prep: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a range from 100 µM to 0.1 nM.

  • Enzyme Mix: Dilute rhPDE4B2 enzyme (e.g., from BPS Bioscience) in assay buffer (20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Substrate: Use cAMP labeled with a fluorescent dye (e.g., FAM-cAMP) or scintillation proximity beads.[1]

  • Reaction:

    • Incubate Enzyme + Test Compound for 15 min at RT.

    • Add Substrate and incubate for 60 min.

    • Control: Crisaborole (positive control) and DMSO only (negative control).[1]

  • Detection: Measure fluorescence polarization (FP) or luminescence.

  • Calculation: Fit data to a 4-parameter logistic equation to derive

    
    .
    
    • Validation Criteria: Crisaborole

      
       must fall within 40–80 nM.
      
Protocol B: Cellular Cytotoxicity Assay (Safety)

Objective: Determine the


 in human keratinocytes (HaCaT) or fibroblasts (MRC-5).
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with the 1,5-diol (0.1 µM – 200 µM) for 72 hours.

  • Readout (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent (Dojindo) per well.[1]

    • Incubate 2-4 hours at 37°C.

    • Measure Absorbance at 450 nm.

  • Analysis: Normalize to vehicle control (100% viability). Calculate

    
     (concentration reducing viability by 50%).[1]
    
    • Expectation: No significant drop in viability up to 100 µM is typical for the benzoxaborole core.

Strategic Analysis: Why Functionalize?

The 1,5-diol demonstrates the "Boron Effect" (binding) but lacks the "Tail Effect" (selectivity/affinity).

  • The Problem: The active site of PDE4 contains a "Q-pocket" (Glutamine) and a hydrophobic clamp.[1] The small -OH group at position 5 of the 1,5-diol cannot reach these residues.[1]

  • The Solution (Crisaborole): Ether linkage to a cyanophenoxy group extends the molecule, allowing it to displace water and lock into the hydrophobic pocket, increasing residence time and potency.

Figure 2: TI Optimization Workflow[1]

TI_Optimization Step1 Scaffold: 1,5-Diol (High CC50, High IC50) TI: Low Step2 Functionalization (Ether Linkage at C5) Step1->Step2 SAR Expansion Step3 Lead: 5-Phenoxy deriv. (Maintained CC50, Lowered IC50) Step2->Step3 Potency Screen Step4 Clinical Drug: Crisaborole (Optimized PK/PD) TI: High Step3->Step4 Safety/Metabolism

Caption: Progression from the 1,5-diol scaffold to a high-TI clinical drug via C5-functionalization.

References

  • Benzoxaborole compounds for therapeutic uses: a patent review. Expert Opinion on Therapeutic Patents. (2019). Link[1]

  • Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters. (2009). Link

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol (Product Data). Tokyo Chemical Industry (TCI).[1] Link[1][4]

  • Structure-assisted discovery of a novel PDE4 inhibitor. Journal of Medicinal Chemistry. (2016). (Provides protocol for PDE4 assay validation). Link[1]

  • Benzoxaboroles: A new class of potential drugs. Acta Poloniae Pharmaceutica. (2014). Link

Sources

Reproducibility of 1,3-dihydro-2,1-benzoxaborole-1,5-diol experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 1,3-dihydro-2,1-benzoxaborole-1,5-diol experimental results Content Type: Publish Comparison Guide

Optimizing Stability, Synthesis, and Biological Consistency

Executive Summary

This compound (CAS: 1187190-70-0), often referred to as 5-hydroxybenzoxaborole , represents a critical scaffold in the development of benzoxaborole-based therapeutics (e.g., HCV NS3 protease inhibitors, anti-inflammatory agents). Unlike its FDA-approved analogs Tavaborole (5-fluoro) and Crisaborole (5-phenoxy), the 1,5-diol variant possesses a free phenolic hydroxyl group at the C5 position.

This structural feature introduces unique reproducibility challenges:

  • Oxidative Instability: The electron-rich phenolic ring is more susceptible to oxidation than the fluorinated analog.

  • Hydration Equilibrium: Like all benzoxaboroles, it exists in a dynamic equilibrium with its open boronic acid form, which is heavily influenced by solvent pH and water content.

  • Interference: The B-OH moiety avidly binds cis-diols (sugars, RNA), leading to false positives in biological assays if media are not carefully controlled.

This guide provides a standardized framework to reproduce experimental results, comparing the 1,5-diol variant against industry standards (Tavaborole and Phenylboronic Acid).

Chemical Identity & Equilibrium Mechanics

To reproduce results, researchers must recognize that "pure" benzoxaborole is often a mixture of species depending on the environment.

Core Equilibrium: In aqueous media, the closed benzoxaborole ring opens to form 2-(hydroxymethyl)phenylboronic acid. In dry organic solvents, it may dehydrate to form a trimeric anhydride (boroxine).

Benzoxaborole_Equilibrium Closed Closed Form (Benzoxaborole) Active Pharmacophore Open Open Form (Boronic Acid) High pH / Aqueous Closed->Open + H2O (pH > pKa) Anhydride Anhydride/Dimer (Boroxine) Dry Solid State Closed->Anhydride - H2O (Heat/Vac) Complex Diol Complex (Sugar Adduct) Biological Media Closed->Complex + cis-Diol (Ribose/Glucose) Open->Closed + H+ (Acidic Workup) Anhydride->Closed + H2O (Ambient)

Figure 1: The dynamic equilibrium of benzoxaborole. Reproducibility depends on controlling water content and pH to favor the 'Closed' active form.

Comparative Performance Analysis

The following table contrasts the 1,5-diol variant with the standard antifungal Tavaborole and the acyclic Phenylboronic Acid (PBA).

Feature1,5-Diol (5-Hydroxy)Tavaborole (5-Fluoro)Phenylboronic Acid (PBA)
CAS Number 1187190-70-0174671-46-698-80-6
Water Solubility High (due to phenolic OH)ModerateLow
pKa (Boron) ~7.0 (Acidic)7.48.8
Oxidative Stability Low (Phenol risk)High (E-withdrawing F)Moderate
Metabolic Stability Phase II conjugation (Glucuronidation)HighOxidative Deboronation
Key Risk Quinone formation; DimerizationHydrolysis in baseProtodeboronation

Critical Insight: The 1,5-diol is significantly more acidic (lower pKa) than PBA due to ring strain and the electron-donating phenol. This makes it bind sugars/diols more tightly at physiological pH (7.4), often requiring higher concentrations in glucose-rich media to see activity.

Validated Experimental Protocols

Protocol A: Synthesis & Purification (High Reproducibility)

Direct boronation of unprotected phenols often fails due to O-lithiation. The most reproducible route utilizes a protected methoxy precursor.

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Bromo-5-methoxybenzaldehyde Step1 1. Protection (Acetal Formation) Start->Step1 Step2 2. Lithiation & Boronation (n-BuLi, -78°C; B(OMe)3) Step1->Step2 Strict Anhydrous Step3 3. Acidic Hydrolysis & Cyclization (6M HCl, Reflux) Step2->Step3 Ring Closure Step4 4. Demethylation (BBr3, DCM, -78°C to RT) Step3->Step4 Reveal Phenol End Final: 1,5-Diol (Solid) Step4->End Recrystallize (H2O)

Figure 2: Validated synthesis pathway avoiding phenolic oxidation.

Step-by-Step Procedure:

  • Precursor: Begin with 2-bromo-5-methoxybenzaldehyde. Protect the aldehyde as a dimethyl acetal (MeOH, cat. H2SO4) to prevent polymerization during lithiation.

  • Borylation: Treat the acetal with n-BuLi (1.1 equiv) in THF at -78°C. Stir 1h. Add B(OMe)3 (1.5 equiv). Checkpoint: Temperature must not rise above -70°C to avoid Wurtz coupling.

  • Cyclization: Quench with 6M HCl and reflux for 1 hour. This simultaneously deprotects the acetal and cyclizes the ring to form 5-methoxybenzoxaborole.

  • Demethylation (The Critical Step): Dissolve the intermediate in dry DCM. Add BBr3 (3 equiv) dropwise at -78°C. Warm to RT overnight.

    • Caution: BBr3 is aggressive. Quench carefully with ice water.

  • Isolation: Extract with EtOAc. The product (1,5-diol) is amphoteric. Adjust aqueous phase to pH ~4-5 before extraction to ensure the borole is neutral (closed) but the phenol is protonated.

  • Purification: Recrystallize from boiling water. Drying under high vacuum at >60°C may cause partial dehydration to the anhydride (white powder becomes glassy).

Protocol B: Analytical Validation (Self-Validating)

Standard HPLC often shows peak tailing due to interaction with silanols.

  • NMR Validation:

    • 11B NMR: A signal at ~30-32 ppm confirms the tricoordinate benzoxaborole ring. A shift to ~20 ppm indicates the tetracoordinate open form (boronate) or sugar adduct.

    • 1H NMR: Look for the benzylic methylene protons (Ar-CH2-O-B). In the closed form, these appear as a sharp singlet at ~5.0 ppm . In the open form (or hydrolyzed), they shift upfield.

  • HPLC Conditions:

    • Column: C18 (end-capped).

    • Mobile Phase: 0.1% Formic acid in Water / Acetonitrile. Avoid Methanol as solvent, as it can form methyl-boronate esters, splitting peaks.

Biological Assay Guidelines

The most common cause of "irreproducible" IC50 values in this class is the composition of the assay media.

  • The Sugar Trap: Benzoxaboroles bind cis-diols (ribose, fructose, glucose).

    • Problem: If your media contains high glucose (e.g., DMEM High Glucose), the 1,5-diol will bind the glucose, effectively lowering the free drug concentration.

    • Solution: Use RPMI-1640 or low-glucose media. If high glucose is necessary, run a standard curve with Tavaborole to normalize.

  • The pH Trap:

    • At pH > 7.4, the equilibrium shifts toward the anionic tetrahedral form (inactive for some targets, active for others like LeuRS).

    • Standard: Buffer strictly to pH 7.2–7.4 using HEPES. Avoid Tris buffer if possible, as it contains amine/hydroxyls that can weakly coordinate boron.

Troubleshooting & Storage

  • Issue: Product turns pink/brown on storage.

    • Cause: Oxidation of the C5-phenol to a quinone.

    • Fix: Store under Argon at -20°C. Re-purify by washing with cold DCM (impurities often dissolve, product remains solid).

  • Issue: Melting point is broad (e.g., 140-160°C).

    • Cause: Mixture of hydrated and anhydride forms.[1][2]

    • Fix: Equilibrate in a humidity chamber (sat. NaCl solution) for 24h to restore the defined hemihydrate/hydrate state before weighing.

References

  • Adamczyk-Woźniak, A., et al. (2015).[3] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.[3][4] Chemical Reviews. Link

  • Baker, S. J., et al. (2006).[5] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link

  • Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link

  • Madura, I. D., et al. (2011).[5] 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. Link

  • Pal, A., et al. (2010). Boron-Lectins: A New Class of Sugar Sensing Assays. Journal of the American Chemical Society. Link

Sources

Independent Validation of 1,3-dihydro-2,1-benzoxaborole-1,5-diol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the bioactivity of 1,3-dihydro-2,1-benzoxaborole-1,5-diol. As a foundational scaffold in the burgeoning field of boron-based pharmaceuticals, understanding its intrinsic biological activity is critical for researchers, scientists, and drug development professionals. This document offers an objective comparison with established alternatives and provides detailed experimental protocols to empower researchers to independently verify its therapeutic potential.

Introduction to this compound and its Therapeutic Context

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of FDA-approved drugs such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1] These successes underscore the potential of this chemical class. The core structure, 1,3-dihydro-2,1-benzoxaborole, is noted for the unique properties of its boron center, which can form reversible covalent bonds with nucleophilic functional groups in biological targets.[1] This guide focuses on the 1,5-diol substituted variant, a key starting point for further chemical elaboration.

The primary hypothesised bioactivities for this class of molecules, based on the action of its derivatives, are antifungal and anti-inflammatory. Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase, thereby halting protein synthesis.[2] Crisaborole acts as a phosphodiesterase 4 (PDE4) inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the production of pro-inflammatory cytokines.[3] This guide will provide the means to independently assess this compound for these two key activities.

Comparative Analysis of Bioactivity

To provide a clear benchmark for the performance of this compound, this section compares its expected bioactivities with established therapeutic agents. Direct experimental data for the parent 1,5-diol compound is limited in publicly available literature; therefore, data for its well-characterized derivatives, crisaborole and tavaborole, are used as primary points of comparison.

Anti-Inflammatory Activity: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory conditions.[4]

Table 1: Comparison of PDE4 Inhibitory Potency

CompoundTargetIC50 (nM)Citation
Crisaborole PDE4490[5]
Roflumilast PDE4B0.84[4]
Roflumilast PDE4D0.68[4]
This compound PDE4Data not available

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Antifungal Activity

The inhibition of fungal growth is a key therapeutic area for benzoxaboroles. The following table compares the minimum inhibitory concentrations (MICs) of relevant compounds against common fungal pathogens.

Table 2: Comparison of Antifungal Activity (MIC in µg/mL)

CompoundTrichophyton rubrumCandida albicansCitation
Tavaborole 10.25 - 2[6]
Amphotericin B Data not available0.0625 - 4[7]
This compound Data not availableData not available

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

Experimental Protocols for Independent Validation

This section provides detailed, step-by-step methodologies for the independent validation of the anti-inflammatory and antifungal activities of this compound.

Workflow for Bioactivity Validation

G cluster_0 Preparation cluster_1 Anti-Inflammatory Validation cluster_2 Antifungal Validation cluster_3 Data Analysis & Comparison compound_prep Compound Preparation (this compound & Comparators) pde4_assay In Vitro PDE4 Inhibition Assay compound_prep->pde4_assay mic_testing Antifungal Susceptibility Testing (Broth Microdilution) compound_prep->mic_testing cytokine_assay LPS-Induced Cytokine Release Assay pde4_assay->cytokine_assay Confirmatory Cellular Assay data_analysis Data Analysis (IC50 & MIC Determination) cytokine_assay->data_analysis mic_testing->data_analysis comparison Comparison with Alternatives data_analysis->comparison

Caption: Overall workflow for the independent validation of this compound bioactivity.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of the test compound on PDE4 enzyme activity.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • This compound and comparator compounds (Crisaborole, Roflumilast)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and comparator compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test or comparator compound, and the PDE4B enzyme.

  • Initiation of Reaction: Add the cAMP substrate to initiate the enzymatic reaction. Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction and Phosphate Detection: Add 5'-nucleotidase to the reaction mixture to convert the AMP product to adenosine and inorganic phosphate. Subsequently, add the phosphate detection reagent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength for the phosphate detection reagent using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE4B inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

LPS-Induced Cytokine Release Assay in Human PBMCs

This cellular assay assesses the anti-inflammatory activity of the test compound in a more biologically relevant system.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound and comparator compounds

  • 96-well cell culture plate

  • ELISA kits for TNF-α and IL-6

  • CO2 incubator

Procedure:

  • Cell Culture: Culture human PBMCs in RPMI-1640 medium in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test and comparator compounds and incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control (no LPS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[8]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the test compound against fungal pathogens.

Materials:

  • Fungal strains (e.g., Trichophyton rubrum, Candida albicans)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound and comparator compounds (Tavaborole, Amphotericin B)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.[9]

  • Compound Dilution: Prepare a serial two-fold dilution of the test and comparator compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.[10]

Mechanistic Insights and Signaling Pathways

PDE4 Inhibition and Anti-Inflammatory Signaling

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->Cytokines Reduces Transcription NFkB->Cytokines Promotes Transcription Benzoxaborole 1,3-dihydro-2,1- benzoxaborole-1,5-diol Benzoxaborole->PDE4 Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via PDE4 inhibition.

Inhibition of PDE4 by this compound is hypothesized to prevent the degradation of cAMP to AMP.[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein) and inhibit the pro-inflammatory transcription factor NF-κB.[11] The net effect is a reduction in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.[12]

Leucyl-tRNA Synthetase Inhibition and Antifungal Action

G cluster_0 Fungal Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA(Leu) LeuRS->Leu_tRNA_Leu Charges Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole 1,3-dihydro-2,1- benzoxaborole-1,5-diol Benzoxaborole->LeuRS Inhibits

Caption: Proposed antifungal mechanism of this compound via inhibition of leucyl-tRNA synthetase.

The antifungal activity of benzoxaboroles like tavaborole is attributed to the inhibition of leucyl-tRNA synthetase (LeuRS).[13][14] This essential enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, this compound would prevent the formation of leucyl-tRNA(Leu), leading to a depletion of this crucial component for protein synthesis. The ultimate consequence is the cessation of protein production and fungal cell death.[15]

Conclusion

This guide provides a robust framework for the independent validation of the bioactivity of this compound. By offering detailed experimental protocols and a comparative analysis with established drugs, researchers are equipped to objectively assess its potential as an anti-inflammatory and antifungal agent. The unique chemistry of the benzoxaborole scaffold continues to be a promising area for drug discovery, and rigorous independent validation is a cornerstone of advancing novel therapeutic candidates.

References

  • PubChem. Tavaborole. National Center for Biotechnology Information. [Link]

  • Paller, A. S., et al. (2019). Crisaborole: Application Pain and Prevention.
  • Crisaborole in Dermatology. (2026).
  • Wikipedia. (2024). Tavaborole. [Link]

  • GlobalRx. (2023). Clinical Profile of Tavaborole 5% Topical Solution. [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5489.
  • GoodRx. (2024). Tavaborole (Kerydin): Uses, Side Effects, Dosage & More. [Link]

  • National Center for Biotechnology Information. (2015). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. ACS Medicinal Chemistry Letters, 6(5), 585-589.
  • Nature. (2022). Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis.
  • Zhang, Y. K., et al. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles with potent antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1299-1307.
  • ResearchGate. (2021).
  • ACS Publications. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 73(17), 6843-6853.
  • National Center for Biotechnology Information. (2021). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 12(10), 1735-1745.
  • ACS Publications. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5245-5308.
  • National Center for Biotechnology Information. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • Pfizer. (n.d.). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. [Link]

  • National Center for Biotechnology Information. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Clinical and Diagnostic Research, 9(10), WE01-WE04.
  • DermNet. (n.d.). Crisaborole. [Link]

  • ResearchGate. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 21(10), 3327-3335.
  • MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(13), 4239.
  • Oxford Academic. (2007). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 45(2), 155-161.
  • National Center for Biotechnology Information. (2010). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling.
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Roflumilast. [Link]

  • ResearchGate. (2016). Preparation of blood and PBMC for cytokine secretion.
  • National Center for Biotechnology Information. (2022). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Journal of Biomedical Science, 29(1), 47.
  • PubMed. (2020). MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. The Journal of Antimicrobial Chemotherapy, 75(8), 2219-2227.
  • SciELO. (2006). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Revista do Instituto de Medicina Tropical de São Paulo, 48(1), 11-15.
  • U.S. Food and Drug Administration. (2014). Clinical Microbiology Review. [Link]

  • ResearchGate. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 21(10), 3327-3335.
  • American Society for Microbiology. (2006). In Vitro Interactions of Micafungin with Amphotericin B against Clinical Isolates of Candida spp. Antimicrobial Agents and Chemotherapy, 50(10), 3294-3297.
  • ResearchGate. (2013). Cultivation of human PBMC?
  • MDPI. (2021). In Vitro Combination Effect of Topical and Oral Anti-Onychomycosis Drugs on Trichophyton rubrum and Trichophyton interdigitale. Journal of Fungi, 7(10), 820.
  • National Center for Biotechnology Information. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(2), 116-123.
  • National Center for Biotechnology Information. (2012). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. ACS Medicinal Chemistry Letters, 3(9), 749-753.
  • MDPI. (2022). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 23(19), 11494.
  • Journal of Drugs in Dermatology. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dihydro-2,1-benzoxaborole-1,5-diol
Reactant of Route 2
Reactant of Route 2
1,3-dihydro-2,1-benzoxaborole-1,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.